molecular formula C7H11NO3 B043060 ethyl (3R)-4-cyano-3-hydroxybutanoate CAS No. 141942-85-0

ethyl (3R)-4-cyano-3-hydroxybutanoate

货号: B043060
CAS 编号: 141942-85-0
分子量: 157.17 g/mol
InChI 键: LOQFROBMBSKWQY-ZCFIWIBFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (3R)-4-cyano-3-hydroxybutanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl (3R)-4-cyano-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQFROBMBSKWQY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370024
Record name Ethyl (3R)-4-cyano-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141942-85-0
Record name Ethyl (R)-4-cyano-3-hydroxybutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141942-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3R)-4-cyano-3-hydroxybutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141942850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (3R)-4-cyano-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (3R)-4-cyano-3-hydroxybutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butanoic acid, 4-cyano-3-hydroxy-, ethyl ester, (3R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a chiral molecule of significant interest in the pharmaceutical industry.[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the manufacturing of Atorvastatin, a widely prescribed cholesterol-lowering medication.[1] Its stereochemical purity is paramount for the efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of synthetic workflows.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, ester-like odor. It is sparingly soluble in water but soluble in organic solvents such as chloroform, DMSO, and methanol. Below is a summary of its key chemical and physical properties.

General and Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [2]
Appearance Colorless to pale yellow liquidTCI Chemicals, BOC Sciences
Boiling Point 270 °C (lit.)[3]
Density 1.114 g/mL at 25 °C (lit.)Sigma-Aldrich
Refractive Index n20/D 1.448 (lit.)Sigma-Aldrich
Optical Rotation [α]25/D -5°, neatSigma-Aldrich
Flash Point 113 °C (closed cup)Sigma-Aldrich
Solubility Sparingly soluble in water; Soluble in Chloroform, DMSO, MethanolGuidechem, BOC Sciences
Structural Information
IdentifierValueSource(s)
IUPAC Name This compound[2]
CAS Number 141942-85-0[2]
SMILES CCOC(=O)C--INVALID-LINK--CC#N[2]
InChI InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m1/s1[2]
InChIKey LOQFROBMBSKWQY-ZCFIWIBFSA-N[2]

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical step in the production of several pharmaceuticals. Both chemo-enzymatic and purely chemical routes have been developed. Below are detailed protocols for two common synthetic approaches.

Chemo-enzymatic Synthesis from Ethyl 4-chloro-3-oxobutanoate

This two-step enzymatic process is a widely used industrial method that offers high enantioselectivity and yield. The workflow involves the asymmetric reduction of the keto group followed by enzymatic cyanation.

chemo_enzymatic_synthesis cluster_step1 Step 1: Asymmetric Reduction cluster_step2 Step 2: Cyanation start Ethyl 4-chloro-3-oxobutanoate reductase Ketoreductase (KRED) NADPH, Glucose Dehydrogenase (GDH) Glucose start->reductase Substrate intermediate Ethyl (S)-4-chloro-3-hydroxybutanoate reductase->intermediate Product hhdh Halohydrin Dehalogenase (HHDH) Sodium Cyanide intermediate->hhdh Substrate product This compound hhdh->product Final Product

Caption: Chemo-enzymatic synthesis workflow.

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate [4]

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-9.0).

  • Addition of Reagents: To the buffer, add ethyl 4-chloro-3-oxobutanoate as the substrate. Introduce the biocatalysts: a ketoreductase (KRED), glucose dehydrogenase (GDH) for cofactor regeneration, and the cofactor NADPH. Glucose is added as the hydrogen donor.

  • Reaction Conditions: Maintain the reaction temperature between 28-33 °C and stir for 6-10 hours.

  • Monitoring: Monitor the reaction progress by HPLC or GC to confirm the consumption of the starting material.

  • Work-up: Upon completion, the resulting product, ethyl (S)-4-chloro-3-hydroxybutanoate, can be used directly in the next step, often without extensive purification.

Step 2: Enzymatic Cyanation [5][6][7]

  • pH Adjustment: Adjust the pH of the reaction mixture from the previous step to a range of 6.0-8.0.

  • Addition of Cyanide and Enzyme: Slowly add a solution of sodium cyanide to the reaction mixture. Introduce the halohydrin dehalogenase (HHDH) enzyme.

  • Reaction Conditions: Maintain the temperature between 40-60 °C and continue stirring. The pH should be carefully controlled during the reaction, as it can affect enzyme activity and stability.

  • Monitoring: Track the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to the final product using GC.

  • Work-up and Purification: Once the reaction reaches completion (typically >98% conversion), acidify the mixture to a pH of 2-3 with sulfuric acid. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Chemical Synthesis from L-(-)-Malic Acid

This chemical synthesis route utilizes a readily available chiral starting material to establish the desired stereochemistry.

chemical_synthesis start L-(-)-Malic Acid esterification Esterification start->esterification reduction Reduction esterification->reduction bromination Bromination reduction->bromination cyanation Cyanation bromination->cyanation product This compound cyanation->product

Caption: Chemical synthesis workflow from L-(-)-Malic Acid.

A detailed experimental protocol for the synthesis from L-(-)-malic acid involves a multi-step process. The key transformations are outlined below, based on literature descriptions.[1]

  • Esterification: L-(-)-malic acid is first converted to its corresponding diethyl ester, diethyl (S)-2-hydroxysuccinate, typically by refluxing in ethanol with a catalytic amount of a strong acid like sulfuric acid.

  • Reduction: The ester is then selectively reduced. This step requires a careful choice of reducing agent to avoid over-reduction.

  • Bromination: The resulting diol is then subjected to bromination to introduce a leaving group for the subsequent cyanation step.

  • Cyanation: The final step involves the displacement of the bromide with a cyanide group, typically using sodium cyanide in a suitable solvent, to yield this compound.

  • Purification: The final product is purified by extraction and column chromatography or distillation.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Data
TechniqueKey Features and ObservationsSource(s)
¹H NMR (DMSO-d₆, 500 MHz) δ 5.60 (d, 1H), 4.12 (m, 1H), 4.07 (q, 2H), 2.66 (m, 2H), 2.47 (m, 2H), 1.87 (t, 3H)[8]
¹³C NMR (DMSO-d₆, 125 MHz) δ 170.21, 118.60, 63.40, 59.98, 41.10, 25.14, 14.02[8]
FTIR (Neat) Characteristic peaks for O-H (hydroxyl), C≡N (nitrile), and C=O (ester) functional groups are observed.[2]
Mass Spectrometry MS (ESI): m/z 158.2 [M+H]⁺[8]
Chromatographic Methods
MethodTypical Conditions
Gas Chromatography (GC) Column: Chiral capillary column (e.g., DIKMA 0.3mm x 30m) Detector: FID Used for assessing purity and enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) Column: Chiral stationary phase (e.g., Chiralcel OD-H) Used for determining enantiomeric excess.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification
Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Source: Fisher Scientific SDS

Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8 °C. Keep away from strong acids, bases, and oxidizing agents.

Conclusion

This compound is a valuable chiral intermediate with well-defined chemical properties. Its synthesis, particularly through chemo-enzymatic routes, has been optimized for industrial-scale production, offering high yields and excellent enantioselectivity. The analytical methods described provide robust means for quality control. Adherence to proper safety protocols is essential when handling this compound. This guide provides a foundational resource for researchers and professionals working with this important molecule.

References

Illuminating the Structure of a Key Chiral Intermediate: A Technical Guide to Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of ethyl (3R)-4-cyano-3-hydroxybutanoate, a critical chiral building block in the synthesis of various pharmaceuticals, notably the cholesterol-lowering drug atorvastatin.[1] Aimed at researchers, scientists, and professionals in drug development, this document details the spectroscopic data, synthesis methodologies, and analytical techniques required for the unambiguous identification and characterization of this important molecule.

Molecular Structure and Properties

This compound is a chiral ester containing both a hydroxyl and a nitrile functional group. Its specific stereochemistry, the (3R) configuration, is crucial for its biological activity in subsequent pharmaceutical applications.

Chemical Structure:

Figure 1: 2D Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [2]
CAS Number 141942-85-0[2]
Appearance Colorless to pale yellow liquid[3][]
Boiling Point 270 °C (lit.)[5]
Density 1.114 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.448 (lit.)[5]
Optical Rotation [α]25/D -5° (neat)[5]

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data in DMSO-d₆

Position ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
1---170.21
22.47m-41.10
34.12m-63.40
42.66m-25.14
5---118.60
6 (CH₂)4.07q7.159.98
7 (CH₃)1.18t7.014.02
OH5.60d5.58-

Data sourced from US Patent 8,372,608 B2.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3450 (broad)O-H stretchHydroxyl (-OH)
~2980C-H stretch (sp³)Alkyl
~2250C≡N stretchNitrile (-CN)
~1730C=O stretchEster (-COO-)
~1180C-O stretchEster (-COO-)

Characteristic absorption ranges for the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The calculated molecular weight for C₇H₁₁NO₃ is 157.17 g/mol .[2] In mass spectrometry, the molecule is expected to show a molecular ion peak (or a protonated molecule peak [M+H]⁺ at m/z 158.2) and characteristic fragment ions.[6]

Synthesis and Stereochemical Control

The enantioselective synthesis of this compound is critical to obtaining the desired stereoisomer. Several synthetic routes have been developed, often employing enzymatic methods or starting from chiral precursors.

Enzymatic Synthesis

A common and efficient method involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a ketoreductase enzyme, followed by cyanation.[7]

G A Ethyl 4-chloro-3-oxobutanoate B Ethyl (S)-4-chloro-3-hydroxybutanoate A->B Ketoreductase C This compound B->C Halohydrin dehalogenase, NaCN

Figure 2: Enzymatic synthesis pathway.

Synthesis from Chiral Precursors

Another established route starts from readily available chiral molecules such as L-(-)-malic acid.[8] This multi-step synthesis involves esterification, reduction, bromination, and finally cyanation to yield the target compound.

Experimental Protocols

General NMR Analysis Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

General FT-IR Analysis Protocol (ATR Method)
  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[9]

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.[9]

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

General Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The enantiomeric excess (% ee) of this compound is determined using chiral HPLC.

G cluster_0 Chiral HPLC Workflow A Sample Preparation (Dissolve in mobile phase) B Injection into HPLC System A->B C Separation on Chiral Stationary Phase (e.g., polysaccharide-based) B->C D Detection (UV) C->D E Data Analysis (Determine % ee from peak areas) D->E

Figure 3: Workflow for chiral HPLC analysis.

A typical method would involve a chiral stationary phase (e.g., a polysaccharide-based column) and a mobile phase consisting of a mixture of hexane and an alcohol (e.g., isopropanol).[10] The two enantiomers will have different retention times, allowing for their separation and quantification.

Conclusion

The structural elucidation of this compound is achieved through a combination of modern spectroscopic techniques. The data presented in this guide, including NMR, FT-IR, and MS, provide a robust framework for the identification and characterization of this important chiral intermediate. Furthermore, an understanding of the synthetic methodologies is crucial for obtaining the desired enantiomerically pure compound for its applications in the pharmaceutical industry.

References

ethyl (3R)-4-cyano-3-hydroxybutanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl (3R)-4-cyano-3-hydroxybutanoate: Molecular Properties

This guide provides essential molecular information for this compound, a chiral organic compound significant in various research and drug development applications. The data is presented for researchers, scientists, and professionals in the field of drug development.

Molecular and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueReference
Molecular Formula C₇H₁₁NO₃[1][2][3][4]
Molecular Weight 157.17 g/mol [3][4][5]
CAS Number 141942-85-0[1][3]
Appearance Colorless to pale yellow liquid[1]

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the compound's name and its primary molecular identifiers.

A This compound B Molecular Formula C₇H₁₁NO₃ A->B has C Molecular Weight 157.17 g/mol B->C corresponds to

Caption: Relationship between compound name, formula, and molecular weight.

References

Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing ethyl (3R)-4-cyano-3-hydroxybutanoate, a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the cholesterol-lowering drug atorvastatin. This document details the key starting materials, experimental protocols, and comparative quantitative data for the most prevalent chemical and enzymatic methodologies.

Introduction

This compound is a valuable chiral building block in asymmetric synthesis. Its stereospecific structure is essential for the efficacy of the final active pharmaceutical ingredients. Consequently, the development of efficient, stereoselective, and scalable synthetic methods is of paramount importance to the pharmaceutical industry. This guide explores the most significant and widely employed synthetic pathways, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Routes and Starting Materials

The synthesis of this compound can be broadly categorized into chemical and enzymatic, or chemoenzymatic, approaches. The choice of starting material is a critical factor that influences the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. The most prominent starting materials include:

  • Ethyl 4-chloro-3-oxobutanoate: Primarily used in enzymatic and chemoenzymatic routes.

  • L-(-)-Malic acid: A readily available chiral starting material for chemical synthesis.

  • Epichlorohydrin: A cost-effective starting material for chemoenzymatic synthesis.

  • (S)-3-hydroxy-γ-butyrolactone: A chiral synthon used in chemical synthesis.

The following sections provide a detailed examination of the synthetic pathways originating from these key starting materials.

Enzymatic Synthesis from Ethyl 4-chloro-3-oxobutanoate

This modern and highly efficient method involves a two-step enzymatic process that offers high enantioselectivity and yield under mild reaction conditions.

Logical Relationship of the Enzymatic Synthesis Pathway

G A Ethyl 4-chloro-3-oxobutanoate B Asymmetric Reduction (Ketoreductase, Cofactor, H-donor) A->B C Ethyl (S)-4-chloro-3-hydroxybutanoate B->C D Cyanation (Halohydrin dehalogenase, NaCN) C->D E This compound D->E

Caption: Enzymatic synthesis of this compound.

Experimental Protocol:

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

  • An aqueous phase buffer solution (pH 7.0-9.0) is prepared in a reaction vessel.

  • Toluene, isopropanol (as the hydrogen donor), ethyl 4-chloro-3-oxobutanoate, a recombinant ketoreductase, and a cofactor (e.g., NADP+) are added to the vessel.[1]

  • The reaction mixture is stirred at a controlled temperature, typically between 25°C and 45°C.[2]

  • The progress of the reaction is monitored by HPLC-MS or gas chromatography (GC) until the conversion of the starting material is greater than 99%.[2]

  • Upon completion, a portion of the solvent is removed under reduced pressure to yield a reaction liquid containing the ethyl (S)-4-chloro-3-hydroxybutanoate product.[2]

Step 2: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutanoate

  • The reaction liquid from the previous step is treated to adjust the pH to approximately 7.0 by the slow addition of a sodium cyanide solution.[2]

  • A recombinant halohydrin dehalogenase is then added to the mixture.[2]

  • The reaction is stirred at a controlled temperature (e.g., 40°C) and pressure (40-60 Torr), while maintaining the pH at 7.0.[2][3]

  • The reaction is monitored by GC for the conversion of the substrate.

  • Once the conversion rate exceeds 98%, sulfuric acid is added to adjust the pH to 2-3 to stop the reaction.[2]

  • The product, this compound, is extracted with ethyl acetate.[2]

  • The combined organic phases are concentrated by rotary evaporation to yield the final product.[2]

Quantitative Data:
ParameterValueReference
Starting MaterialEthyl 4-chloro-3-oxobutanoate[1]
Key EnzymesKetoreductase, Halohydrin dehalogenase[1]
Overall Yield83.8%[3]
Product Purity>97%[2]
Optical Purity (ee)>99%[2]
Conversion Rate>98-100%[2]

Chemical Synthesis from L-(-)-Malic Acid

This classical chemical approach utilizes a readily available and inexpensive chiral starting material, L-(-)-malic acid, to produce the target molecule through a four-step reaction sequence.

Experimental Workflow for Synthesis from L-(-)-Malic Acid

G cluster_0 Reaction Sequence A L-(-)-Malic Acid B Esterification A->B C Reduction B->C D Bromization C->D E Cyanation D->E F This compound E->F

Caption: Four-step chemical synthesis from L-(-)-malic acid.

Experimental Protocol:

A detailed, step-by-step protocol for this multi-step synthesis is outlined as follows:

  • Esterification: L-(-)-malic acid is first esterified to protect the carboxylic acid groups.

  • Reduction: A selective reduction of one of the ester groups is carried out to form a diol.

  • Bromization: The primary alcohol of the diol is selectively converted to a bromide.

  • Cyanation: The bromide is displaced with a cyanide group to introduce the nitrile functionality, yielding the final product.

Quantitative Data:
ParameterValueReference
Starting MaterialL-(-)-Malic Acid[2]
Number of Steps4 (Esterification, Reduction, Bromization, Cyanation)[2]
Overall Yield56.7%[2]
Key AdvantageInexpensive and readily available starting material[2]

Chemoenzymatic Synthesis from Epichlorohydrin

This scalable and efficient process begins with a low-cost starting material, epichlorohydrin, and utilizes a key enzymatic desymmetrization step.

Signaling Pathway of Synthesis from Epichlorohydrin

G A Epichlorohydrin B Cyanide Reaction A->B C 3-Hydroxyglutaronitrile (3-HGN) B->C D Nitrilase-catalyzed Desymmetrization C->D E (R)-4-cyano-3-hydroxybutyric acid D->E F Esterification E->F G This compound F->G

References

An In-depth Technical Guide to Ethyl (3R)-4-cyano-3-hydroxybutanoate: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a pivotal chiral building block in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin (Lipitor®)[1][2]. Its stereochemically defined structure, featuring both a hydroxyl and a nitrile group, makes it a valuable synthon for constructing the complex side chain of Atorvastatin and other bioactive molecules[1][3]. The development of efficient and stereoselective synthetic routes to this compound has been a significant area of research, driven by the immense commercial success of Atorvastatin. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic methodologies for this compound, intended to serve as a valuable resource for professionals in drug discovery and development.

Discovery and History

The importance of this compound is intrinsically linked to the discovery of Atorvastatin in the mid-1980s by Dr. Bruce Roth at Parke-Davis (now a subsidiary of Pfizer)[4]. Atorvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[5]. The initial syntheses of Atorvastatin were racemic, requiring challenging chiral separations to isolate the desired enantiomer[6]. The demand for a more efficient and enantioselective synthesis spurred the development of chiral intermediates, among which this compound emerged as a critical component.

The late 1980s and early 1990s saw a surge in research focused on the stereoselective synthesis of this key intermediate[3]. Early approaches often involved chemical methods, which, while effective, sometimes suffered from drawbacks such as the use of expensive reagents and the generation of significant chemical waste. The turn of the 21st century witnessed a paradigm shift towards biocatalysis, with enzymatic methods offering milder reaction conditions, higher selectivity, and a more environmentally friendly footprint. Today, both chemical and enzymatic routes are employed, with the choice of method often depending on factors such as scale, cost, and desired purity.

Synthetic Routes

The synthesis of this compound can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis

Enzymatic methods have become increasingly popular for the industrial-scale production of this compound due to their high enantioselectivity and operational simplicity. The most common enzymatic strategy involves a two-step process starting from ethyl 4-chloro-3-oxobutanoate.

Step 1: Asymmetric Reduction using Ketoreductase

The first step involves the asymmetric reduction of the keto group in ethyl 4-chloro-3-oxobutanoate to yield ethyl (S)-4-chloro-3-hydroxybutanoate. This reaction is catalyzed by a ketoreductase (KRED) enzyme, often from recombinant microorganisms, with high stereoselectivity. A cofactor, typically NADPH, is required and is regenerated in situ using a sacrificial co-substrate like isopropanol or glucose, catalyzed by a dehydrogenase[7].

Step 2: Cyanation using Halohydrin Dehalogenase

The resulting ethyl (S)-4-chloro-3-hydroxybutanoate is then converted to this compound in a cyanation reaction catalyzed by a halohydrin dehalogenase (HHDH)[7]. This enzyme facilitates the nucleophilic substitution of the chlorine atom with a cyanide group, proceeding with an inversion of stereochemistry at the C4 position.

Experimental Protocol: Two-Step Enzymatic Synthesis

Part A: Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

  • Enzyme Preparation: A recombinant E. coli strain overexpressing a ketoreductase is cultivated in a suitable fermentation medium. The cells are harvested by centrifugation and can be used as whole cells (permeabilized or not) or as a cell-free extract after lysis.

  • Reaction Setup: In a temperature-controlled reactor, a buffer solution (e.g., phosphate buffer, pH 7.0-9.0) is prepared.

  • Reagent Addition: To the buffer, add ethyl 4-chloro-3-oxobutanoate, the ketoreductase preparation, a cofactor (e.g., NADP+), and a co-substrate for cofactor regeneration (e.g., isopropanol or glucose and glucose dehydrogenase). Toluene may be added as a co-solvent to improve substrate solubility[7].

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (typically 25-45 °C) for a specified duration (e.g., 24 hours)[7]. The pH is maintained within the optimal range for the enzyme.

  • Monitoring and Work-up: The reaction progress is monitored by HPLC or GC. Upon completion, the mixture is worked up by solvent extraction (e.g., with ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield crude ethyl (S)-4-chloro-3-hydroxybutanoate.

Part B: Synthesis of this compound

  • Enzyme Preparation: A recombinant microorganism (e.g., E. coli) expressing a halohydrin dehalogenase is prepared similarly to the ketoreductase.

  • Reaction Setup: The crude ethyl (S)-4-chloro-3-hydroxybutanoate from the previous step is dissolved in an aqueous buffer (pH 6.0-8.0)[7].

  • Reagent Addition: The halohydrin dehalogenase preparation and a cyanide source (e.g., sodium cyanide) are added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for a set period[2]. The pH is carefully monitored and maintained.

  • Monitoring and Work-up: The conversion is monitored by GC. Once the reaction is complete, the pH is adjusted to quench the reaction, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated under reduced pressure.

  • Purification: The crude product is purified by distillation or chromatography to yield pure this compound.

Chemical Synthesis

Several chemical routes have been developed for the synthesis of this compound, often utilizing chiral starting materials to establish the desired stereochemistry.

Synthesis from L-Malic Acid

A notable chemical synthesis starts from the readily available and inexpensive chiral precursor, L-(-)-malic acid. This multi-step process involves esterification, reduction, bromination, and finally, cyanation.

Experimental Protocol: Synthesis from L-Malic Acid

  • Esterification: L-(-)-malic acid is first esterified to diethyl L-malate. This can be achieved by reacting L-malic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.

  • Reduction: The diethyl L-malate is then selectively reduced to (S)-1,2,4-butanetriol. This reduction can be performed using a reducing agent such as sodium borohydride in a suitable solvent.

  • Bromination and Cyclization: The resulting triol is treated with a brominating agent (e.g., HBr) which leads to the formation of a cyclic bromo-intermediate.

  • Cyanation: The intermediate is then subjected to a cyanation reaction using a cyanide source (e.g., sodium cyanide) to introduce the nitrile group and yield the target molecule.

  • Purification: Each step is followed by appropriate work-up and purification procedures, such as extraction, crystallization, and chromatography, to isolate the intermediates and the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for different synthetic routes to this compound, providing a comparison of their efficiencies.

Synthesis RouteStarting MaterialKey Reagents/EnzymesYield (%)Enantiomeric Excess (ee%)Reference
Enzymatic Ethyl 4-chloro-3-oxobutanoateKetoreductase, Halohydrin dehalogenase>91>99[8]
Enzymatic Ethyl 4-chloro-3-oxobutanoateRecombinant ketoreductase, Recombinant halohydrin dehalogenase>98 (conversion)>99[7]
Chemical L-(-)-malic acidNaBH4, HBr, NaCN56.7 (overall)>99[9]

Mandatory Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis cluster_step1 Step 1: Asymmetric Reduction cluster_step2 Step 2: Cyanation A Ethyl 4-chloro-3-oxobutanoate B Ethyl (S)-4-chloro-3-hydroxybutanoate A->B Reduction C This compound B->C Cyanation (Inversion of Stereochemistry) KRED Ketoreductase (KRED) NADPH -> NADP+ KRED->A Cofactor Cofactor Regeneration (e.g., Isopropanol -> Acetone) Cofactor->KRED HHDH Halohydrin Dehalogenase (HHDH) + CN- HHDH->B

Caption: Workflow of the two-step enzymatic synthesis.

Chemical Synthesis from L-Malic Acid

Chemical_Synthesis A L-(-)-Malic Acid B Diethyl L-malate A->B Esterification (EtOH, H+) C (S)-1,2,4-Butanetriol B->C Reduction (NaBH4) D Bromo-intermediate C->D Bromination (HBr) E This compound D->E Cyanation (NaCN)

References

The Cornerstone of Statin Synthesis: A Technical Guide to Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A critical chiral building block, ethyl (3R)-4-cyano-3-hydroxybutanoate, plays a pivotal role in the pharmaceutical industry, particularly in the synthesis of life-saving cholesterol-lowering drugs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, properties, and applications, with a focus on its crucial role in the production of atorvastatin.

This compound, a colorless to pale yellow liquid, is a valuable chiral intermediate due to its stereospecific structure, which is essential for the efficacy of many modern pharmaceuticals.[1] Its primary application lies in the construction of the side chain of widely prescribed statin drugs.[2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueReference
Molecular Formula C₇H₁₁NO₃[5]
Molecular Weight 157.17 g/mol [5]
CAS Number 141942-85-0[5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 270 °C (lit.)
Density 1.114 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.448 (lit.)
Optical Rotation [α]25/D -5° (neat)
Flash Point 113 °C (closed cup)
Storage Temperature 2-8°C

Synthesis of a Key Chiral Intermediate

The stereoselective synthesis of this compound is of paramount importance. Both chemoenzymatic and purely chemical routes have been developed to achieve high enantiomeric purity.

Chemoenzymatic Synthesis

A highly efficient and widely employed method for the synthesis of this compound involves a two-step enzymatic process starting from ethyl 4-chloro-3-oxobutanoate. This chemoenzymatic approach is favored for its high stereoselectivity and environmentally friendly reaction conditions.[3][6]

The first step is the asymmetric reduction of the keto group in ethyl 4-chloro-3-oxobutanoate to yield ethyl (S)-4-chloro-3-hydroxybutanoate. This is typically achieved using a ketoreductase enzyme, often in whole-cell systems, with a cofactor regeneration system.[6] The second step involves the conversion of the resulting chlorohydrin to the corresponding nitrile by a halohydrin dehalogenase in the presence of a cyanide source.[7]

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

  • Reaction Setup: In a temperature-controlled reactor, a buffer solution (e.g., phosphate buffer, pH 7.0-9.0) is prepared.

  • Reagents: To this buffer, toluene, isopropanol (as a hydrogen donor), ethyl 4-chloro-3-oxobutanoate, a recombinant ketoreductase, and a cofactor (e.g., NADP+) are added.[6]

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 25-45 °C).

  • Monitoring: The progress of the reaction is monitored by HPLC-MS or gas chromatography until the conversion of the starting material is complete (typically >99%).[6] The product of this step is ethyl (S)-4-chloro-3-hydroxybutanoate with high optical purity (>99%).[6]

Step 2: Cyanation using Halohydrin Dehalogenase

  • Reaction Setup: The reaction mixture from Step 1 is treated to remove some of the organic solvent under reduced pressure.

  • Reagents: A solution of sodium cyanide is slowly added to the aqueous phase containing ethyl (S)-4-chloro-3-hydroxybutanoate, maintaining a pH of 6-8. A recombinant halohydrin dehalogenase is then introduced.[6]

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 40-60 °C).

  • Monitoring and Work-up: The reaction progress is monitored by GC. Upon completion (conversion >98%), the pH is adjusted to 2-3 with sulfuric acid. The product is then extracted with ethyl acetate. The combined organic phases are dried and concentrated under reduced pressure to yield ethyl (R)-4-cyano-3-hydroxybutanoate.[6]

A simplified workflow for the chemoenzymatic synthesis is depicted below:

chemoenzymatic_synthesis start Ethyl 4-chloro-3-oxobutanoate step1 Asymmetric Reduction (Ketoreductase, Isopropanol, NADP+) start->step1 intermediate Ethyl (S)-4-chloro-3-hydroxybutanoate step1->intermediate step2 Cyanation (Halohydrin Dehalogenase, NaCN) intermediate->step2 end This compound step2->end

Caption: Chemoenzymatic synthesis workflow.

Chemical Synthesis from L-Malic Acid

An alternative approach utilizes the chiral pool, starting from the readily available and inexpensive L-(-)-malic acid. This method involves a series of chemical transformations to construct the target molecule.

Experimental Protocol: Synthesis from L-Malic Acid

This multi-step synthesis involves esterification, reduction, bromination, and cyanation.[8]

  • Esterification: L-(-)-malic acid is first esterified to produce the corresponding diethyl ester.

  • Reduction: The ester is then selectively reduced.

  • Bromination: A hydroxyl group is converted to a bromide.

  • Cyanation: The bromide is displaced with a cyanide group to yield the final product.

The overall yield for this process is reported to be around 56.7%.[8]

The logical relationship for the synthesis from L-Malic Acid is shown below:

malic_acid_synthesis start L-(-)-Malic Acid step1 Esterification start->step1 intermediate1 Diethyl L-malate step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Chiral Diol Intermediate step2->intermediate2 step3 Bromination intermediate2->step3 intermediate3 Bromo-hydroxy Intermediate step3->intermediate3 step4 Cyanation intermediate3->step4 end This compound step4->end

Caption: Synthesis pathway from L-Malic Acid.

Application in Atorvastatin Synthesis

This compound is a cornerstone in the synthesis of the atorvastatin side chain. The nitrile group is typically reduced to an amine, which is then used in a subsequent coupling reaction to form the pyrrole core of the atorvastatin molecule.

Experimental Protocol: Synthesis of the Atorvastatin Side-Chain Amine

  • Protection of the Hydroxyl Group: The hydroxyl group of this compound is first protected, for example, as a silyl ether, to prevent unwanted side reactions.

  • Reduction of the Nitrile: The protected nitrile is then reduced to a primary amine using a suitable reducing agent, such as hydrogen gas with a catalyst (e.g., Raney nickel) or a metal hydride.

  • Deprotection: The protecting group is removed to yield the chiral amino alcohol side chain, which is a key intermediate for the final assembly of atorvastatin.

The experimental workflow for the synthesis of the atorvastatin side-chain is outlined below:

atorvastatin_side_chain_synthesis start This compound step1 Protection of Hydroxyl Group start->step1 intermediate1 Protected Cyano Intermediate step1->intermediate1 step2 Nitrile Reduction intermediate1->step2 intermediate2 Protected Amino Intermediate step2->intermediate2 step3 Deprotection intermediate2->step3 end Atorvastatin Side-Chain Amine step3->end

References

A Technical Guide to Ethyl (3R)-4-cyano-3-hydroxybutanoate: A Key Chiral Intermediate in Statin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and analytical characterization of ethyl (3R)-4-cyano-3-hydroxybutanoate. This chiral molecule is a critical building block in the synthesis of various pharmaceuticals, most notably the cholesterol-lowering drug Atorvastatin.[1][2] Its stereochemical purity is paramount for the efficacy of the final active pharmaceutical ingredient.

Core Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[] It is soluble in common organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol.[] Below is a summary of its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₇H₁₁NO₃[4]
Molecular Weight 157.17 g/mol [4]
CAS Number 141942-85-0[4]
Appearance Colorless to pale yellow liquid[]
Boiling Point 325.6 ± 27.0 °C at 760 mmHg[]
Density 1.1 ± 0.1 g/cm³[]
Solubility Soluble in Chloroform, DMSO, Methanol[]
Storage Temperature -20°C[]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of Atorvastatin. Both chemical and enzymatic methods have been developed, with enzymatic routes often being favored for their high stereoselectivity and milder reaction conditions.[1]

Enzymatic Synthesis from Ethyl (S)-4-chloro-3-hydroxybutanoate

A common and efficient method involves the use of a halohydrin dehalogenase enzyme to catalyze the cyanation of ethyl (S)-4-chloro-3-hydroxybutanoate.[5][6]

Experimental Protocol:

  • Reaction Setup: In a temperature-controlled reaction vessel, a solution of ethyl (S)-4-chloro-3-hydroxybutanoate in an aqueous buffer (pH 7.0-8.0) is prepared.

  • Enzyme Addition: Recombinant halohydrin dehalogenase is added to the reaction mixture.

  • Cyanation: A solution of sodium cyanide is slowly added to the mixture while maintaining the pH between 7.0 and 7.5.[5] The reaction is stirred at a controlled temperature (typically 40-60°C) and monitored by gas chromatography (GC).[6]

  • Workup: Once the conversion is complete (typically >98%), the pH is adjusted to 2-3 with sulfuric acid. The product is then extracted with ethyl acetate.

  • Purification: The combined organic phases are dried and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or chromatography to afford pure ethyl (R)-4-cyano-3-hydroxybutanoate.[6]

Synthesis from L-(-)-Malic Acid

A chemical synthesis route utilizing the chiral pool approach starts from the readily available and inexpensive L-(-)-malic acid. This multi-step process involves esterification, reduction, bromination, and finally, cyanation to yield the target molecule.[7]

Analytical Characterization

A comprehensive suite of analytical techniques is employed to confirm the structure, purity, and enantiomeric excess of this compound. A typical Certificate of Analysis (CoA) for this compound will include data from the following methods:[4]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared Spectroscopy (IR): To identify functional groups.

Role in Atorvastatin Synthesis and Mechanism of Action

This compound is a key chiral precursor for the side chain of Atorvastatin.[1] Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[8][9][10][11] By blocking this enzyme, Atorvastatin reduces the production of cholesterol in the liver. This, in turn, leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[8][9][10][12]

Below is a diagram illustrating the enzymatic synthesis workflow of this compound.

G A Ethyl 4-chloro-3-oxobutanoate B Asymmetric Reduction (Ketoreductase) A->B C Ethyl (S)-4-chloro-3-hydroxybutanoate B->C D Cyanation (Halohydrin dehalogenase, NaCN) C->D E This compound D->E

Caption: Enzymatic Synthesis of this compound.

The following diagram illustrates the role of Atorvastatin in the HMG-CoA reductase pathway.

HMG_CoA_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol Cholesterol Mevalonate->Cholesterol ... (multi-step pathway) Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibits

Caption: Mechanism of Action of Atorvastatin on the HMG-CoA Reductase Pathway.

References

An In-depth Technical Guide on the Solubility of Ethyl (3R)-4-cyano-3-hydroxybutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering medication.[1][2] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and downstream processing. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and the compound's role in a significant synthetic pathway.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions have been reported. The following table summarizes the existing qualitative solubility information. It is important to note that this information is based on descriptive terms rather than precise numerical values.

SolventCAS NumberSolubility Description
Chloroform67-66-3Sparingly Soluble[3][]
Dimethyl Sulfoxide (DMSO)67-68-5Slightly Soluble[3][]
Methanol67-56-1Slightly Soluble[3][]
Water7732-18-5Sparingly soluble / Not miscible or difficult to mix[5]
Ethyl Acetate141-78-6Implied solubility (used as an extraction solvent)[6][7]

Experimental Protocols: Determining Solubility

For researchers requiring precise quantitative solubility data, standardized experimental methods must be employed. Below is a detailed protocol for a gravimetric method, which is a fundamental and widely applicable technique for determining the solubility of a liquid solute like this compound in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Thermostatic shaker or water bath

  • Analytical balance (accurate to at least 0.1 mg)

  • Glass vials or flasks with airtight seals

  • Calibrated volumetric pipettes and flasks

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Evaporating dish or pre-weighed vial

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of a distinct undissolved phase of the solute is necessary to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to see if the concentration of the solute in the solution remains constant to confirm equilibrium.[8]

  • Sample Collection and Filtration:

    • Once equilibrium is established, allow the solution to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solute to settle.

    • Carefully draw a precise volume (e.g., 5.00 mL) of the supernatant using a calibrated volumetric pipette. To avoid drawing any undissolved solute, it is advisable to use a syringe fitted with a compatible filter.

  • Solvent Evaporation and Mass Determination:

    • Transfer the collected aliquot to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and to remove any residual moisture.

    • Weigh the dish or vial containing the dry solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.[9]

  • Calculation of Solubility:

    • The solubility (S) can be calculated in grams per liter (g/L) using the following formula: S (g/L) = (Mass of solute (g) / Volume of aliquot (L))

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents before starting the experiment.

Mandatory Visualization: Synthetic Pathway of Atorvastatin

This compound is a critical chiral building block in the synthesis of Atorvastatin. The following diagram illustrates a simplified enzymatic approach to its synthesis and its subsequent role in the formation of the Atorvastatin side chain.

Atorvastatin_Synthesis_Pathway cluster_synthesis Synthesis of this compound cluster_atorvastatin Atorvastatin Side Chain Formation Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate Ethyl (S)-4-chloro-3-hydroxybutanoate Ethyl (S)-4-chloro-3-hydroxybutanoate Ethyl 4-chloro-3-oxobutanoate->Ethyl (S)-4-chloro-3-hydroxybutanoate Asymmetric Reduction (Ketoreductase) This compound This compound Ethyl (S)-4-chloro-3-hydroxybutanoate->this compound Cyanation (Halohydrin dehalogenase, NaCN) Atorvastatin Atorvastatin This compound->Atorvastatin Coupling & Further Transformations Paal-Knorr\nPyrrole Synthesis Paal-Knorr Pyrrole Synthesis Atorvastatin Core Atorvastatin Core Paal-Knorr\nPyrrole Synthesis->Atorvastatin Core Atorvastatin Core->Atorvastatin

Caption: Simplified workflow for the synthesis of this compound and its incorporation into the Atorvastatin structure.

References

Navigating the Stability of a Key Chiral Intermediate: A Technical Guide to Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl (3R)-4-cyano-3-hydroxybutanoate, a critical chiral building block in the synthesis of various pharmaceuticals. Given the importance of maintaining the integrity of this intermediate, this document outlines its known stability profile, proposes potential degradation pathways, and offers detailed experimental protocols for its assessment.

Core Stability and Recommended Storage

This compound is a colorless to pale yellow liquid that is generally stable under inert conditions. However, its multifunctional nature, possessing ester, hydroxyl, and nitrile groups, renders it susceptible to degradation under certain environmental stressors.[1] To ensure its chemical and stereochemical purity, specific storage and handling procedures are paramount.

Recommended Storage Conditions

Consistent recommendations from various suppliers and safety data sheets emphasize the need for controlled storage to prevent decomposition.[1] The following table summarizes the optimal conditions for maintaining the stability of this compound.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C or -20°CTo minimize the rate of potential degradation reactions.
Atmosphere Inert (e.g., Argon, Nitrogen)To prevent oxidation.
Container Tightly sealed, opaqueTo protect from moisture and light.
Incompatible Substances Strong acids, strong bases, oxidizing agentsTo avoid rapid chemical degradation.[1]

Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, its chemical structure allows for the prediction of potential degradation pathways based on the reactivity of its functional groups. Understanding these pathways is crucial for developing stability-indicating analytical methods and for identifying potential impurities.

Under stress conditions, the primary sites of degradation are anticipated to be the ester and nitrile functionalities, particularly through hydrolysis.

G Proposed Degradation Pathways A This compound B (3R)-4-Cyano-3-hydroxybutanoic acid A->B Acidic/Basic Hydrolysis (Ester) C (3R)-3-Hydroxyglutaramide A->C Acidic/Basic Hydrolysis (Nitrile) E Hydrogen Cyanide (HCN) A->E Extreme Acidic Conditions D (3R)-3-Hydroxyglutaric acid B->D Further Hydrolysis C->D Further Hydrolysis

Figure 1: Proposed Degradation Pathways

Under acidic or basic conditions, the ester group can hydrolyze to form the corresponding carboxylic acid, (3R)-4-cyano-3-hydroxybutanoic acid. The nitrile group is also susceptible to hydrolysis, which would initially yield an amide, (3R)-3-hydroxyglutaramide, and could be further hydrolyzed to the dicarboxylic acid, (3R)-3-hydroxyglutaric acid. Under extreme acidic conditions, the potential for the release of hydrogen cyanide exists.[1]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and for the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.

General Workflow for Stability Assessment

The following diagram outlines a logical workflow for a comprehensive stability assessment.

G Stability Assessment Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Analysis and Characterization cluster_3 Stability Profile and Reporting A Develop Stability-Indicating HPLC Method B Method Validation (Specificity, Linearity, Accuracy, Precision) A->B C Prepare Stock Solution of Compound D Subject to Stress Conditions: - Acidic Hydrolysis - Basic Hydrolysis - Oxidation - Thermal - Photolytic C->D E Analyze Stressed Samples by HPLC D->E F Identify and Characterize Degradation Products (e.g., LC-MS) E->F G Determine Degradation Kinetics F->G H Establish Degradation Pathway G->H I Define Storage Conditions and Shelf-life H->I

Figure 2: Stability Assessment Workflow
Detailed Methodologies for Forced Degradation Studies

The following protocols are provided as a template for conducting forced degradation studies. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

5. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 70°C) for a specified period (e.g., 1, 3, 5, and 7 days).

  • At each time point, dissolve a portion of the solid in the initial solvent to prepare a sample for HPLC analysis.

6. Photolytic Degradation:

  • Expose the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples at appropriate time intervals.

Data Presentation for Stability Studies

All quantitative data from forced degradation studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis. The following table is a template for presenting such data.

Stress ConditionStressor Concentration/IntensityTime (hours/days)Temperature (°C)% Degradation of Parent CompoundMajor Degradation Products (Retention Time)Remarks
Acidic Hydrolysis 0.1 M HCl2460
Basic Hydrolysis 0.1 M NaOH2425
Oxidation 3% H₂O₂2425
Thermal (Solid) -7 days70
Photolytic 1.2 million lux hours & 200 Wh/m²-25

Conclusion

Maintaining the stability of this compound is critical for its successful application in pharmaceutical synthesis. This guide provides a framework for understanding its stability profile, including recommended storage conditions, potential degradation pathways, and detailed protocols for conducting forced degradation studies. By adhering to these guidelines and conducting thorough stability assessments, researchers and drug development professionals can ensure the quality and integrity of this vital chiral intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Atorvastatin from Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Atorvastatin, a leading cholesterol-lowering medication, utilizing ethyl (3R)-4-cyano-3-hydroxybutanoate as a key chiral starting material. This document outlines the synthetic strategy, key transformations, and experimental procedures, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

Atorvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its synthesis has been a significant focus of research, leading to various efficient synthetic routes. A convergent and widely adopted industrial method is the Paal-Knorr synthesis, which involves the condensation of a complex 1,4-diketone with a chiral amino-ester side chain.[4][5]

This compound serves as a critical chiral building block for constructing the stereochemically defined side chain of Atorvastatin.[6] This document details the multi-step conversion of this intermediate into the final Atorvastatin molecule.

Synthetic Strategy Overview

The overall synthetic strategy involves three main stages:

  • Stage 1: Synthesis of the Chiral Side-Chain Amine: Conversion of this compound into a protected aminoethyl diol derivative. This involves reduction of the nitrile group to a primary amine and protection of the diol functionality as an acetonide.

  • Stage 2: Paal-Knorr Pyrrole Synthesis: Condensation of the chiral side-chain amine with a pre-synthesized 1,4-diketone to form the central pyrrole ring of the Atorvastatin backbone.

  • Stage 3: Deprotection and Final Product Formation: Removal of the protecting groups from the diol and the carboxylic acid functionalities to yield the final Atorvastatin molecule, which can then be converted to its calcium salt.

Experimental Protocols

Stage 1: Synthesis of the Chiral Side-Chain Amine ((4R,6R)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester)

Protocol: Synthesis of a Key Chiral Amine Intermediate

This protocol outlines the synthesis of tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, a crucial intermediate for the Paal-Knorr reaction.[4][7]

Step 1: Synthesis of Ethyl 4-(N-carbobenzyloxyamino)-3-oxobutanoate

  • To a solution of N-carbobenzyloxy-β-alanine (1.0 eq) in an appropriate solvent, add N,N'-carbonyldiimidazole (CDI) (1.1 eq).

  • Stir the mixture at room temperature until the formation of the imidazolide is complete.

  • In a separate flask, prepare a solution of potassium ethyl malonate (1.2 eq) and magnesium chloride (1.2 eq).

  • Add the imidazolide solution to the potassium ethyl malonate solution and stir at room temperature.

  • Upon reaction completion, perform an acidic work-up to isolate the desired β-ketoester.

Step 2: Asymmetric Hydrogenation

  • Dissolve the β-ketoester (1.0 eq) in a suitable solvent under an inert atmosphere.

  • Add a chiral ruthenium-BINAP complex catalyst (e.g., [NH2Et2][{RuCl((R)-(+)-BINAP)}2μ-Cl)3]) (0.01 eq).

  • Pressurize the reaction vessel with hydrogen gas (30 atm) and stir at 35°C for 64 hours.

  • After the reaction, carefully depressurize the vessel and purify the product by chromatography to obtain the corresponding chiral alcohol.

Step 3: Protection of the Diol as an Acetonide

  • Dissolve the chiral dihydroxy ester (1.0 eq) in acetone.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a mild base and perform a standard work-up to isolate the acetonide-protected compound.

Step 4: Deprotection of the Amine

  • Dissolve the N-Cbz protected amine (1.0 eq) in a suitable solvent.

  • Add 5% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • Upon completion, filter off the catalyst and concentrate the filtrate to obtain the desired chiral amine intermediate.

Step Key Reagents Typical Yield
1N-carbobenzyloxy-β-alanine, CDI, Potassium ethyl malonate82%[7]
2Ru-BINAP catalyst, H₂85%[7]
3Acetone, PTSA70%[7]
45% Pd/C, H₂90%[7]

Table 1: Summary of yields for the synthesis of the chiral amine intermediate.

Stage 2: Paal-Knorr Pyrrole Synthesis

This stage involves the crucial condensation reaction to form the atorvastatin pyrrole core.

Protocol: Paal-Knorr Condensation [5]

  • To a solution of the 1,4-diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1.0 eq), in a mixture of toluene and heptane, add the chiral amine intermediate ((4R,6R)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester) (1.0-1.2 eq).

  • Add pivalic acid (0.1-0.2 eq) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 85-95 °C) with continuous removal of water using a Dean-Stark apparatus.

  • Stir the reaction for 18-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up and purify the crude product by crystallization or column chromatography to yield the protected Atorvastatin acetonide tert-butyl ester.

Reactants Role
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide1,4-Diketone
(4R,6R)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl esterChiral amine
Pivalic acidCatalyst
Toluene/HeptaneSolvent

Table 2: Key reactants for the Paal-Knorr condensation.

Stage 3: Deprotection and Final Product Formation

The final steps involve the removal of the protecting groups to yield Atorvastatin.

Protocol: Deprotection of Acetonide and Hydrolysis of tert-Butyl Ester [5][6]

  • Acetonide Deprotection:

    • Dissolve the protected Atorvastatin acetonide tert-butyl ester (1.0 eq) in methanol.

    • Add a solution of hydrochloric acid (e.g., 1 M aqueous HCl) dropwise while stirring at room temperature (25-30 °C).[6]

    • Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.

    • Once complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • tert-Butyl Ester Hydrolysis:

    • Dissolve the deprotected diol tert-butyl ester (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (NaOH) solution and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • After completion, acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 4-5.

    • Extract the Atorvastatin acid product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain Atorvastatin acid.

Optional: Conversion to Atorvastatin Calcium The final Atorvastatin acid can be converted to its calcium salt by reacting it with a suitable calcium source, such as calcium acetate, in a suitable solvent system.

Step Key Reagents Purpose
1HCl, MethanolRemoval of acetonide protecting group
2NaOH, Methanol/WaterHydrolysis of tert-butyl ester
3Calcium AcetateFormation of the calcium salt

Table 3: Reagents for deprotection and salt formation.

Visualizations

Atorvastatin Synthesis Workflow

G cluster_0 Stage 1: Chiral Amine Synthesis cluster_1 Stage 2: Paal-Knorr Pyrrole Synthesis cluster_2 Stage 3: Deprotection & Final Product A Ethyl (3R)-4-cyano- 3-hydroxybutanoate B Reduction of Cyano Group A->B C Protection of Diol (Acetonide Formation) B->C D Protected Chiral Amine C->D F Paal-Knorr Condensation D->F E 1,4-Diketone E->F G Protected Atorvastatin F->G H Acetonide Deprotection G->H I Ester Hydrolysis H->I J Atorvastatin I->J

Caption: Workflow for the synthesis of Atorvastatin.

Atorvastatin's Mechanism of Action: HMG-CoA Reductase Inhibition

G A Acetyl-CoA B HMG-CoA A->B C HMG-CoA Reductase B->C D Mevalonate C->D E Cholesterol Biosynthesis Pathway D->E F Atorvastatin G Inhibition F->G G->C

Caption: Inhibition of HMG-CoA reductase by Atorvastatin.

Conclusion

The synthesis of Atorvastatin using this compound as a chiral precursor is a well-established and efficient process, particularly when employing the Paal-Knorr condensation as the key pyrrole-forming step. The protocols and data presented in these application notes provide a detailed guide for researchers and professionals in the field of drug development. Careful control of reaction conditions and purification at each stage are critical for achieving high yields and purity of the final active pharmaceutical ingredient. Further research into more convergent and environmentally friendly synthetic routes continues to be an area of active investigation.

References

Application Notes and Protocols: Synthesis of Rosuvastatin from Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin is a potent HMG-CoA reductase inhibitor widely used for the treatment of hypercholesterolemia. The synthesis of this complex molecule requires a stereocontrolled approach to construct its chiral side chain and couple it with the pyrimidine core. This document outlines a detailed synthetic protocol for rosuvastatin starting from the chiral building block, ethyl (3R)-4-cyano-3-hydroxybutanoate. This route involves the protection of the hydroxyl group, reduction of the nitrile to an aldehyde, chain extension to form the dihydroxyheptenoate side chain, and finally, coupling with the pyrimidine moiety followed by deprotection and salt formation.

Overall Synthetic Scheme

The synthesis of rosuvastatin from this compound can be conceptualized in the following key stages:

  • Protection of the Hydroxyl Group: The secondary alcohol in the starting material is protected to prevent unwanted side reactions in subsequent steps.

  • Reduction of the Nitrile: The cyano group is selectively reduced to an aldehyde, which is a key functionality for the subsequent chain extension.

  • Chain Elongation and Formation of the Diol: The aldehyde is reacted to introduce the remaining carbons of the side chain and to establish the second stereocenter of the 1,3-diol system.

  • Coupling with the Pyrimidine Core: The synthesized side chain is coupled with the pre-synthesized pyrimidine core of rosuvastatin, typically via a Wittig reaction.

  • Deprotection and Salt Formation: The protecting groups are removed, and the final product is converted to its calcium salt.

G cluster_side_chain Side Chain Synthesis cluster_core_synthesis Pyrimidine Core Synthesis cluster_final_steps Final Assembly and Purification A This compound B Protection of Hydroxyl Group (e.g., TBDMSCl, Imidazole) A->B C Protected this compound B->C D Reduction of Nitrile to Aldehyde (e.g., DIBAL-H) C->D E Protected Side Chain Aldehyde D->E F Chain Extension and Diastereoselective Reduction (e.g., Reformatsky or Aldol, followed by reduction) E->F G Protected Rosuvastatin Side Chain F->G L Wittig Coupling G->L H Pyrimidine Core Precursors I Assembly of Pyrimidine Ring H->I J Functionalization and Phosphonium Salt Formation I->J K Pyrimidine Phosphonium Ylide J->K K->L M Protected Rosuvastatin L->M N Deprotection M->N O Rosuvastatin Free Acid N->O P Salt Formation (e.g., with Calcium Acetate) O->P Q Rosuvastatin Calcium P->Q

Figure 1: Overall workflow for the synthesis of Rosuvastatin Calcium.

Experimental Protocols

Step 1: Protection of this compound

Protocol: Synthesis of Ethyl (3R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in dry DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

ReagentMolar Eq.Purity
This compound1.0>98%
Imidazole1.5>99%
TBDMSCl1.2>98%
Dichloromethane (DCM)-Anhydrous

Table 1: Reagents for the protection of the hydroxyl group.

Step 2: Reduction of the Nitrile to Aldehyde

Protocol: Synthesis of Ethyl (3R)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate

  • Dissolve the protected this compound (1.0 eq) in anhydrous toluene at -78 °C under a nitrogen atmosphere.

  • Slowly add diisobutylaluminium hydride (DIBAL-H) (1.5 eq, 1.0 M solution in hexanes) to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.

  • The crude aldehyde is typically used in the next step without further purification.

ReagentMolar Eq.Purity
Ethyl (3R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate1.0Crude/Purified
DIBAL-H (1.0 M in hexanes)1.5-
Toluene-Anhydrous

Table 2: Reagents for the reduction of the nitrile.

Step 3: Wittig Coupling with the Pyrimidine Core

Protocol: Synthesis of Protected Rosuvastatin

  • To a suspension of the pyrimidine phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as n-butyllithium or sodium hexamethyldisilazide at -78 °C to generate the ylide.

  • Stir the mixture for 1 hour at -78 °C.

  • Slowly add a solution of the protected side chain aldehyde (1.0 eq) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected rosuvastatin.

ReagentMolar Eq.Purity
Ethyl (3R)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate1.0Crude
[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]methyltriphenylphosphonium bromide1.1>97%
Strong Base (e.g., n-BuLi)1.1-
Tetrahydrofuran (THF)-Anhydrous

Table 3: Reagents for the Wittig coupling reaction.

Step 4: Deprotection and Saponification

Protocol: Synthesis of Rosuvastatin Sodium Salt

  • Dissolve the protected rosuvastatin (1.0 eq) in a mixture of THF and methanol.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Stir the reaction mixture at room temperature for 4-6 hours until the saponification is complete (monitored by TLC).

  • For the deprotection of the silyl group, add a solution of tetrabutylammonium fluoride (TBAF) (1.5 eq, 1.0 M in THF) or hydrofluoric acid-pyridine complex.

  • Stir for an additional 8-12 hours at room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~7.

  • Extract the aqueous layer with a solvent like ethyl acetate to remove organic impurities.

  • The aqueous layer containing the rosuvastatin sodium salt is used for the final salt formation step.

ReagentMolar Eq.Purity
Protected Rosuvastatin1.0Purified
Sodium Hydroxide2.0>98%
TBAF (1.0 M in THF)1.5-
THF/Methanol/Water--

Table 4: Reagents for deprotection and saponification.

Step 5: Formation of Rosuvastatin Calcium

Protocol:

  • To the aqueous solution of rosuvastatin sodium salt, add a solution of calcium acetate or calcium chloride (0.5 eq) in water dropwise with stirring.

  • A white precipitate of rosuvastatin calcium will form.

  • Stir the suspension for 2-4 hours at room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid with water and then with a non-polar solvent like hexane.

  • Dry the solid under vacuum to obtain rosuvastatin calcium.

ReagentMolar Eq.Purity
Rosuvastatin Sodium1.0Aqueous Solution
Calcium Acetate0.5>99%

Table 5: Reagents for the final salt formation.

G cluster_start Starting Material cluster_protection Protection cluster_reduction Reduction cluster_coupling Coupling cluster_final Final Steps A This compound B Add TBDMSCl, Imidazole in DCM A->B C Protected Intermediate B->C D Add DIBAL-H in Toluene at -78°C C->D E Side Chain Aldehyde D->E F Wittig Reaction with Pyrimidine Ylide E->F G Protected Rosuvastatin F->G H Deprotection (TBAF) & Saponification (NaOH) G->H I Rosuvastatin Sodium Salt H->I J Addition of Calcium Acetate I->J K Rosuvastatin Calcium J->K

Figure 2: Step-by-step experimental workflow for Rosuvastatin synthesis.

Data Summary

StepIntermediate/ProductExpected Yield (%)Purity (%)
1. ProtectionEthyl (3R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate85-95>95 (NMR)
2. ReductionEthyl (3R)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate70-85 (crude)-
3. Wittig CouplingProtected Rosuvastatin60-75>95 (HPLC)
4. Deprotection & SaponificationRosuvastatin Sodium Salt80-90In solution
5. Salt FormationRosuvastatin Calcium90-98>99 (HPLC)

Table 6: Summary of expected yields and purities for the synthesis of Rosuvastatin.

Conclusion

The described synthetic route provides a comprehensive framework for the preparation of rosuvastatin from this compound. The protocols are based on established chemical transformations and are amenable to laboratory-scale synthesis. For process optimization and scale-up, further investigation into reaction conditions, catalyst loading, and purification techniques may be necessary. Adherence to standard laboratory safety procedures is paramount throughout the execution of these protocols.

Application Notes and Protocols for the Biocatalytic Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the cholesterol-lowering drug, Atorvastatin (Lipitor)[1][2][3]. The stereoselective synthesis of this compound is of paramount importance, and biocatalysis has emerged as a green and efficient alternative to traditional chemical methods[4]. This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of this compound, focusing on whole-cell biocatalysis and specific enzyme-catalyzed reactions.

Biocatalytic Approaches

Two primary biocatalytic strategies have been successfully employed for the synthesis of this compound:

  • Asymmetric reduction of ethyl 4-cyano-3-oxobutanoate: This is a direct and widely used method that employs ketoreductases, often within whole-cell systems, to stereoselectively reduce the keto group of the substrate to the desired (R)-hydroxyl group.

  • Halohydrin dehalogenase-catalyzed cyanation: This method involves the reaction of (S)-4-chloro-3-hydroxybutanoate with a cyanide source, catalyzed by a halohydrin dehalogenase, to yield the target product[5].

This document will primarily focus on the whole-cell-mediated asymmetric reduction due to the readily available information and its prevalence in the literature.

Whole-Cell Biocatalytic Reduction of Ethyl 4-cyano-3-oxobutanoate

Whole-cell catalysis offers several advantages, including the obviation of enzyme purification and the in-situ regeneration of expensive cofactors like NAD(P)H[4][6][7][8]. Several microorganisms have been identified as effective biocatalysts for the production of this compound.

Diagram of the Enzymatic Reaction Pathway

Enzymatic Reaction Pathway Ethyl_4_cyano_3_oxobutanoate Ethyl 4-cyano-3-oxobutanoate Enzyme Ketoreductase (from Whole-Cell Biocatalyst) Ethyl_4_cyano_3_oxobutanoate->Enzyme Substrate Ethyl_3R_4_cyano_3_hydroxybutanoate This compound Enzyme->Ethyl_3R_4_cyano_3_hydroxybutanoate Product Cofactor_out NAD(P)+ Enzyme->Cofactor_out Cofactor_in NAD(P)H Cofactor_in->Enzyme Cofactor_regen Cofactor Regeneration (e.g., using glucose) Cofactor_out->Cofactor_regen Cofactor_regen->Cofactor_in

Caption: Enzymatic reduction of ethyl 4-cyano-3-oxobutanoate.

Experimental Workflow for Whole-Cell Biocatalysis

Experimental Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Isolation and Analysis Cultivation Microorganism Cultivation (e.g., Bacillus pumilus) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Washing Cell Washing (Buffer) Harvesting->Washing Reaction_Setup Reaction Mixture Preparation (Buffer, Substrate, Cells, Co-substrate) Washing->Reaction_Setup Incubation Incubation (Controlled Temperature and Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (e.g., GC/HPLC) Incubation->Monitoring Extraction Product Extraction (e.g., Ethyl Acetate) Monitoring->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Analysis (Chiral HPLC for e.e.) Purification->Analysis

Caption: General workflow for whole-cell biocatalytic synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from various biocatalytic approaches for the synthesis of this compound.

BiocatalystSubstrateSubstrate Conc.Co-substrateReaction Time (h)Temp (°C)pHYield (%)e.e. (%)Reference
Bacillus pumilus Phe-C3Ethyl 4-cyano-3-oxobutanoate20 mMGlucose24307.089.898.5 (R)[1]
Klebsiella pneumoniae Phe-E4Ethyl 4-cyano-3-oxobutanoate10 mMGlucose24307.083.195.4 (S)[1]
Nitrilase3-Hydroxyglutaronitrile3 MN/A16277.5100 (conversion)99 (R)[2]
Recombinant Halohydrin Dehalogenase(S)-4-chloro-3-hydroxybutanoate200 mg/mLN/A-40-606-8>98 (conversion)-[9]
Immobilized Halohydrin Dehalogenase(S)-4-chloro-3-hydroxybutanoate-N/A--6.5-8.09199 (R)[10]

Detailed Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Bacillus pumilus

This protocol is adapted from the findings on the enzymatic synthesis of this compound[1].

1. Materials and Reagents

  • Bacillus pumilus strain (e.g., Phe-C3)

  • Culture medium (e.g., LB broth)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl 4-cyano-3-oxobutanoate (substrate)

  • Glucose (co-substrate for cofactor regeneration)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

  • Standard laboratory glassware and equipment (shaker, incubator, centrifuge, etc.)

2. Biocatalyst Preparation (Resting Cells)

  • Inoculate a single colony of Bacillus pumilus into 50 mL of sterile culture medium in a 250 mL flask.

  • Incubate at 30°C with shaking at 200 rpm for 24-48 hours, or until the culture reaches the late logarithmic growth phase.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0).

  • Resuspend the cell pellet in the same buffer to a desired final concentration (e.g., a specific optical density or wet cell weight per volume).

3. Biotransformation

  • In a reaction vessel, combine the phosphate buffer, glucose (e.g., 1-2% w/v), and the prepared resting cell suspension.

  • Add the substrate, ethyl 4-cyano-3-oxobutanoate, to a final concentration of 20 mM.

  • Incubate the reaction mixture at 30°C with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

4. Product Isolation and Analysis

  • Once the reaction has reached completion (or the desired conversion), terminate the reaction by centrifuging to remove the cells.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Protocol 2: Synthesis via Halohydrin Dehalogenase

This protocol is a generalized procedure based on patent literature[9][10].

1. Materials and Reagents

  • (S)-4-chloro-3-hydroxybutanoate

  • Sodium cyanide (or a source of cyanide)

  • Halohydrin dehalogenase (recombinant or immobilized)

  • Aqueous buffer (pH 6.5-8.0)

  • Ethyl acetate

  • Sodium sulfate

2. Biotransformation

  • Prepare a reaction mixture containing the aqueous buffer and (S)-4-chloro-3-hydroxybutanoate.

  • Slowly add a solution of sodium cyanide while maintaining the pH of the reaction mixture between 6.5 and 8.0.

  • Add the halohydrin dehalogenase enzyme to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 40-60°C).

  • Monitor the reaction progress by GC or HPLC until the substrate is consumed.

3. Product Isolation and Analysis

  • After the reaction is complete, remove the enzyme (if immobilized) by filtration.

  • Extract the aqueous phase with ethyl acetate multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

  • Analyze the final product for purity and enantiomeric excess using appropriate analytical techniques.

Conclusion

The biocatalytic synthesis of this compound offers a highly selective and environmentally friendly route to this important pharmaceutical intermediate. Whole-cell biocatalysis, in particular, provides a practical and cost-effective method for large-scale production. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the field of drug development to implement and optimize these biocatalytic processes. Further strain improvement and process optimization can lead to even higher yields and efficiencies.

References

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of ethyl (3R)-4-cyano-3-hydroxybutanoate, a key chiral intermediate in the manufacturing of various pharmaceuticals, notably the cholesterol-lowering drug atorvastatin. The biocatalytic methods presented offer high stereoselectivity and yields under mild reaction conditions, presenting a green and efficient alternative to traditional chemical synthesis.

Introduction

This compound is a valuable chiral building block characterized by a hydroxyl group at the C3 position with an (R)-configuration. The stereoselective reduction of the corresponding prochiral ketone, ethyl 4-cyano-3-oxobutanoate, or a two-step conversion from ethyl 4-chloro-3-oxobutanoate, are common and effective enzymatic strategies. These methods utilize various enzymes, including ketoreductases (KREDs), alcohol dehydrogenases, and halohydrin dehalogenases, often employed as whole-cell catalysts or purified recombinant enzymes. The high enantiomeric excess (ee) and yields achieved through these biocatalytic routes make them highly attractive for industrial applications.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound and its precursors.

Table 1: Enzymatic Reduction of Ethyl 4-cyano-3-oxobutanoate

Enzyme SourceSubstrate ConcentrationYield (%)Enantiomeric Excess (ee) (%)
Bacillus pumilus Phe-C320 mM89.898.5 (R)[1]
Klebsiella pneumoniae Phe-E410 mM83.195.4 (S)[1]

Table 2: Two-Step Enzymatic Synthesis from Ethyl 4-chloro-3-oxobutanoate

StepEnzyme(s)SubstrateProductYield (%)Enantiomeric Excess (ee) (%)
1. ReductionKetoreductase (KRED), Glucose Dehydrogenase (GDH)Ethyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate96 (isolated)>99.5[1]
2. CyanationHalohydrin Dehalogenase (HHDH)Ethyl (S)-4-chloro-3-hydroxybutanoateEthyl (R)-4-cyano-3-hydroxybutanoate89 (isolated recovery)>99[1]
1. ReductionRecombinant KetoreductaseEthyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate>99 (conversion)>99[2]
2. CyanationRecombinant Halohydrin DehalogenaseEthyl (S)-4-chloro-3-hydroxybutanoateEthyl (R)-4-cyano-3-hydroxybutanoate>98 (conversion)>99[2]

Experimental Protocols

Protocol 1: One-Step Enzymatic Reduction of Ethyl 4-cyano-3-oxobutanoate using Whole Cells

This protocol is based on the use of whole-cell biocatalysts for the direct reduction of ethyl 4-cyano-3-oxobutanoate.

Materials:

  • Ethyl 4-cyano-3-oxobutanoate

  • Whole cells (e.g., Bacillus pumilus for the (R)-enantiomer)

  • Glucose (or other suitable co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Bioreactor or shaking incubator

  • Centrifuge

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical equipment for determining yield and ee (e.g., GC or HPLC with a chiral column)

Procedure:

  • Cell Culture and Harvest: Cultivate the selected microbial strain under optimal conditions to obtain sufficient biomass. Harvest the cells by centrifugation and wash with buffer.

  • Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing the phosphate buffer, glucose, and the harvested whole cells.

  • Substrate Addition: Add ethyl 4-cyano-3-oxobutanoate to the desired final concentration (e.g., 20 mM).[1]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation. Monitor the progress of the reaction by periodically analyzing small samples.

  • Reaction Termination and Product Extraction: Once the reaction has reached completion (as determined by substrate consumption), terminate the reaction. Centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent like ethyl acetate.

  • Purification and Analysis: Dry the combined organic extracts and evaporate the solvent. Purify the resulting crude product if necessary. Analyze the yield and enantiomeric excess of the this compound product using appropriate analytical techniques.

Protocol 2: Two-Step Enzymatic Synthesis from Ethyl 4-chloro-3-oxobutanoate

This protocol outlines a chemoenzymatic process involving an initial enzymatic reduction followed by a chemical or enzymatic cyanation step.

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

Materials:

  • Ethyl 4-chloro-3-oxobutanoate

  • Recombinant ketoreductase

  • Cofactor (e.g., NADP⁺)

  • Cofactor regeneration system (e.g., isopropanol and a suitable alcohol dehydrogenase, or glucose and glucose dehydrogenase)

  • Phosphate buffer (e.g., pH 7.0-9.0)

  • Toluene (for biphasic system)

  • Reaction vessel with temperature and pH control

Procedure:

  • Reaction Setup: In a reactor, prepare an aqueous phase containing the phosphate buffer. Add toluene to create a biphasic system.

  • Component Addition: To the reaction mixture, add isopropanol (as the hydrogen donor), ethyl 4-chloro-3-oxobutanoate, the recombinant ketoreductase, and the cofactor (NADP⁺).[2]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30°C). Monitor the reaction progress using HPLC/MS or GC.[2]

  • Work-up: Once the conversion is complete (>99%), the resulting ethyl (S)-4-chloro-3-hydroxybutanoate can be carried forward to the next step.[2]

Step 2: Cyanation to Ethyl (R)-4-cyano-3-hydroxybutanoate

Materials:

  • Ethyl (S)-4-chloro-3-hydroxybutanoate (from Step 1)

  • Recombinant halohydrin dehalogenase

  • Sodium cyanide (NaCN) solution

  • Aqueous buffer (e.g., pH 6-8)

  • Acid for pH adjustment (e.g., sulfuric acid)

  • Ethyl acetate for extraction

Procedure:

  • Reaction Setup: To the reaction mixture containing ethyl (S)-4-chloro-3-hydroxybutanoate, slowly add the sodium cyanide solution.

  • Enzyme Addition: Add the recombinant halohydrin dehalogenase.

  • Reaction Conditions: Stir the reaction at a controlled temperature (e.g., 40-60°C) and maintain the pH. Monitor the reaction progress by GC.[2]

  • Product Isolation: When the conversion is greater than 98%, adjust the pH to 2-3 with sulfuric acid.[2] Extract the product with ethyl acetate. Combine the organic phases and remove the solvent by rotary evaporation to obtain the final product, ethyl (R)-4-cyano-3-hydroxybutanoate.[2]

Visualizations

The following diagrams illustrate the key workflows and relationships in the enzymatic synthesis of this compound.

Enzymatic_Reduction_Workflow cluster_input Inputs cluster_process Biocatalytic Process cluster_output Output Substrate Ethyl 4-cyano-3-oxobutanoate Reduction Stereoselective Reduction Substrate->Reduction Enzyme Ketoreductase / Alcohol Dehydrogenase Enzyme->Reduction Cofactor NAD(P)H Cofactor->Reduction Product This compound Reduction->Product

Caption: Workflow for the one-step enzymatic reduction.

Two_Step_Synthesis_Pathway Start Ethyl 4-chloro-3-oxobutanoate Intermediate Ethyl (S)-4-chloro-3-hydroxybutanoate Start->Intermediate  Ketoreductase  (KRED)  Cofactor Regeneration FinalProduct Ethyl (R)-4-cyano-3-hydroxybutanoate Intermediate->FinalProduct  Halohydrin  Dehalogenase (HHDH)  + NaCN

Caption: Two-step enzymatic pathway for synthesis.

References

Application Notes and Protocols for the Asymmetric Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the cholesterol-lowering drug, Atorvastatin. Its precise stereochemistry is vital for the efficacy of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for two primary asymmetric synthesis routes: a two-step enzymatic process and a multi-step chemical synthesis.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic methodologies, allowing for a direct comparison of their key performance indicators.

ParameterTwo-Step Enzymatic SynthesisChemical Synthesis from L-(-)-malic acidEnzymatic Synthesis via Nitrilase
Starting Material Ethyl 4-chloro-3-oxobutanoateL-(-)-malic acidEpichlorohydrin
Key Enzymes/Reagents Ketoreductase, Halohydrin dehalogenase, NaCNBH3-SMe2, HBr/AcOH, NaCNNitrilase, NaCN
Reaction Time ~24-48 hours (total)Multi-day~16 hours
Temperature 25-50°CVaries per step (-10°C to reflux)~27°C
pH 6.5-8.0Not applicable (organic solvents)~7.5
Overall Yield >80%~56.7%High conversion (esterification yield not specified)
Enantiomeric Excess (e.e.) >99%High (from chiral pool)>99%
Key Advantages High yield and enantioselectivity, mild conditionsUtilizes an inexpensive chiral starting materialHigh enantioselectivity, fewer steps than chemical synthesis
Key Disadvantages Requires specific enzymesLower overall yield, use of hazardous reagentsRequires a specific nitrilase enzyme

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis via Ketoreductase and Halohydrin Dehalogenase

This protocol involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate, followed by cyanation catalyzed by a halohydrin dehalogenase.[1]

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

  • Reaction Setup: In a temperature-controlled reactor, prepare an aqueous buffer solution (e.g., potassium phosphate buffer, pH 7.0-9.0). Add toluene to create a biphasic system.

  • Reagents: Add ethyl 4-chloro-3-oxobutanoate to the reaction mixture. Introduce a recombinant ketoreductase and a cofactor (e.g., NADP+). Isopropanol is often used as a hydrogen donor for cofactor regeneration.[1]

  • Reaction Conditions: Maintain the temperature between 25-45°C and stir the mixture.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the conversion is complete (>99%), the reaction mixture containing ethyl (S)-4-chloro-3-hydroxybutanoate can be used directly in the next step after partial removal of the organic solvent under reduced pressure.[1]

Step 2: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutanoate

  • pH Adjustment: To the aqueous reaction mixture from Step 1, slowly add a solution of sodium cyanide (NaCN). Maintain the pH at approximately 7.0 by the controlled addition of a dilute acid (e.g., sulfuric acid).[1]

  • Enzyme Addition: Introduce a recombinant halohydrin dehalogenase to the reaction mixture. The enzyme can be added in two batches to improve efficiency.[2]

  • Reaction Conditions: Stir the reaction at a temperature of 40-50°C.[1][3]

  • Monitoring: Track the conversion of ethyl (S)-4-chloro-3-hydroxybutyrate to ethyl (R)-4-cyano-3-hydroxybutanoate by GC.[1]

  • Work-up and Purification:

    • Once the reaction reaches completion (>98% conversion), adjust the pH to 2-3 with sulfuric acid.[1]

    • Extract the product with an equal volume of ethyl acetate three times.[1][3]

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization to yield ethyl (R)-4-cyano-3-hydroxybutanoate with high chemical and optical purity.[3]

Protocol 2: Chemical Synthesis from L-(-)-Malic Acid

This protocol describes a four-step chemical synthesis starting from the inexpensive and readily available chiral precursor, L-(-)-malic acid.[4]

Step 1: Esterification of L-(-)-Malic Acid

  • Reaction Setup: In a round-bottom flask, dissolve L-(-)-malic acid in ethanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Work-up: Neutralize the reaction mixture, remove the ethanol under reduced pressure, and extract the diethyl L-malate.

Step 2: Reduction of Diethyl L-Malate

  • Reaction Setup: Dissolve the diethyl L-malate in a suitable anhydrous solvent (e.g., THF).

  • Reducing Agent: Slowly add a solution of a selective reducing agent, such as borane dimethyl sulfide complex (BH3-SMe2), at a low temperature (e.g., 0°C).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction carefully with methanol, remove the solvents, and purify the resulting triol.

Step 3: Bromination of the Triol

  • Reaction Setup: Dissolve the triol in a suitable solvent.

  • Reagent: Treat the solution with a brominating agent, such as HBr in acetic acid.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating.

  • Work-up: Neutralize the reaction mixture and extract the brominated intermediate.

Step 4: Cyanation

  • Reaction Setup: Dissolve the brominated intermediate in a polar aprotic solvent (e.g., DMSO).

  • Reagent: Add sodium cyanide (NaCN).

  • Reaction Conditions: Heat the reaction mixture to facilitate the nucleophilic substitution.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the final product, this compound. Purify by column chromatography. The overall yield for this multi-step process is reported to be around 56.7%.[4]

Visualizations

Experimental Workflow: Two-Step Enzymatic Synthesis

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Cyanation cluster_2 Work-up & Purification A Ethyl 4-chloro-3-oxobutanoate B Ketoreductase + Cofactor (NADP+) Isopropanol (H-donor) C Reaction in Aqueous/Toluene Biphasic System (pH 7.0-9.0, 25-45°C) A->C B->C D Ethyl (S)-4-chloro-3-hydroxybutanoate C->D E Ethyl (S)-4-chloro-3-hydroxybutanoate F Halohydrin Dehalogenase + NaCN G Reaction in Aqueous Phase (pH ~7.0, 40-50°C) E->G F->G H This compound G->H I Acidification (pH 2-3) H->I J Ethyl Acetate Extraction I->J K Solvent Evaporation J->K L Recrystallization K->L M Pure this compound L->M

Caption: Workflow for the two-step enzymatic synthesis.

Signaling Pathway: Ketoreductase Catalytic Cycle

G cluster_0 Ketoreductase Catalytic Cycle E_NADP E-NADP+ E_NADPH E-NADPH E_NADP->E_NADPH Cofactor Regeneration (e.g., Isopropanol -> Acetone) E_NADPH_Substrate E-NADPH-Substrate Complex E_NADPH->E_NADPH_Substrate Substrate Ketone Substrate (Ethyl 4-chloro-3-oxobutanoate) Substrate->E_NADPH_Substrate Product Chiral Alcohol Product (Ethyl (S)-4-chloro-3-hydroxybutanoate) E_NADP_Product E-NADP+-Product Complex E_NADPH_Substrate->E_NADP_Product Hydride Transfer E_NADP_Product->E_NADP E_NADP_Product->Product

Caption: Ketoreductase catalytic cycle with cofactor regeneration.

References

Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate: An Enzymatic Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the cholesterol-lowering drug Atorvastatin (Lipitor).[1][2] Its stereospecific synthesis is of significant interest to the pharmaceutical industry. This document outlines a detailed experimental protocol for the synthesis of this compound, focusing on a highly efficient chemoenzymatic method. This approach utilizes a stereoselective enzymatic reduction followed by a cyanation step, offering high yields and excellent enantiomeric purity.

Principle

The synthesis is a two-step, one-pot process starting from ethyl 4-chloro-3-oxobutanoate. The first step involves the asymmetric reduction of the keto group to a hydroxyl group, catalyzed by a recombinant ketoreductase. This enzymatic reduction stereoselectively produces ethyl (S)-4-chloro-3-hydroxybutanoate. The second step is the cyanation of the chlorinated intermediate, where the chlorine atom is substituted by a cyanide group. This reaction is catalyzed by a recombinant halohydrin dehalogenase, yielding the final product, ethyl (R)-4-cyano-3-hydroxybutanoate. The use of a one-pot system simplifies the procedure, reduces waste, and improves overall efficiency.[3]

Experimental Protocol

Materials
  • Ethyl 4-chloro-3-oxobutanoate

  • Recombinant ketoreductase

  • Recombinant halohydrin dehalogenase[3]

  • Isopropanol (hydrogen donor)[3]

  • Toluene[3]

  • Aqueous buffer solution (pH 7.0-9.0 for reduction, pH 6.0-8.0 for cyanation)[3]

  • Sodium cyanide (NaCN)

  • Ethyl acetate

  • Sulfuric acid

  • Deionized water

  • Reaction vessel with temperature and pH control

  • Stirrer

  • Standard laboratory glassware and equipment

Procedure

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

  • Prepare a biphasic system in the reaction vessel by adding the aqueous buffer solution (pH 7.0-9.0) and toluene.[3]

  • Add ethyl 4-chloro-3-oxobutanoate, isopropanol, the recombinant ketoreductase, and a suitable cofactor to the reaction mixture.[3]

  • Stir the mixture at a controlled temperature (e.g., 25-45 °C) and monitor the progress of the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Continue the reaction until the conversion of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate is greater than 99%.[3]

Step 2: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutanoate

  • Once the reduction is complete, treat the reaction system to prepare for the next step. This may involve adjusting the pH of the aqueous phase to be within the optimal range for the halohydrin dehalogenase (pH 6.0-8.0).[3]

  • Slowly add a solution of sodium cyanide to the reaction mixture.[3]

  • Introduce the recombinant halohydrin dehalogenase to the vessel. The concentration of the enzyme is typically around 0.5% (w/w) relative to the substrate.[3]

  • Maintain the reaction temperature between 40-60 °C and stir continuously.[3]

  • Monitor the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to ethyl (R)-4-cyano-3-hydroxybutanoate using GC.

Step 3: Work-up and Purification

  • Once the conversion rate exceeds 98%, quench the reaction by adding sulfuric acid to adjust the pH to 2-3.[3]

  • Extract the product from the reaction mixture using ethyl acetate.[3]

  • Combine the organic phases and remove the solvent by rotary evaporation to obtain the crude product.[3]

  • The crude ethyl (R)-4-cyano-3-hydroxybutanoate can be further purified by recrystallization to achieve high chemical and optical purity.[4]

Data Presentation

The following table summarizes the quantitative data from a similar enzymatic synthesis protocol for ethyl (R)-4-cyano-3-hydroxybutanoate.

ParameterValueReference
Starting MaterialEthyl (S)-4-chloro-3-hydroxybutyrate[4]
EnzymeImmobilized halohydrin dehalogenase[4]
Yield> 91%[4]
Enantiomeric Excess (e.e.)99%[4]
Chemical Purity98%[5]

Experimental Workflow

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Cyanation cluster_2 Step 3: Purification start Ethyl 4-chloro-3-oxobutanoate reductase Recombinant Ketoreductase Isopropanol, Toluene, Buffer (pH 7-9) start->reductase Asymmetric Reduction intermediate Ethyl (S)-4-chloro-3-hydroxybutanoate reductase->intermediate dehalogenase Recombinant Halohydrin Dehalogenase Sodium Cyanide, Buffer (pH 6-8) intermediate->dehalogenase Cyanation product Ethyl (R)-4-cyano-3-hydroxybutanoate dehalogenase->product extraction Acidification (pH 2-3) Ethyl Acetate Extraction product->extraction purification Rotary Evaporation Recrystallization extraction->purification final_product Pure Ethyl (R)-4-cyano-3-hydroxybutanoate purification->final_product

Caption: Chemoenzymatic synthesis workflow for this compound.

References

Application Notes and Protocols for the Large-Scale Production of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a critical chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the cholesterol-lowering drug atorvastatin.[1][2] Its stereochemical purity is paramount for the efficacy of the final active pharmaceutical ingredient.[3] This document provides detailed application notes and protocols for the large-scale production of this compound, with a focus on industrially preferred biocatalytic methods. These enzymatic routes offer high enantioselectivity and operate under mild conditions, presenting significant advantages over traditional chemical synthesis.[4][5]

Introduction

The synthesis of enantiomerically pure this compound can be achieved through several strategic pathways. While chemical methods exist, biocatalysis has emerged as the dominant approach for industrial-scale production due to its superior selectivity, sustainability, and operational efficiency.[3] This document outlines two primary biocatalytic strategies: a two-step enzymatic process involving a ketoreductase and a halohydrin dehalogenase, and a nitrilase-catalyzed desymmetrization route.

Biocatalytic Strategies Overview
  • Two-Step Chemoenzymatic Synthesis: This widely employed method begins with the asymmetric reduction of a prochiral ketone, ethyl 4-chloro-3-oxobutanoate, to the corresponding (S)-chloroalcohol using a ketoreductase (KRED). The resulting ethyl (S)-4-chloro-3-hydroxybutanoate is then converted to the target product via a cyanation reaction catalyzed by a halohydrin dehalogenase (HHDH).[5][6]

  • Nitrilase-Catalyzed Desymmetrization: A novel and efficient alternative starts from the inexpensive feedstock epichlorohydrin. This is first converted to 3-hydroxyglutaronitrile, a prochiral dinitrile. A stereoselective nitrilase then desymmetrizes this intermediate to (R)-4-cyano-3-hydroxybutyric acid, which is subsequently esterified to yield the final product.[3][7]

Data Presentation

The following tables summarize quantitative data from representative large-scale synthesis protocols for this compound.

Table 1: Two-Step Synthesis via Ketoreductase and Halohydrin Dehalogenase

ParameterStep 1: Asymmetric ReductionStep 2: CyanationOverallReference
Starting Material Ethyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate[5][6]
Biocatalyst Recombinant Ketoreductase (e.g., from Chryseobacterium sp.)Recombinant Halohydrin Dehalogenase (HHDH-PL)[5][8]
Substrate Conc. 300 g/L200 g/L[5][8]
Catalyst Loading S/C ratio: 100 (w/w)40 g/L (lyophilized cells)[5][8]
Reaction Time 1 hour14 hours15 hours[5][8]
Temperature 65 °C40-60 °C[6][8]
pH 7.0 - 9.07.0 ± 0.2[6][9]
Conversion >99%95%~94%[5][6]
Enantiomeric Excess >99.5% ee for (S)-alcohol>99% ee for (R)-nitrile>99% ee[8][10]
Isolated Yield 95%85-91%~80-86%[5][9]
Space-Time Yield 1824 mM/hNot Reported[8]

Table 2: Nitrilase-Catalyzed Desymmetrization Route

ParameterValueReference
Starting Material 3-hydroxyglutaronitrile (from Epichlorohydrin)[3]
Biocatalyst Nitrilase[3]
Substrate Concentration 3 M (330 g/L)[3]
Enzyme Loading 6 wt%[3]
Reaction Time 16 hours[3]
Temperature 27 °C[3]
pH 7.5[3]
Conversion 100%[3]
Enantiomeric Excess 99% ee[3]
Overall Yield (from L-malic acid) 56.7% (for a chemical alternative)[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Ketoreductase and Halohydrin Dehalogenase

This protocol is a composite based on established industrial processes.[5][6]

Part A: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

  • Biocatalyst Preparation:

    • Express a suitable ketoreductase with a cofactor regeneration system (e.g., glucose dehydrogenase) in E. coli.

    • Cultivate the recombinant E. coli cells under optimal conditions.

    • Harvest the cells by centrifugation and use them as a whole-cell biocatalyst or prepare a cell-free extract.

  • Reaction Setup:

    • In a temperature-controlled reactor, prepare an aqueous phase buffer (e.g., phosphate buffer, pH 7.0-9.0).[6]

    • Add toluene to create a biphasic system (e.g., aqueous buffer to toluene ratio of 4:1 to 20:1 v/v).[6]

    • Add a hydrogen donor for cofactor regeneration, such as isopropanol or glucose.[6]

    • Add the substrate, ethyl 4-chloro-3-oxobutanoate, to the desired concentration (e.g., 300 g/L).[8]

    • Initiate agitation and bring the reactor to the optimal temperature (e.g., 25-65 °C, depending on enzyme thermostability).[6][8]

  • Enzymatic Reaction:

    • Add the ketoreductase preparation (whole cells or cell-free extract) and the required cofactor (e.g., NADP+).

    • Monitor the reaction progress by GC or HPLC until the substrate conversion is >99%.[6]

  • Work-up and Isolation (Intermediate):

    • Upon completion, separate the aqueous and organic phases.

    • The product, ethyl (S)-4-chloro-3-hydroxybutanoate, is typically present in the organic phase. This solution can be used directly in the next step after partial solvent removal under reduced pressure.[6]

Part B: Halohydrin Dehalogenase Catalyzed Cyanation

  • Reaction Setup:

    • To the reaction mixture containing ethyl (S)-4-chloro-3-hydroxybutanoate, slowly add an aqueous solution of sodium cyanide (NaCN).[6]

    • Carefully adjust and maintain the pH of the reaction mixture between 7.0 and 7.5 by the controlled addition of the NaCN solution or a suitable acid (e.g., sulfuric acid).[6][9]

    • Bring the reactor to the optimal temperature (40-60 °C).[6]

  • Enzymatic Reaction:

    • Add the recombinant halohydrin dehalogenase (e.g., as lyophilized whole cells or immobilized enzyme). The enzyme may be added in batches to improve efficiency.[9][10]

    • Maintain the reaction under controlled pH and temperature with agitation.

    • Monitor the formation of this compound by GC until the conversion of the chloro-intermediate is >98%.[6]

  • Work-up and Purification (Final Product):

    • After the reaction is complete, quench the reaction by acidifying the mixture to pH 2-3 with sulfuric acid.[6]

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3x volume).[6][9]

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Further purification can be achieved by recrystallization or column chromatography to yield the final product with >98% chemical purity and >99% enantiomeric excess.[9]

Protocol 2: Nitrilase-Catalyzed Desymmetrization

This protocol is based on a novel synthesis route.[3]

  • Synthesis of 3-Hydroxyglutaronitrile (Substrate):

    • Synthesize 3-hydroxyglutaronitrile starting from low-cost epichlorohydrin and a cyanide source. This step is typically a chemical synthesis.

  • Biocatalyst Preparation:

    • Prepare a biocatalyst containing a highly selective nitrilase, for example, through heterologous expression in E. coli.

  • Enzymatic Desymmetrization:

    • In a pH-controlled reactor, dissolve 3-hydroxyglutaronitrile in a suitable buffer (pH 7.5) to a concentration of up to 3 M (330 g/L).[3]

    • Bring the mixture to the optimal reaction temperature (e.g., 27 °C).[3]

    • Add the nitrilase biocatalyst (e.g., 6 wt%).[3]

    • Monitor the reaction for the formation of (R)-4-cyano-3-hydroxybutyric acid until complete conversion is achieved (approx. 16 hours).[3]

  • Esterification:

    • Following the enzymatic reaction, the resulting (R)-4-cyano-3-hydroxybutyric acid is esterified to the target ethyl ester. This is a standard chemical procedure.

  • Purification:

    • Purify the final product, this compound, using standard techniques such as distillation or chromatography.

Visualizations

G cluster_0 Two-Step Biocatalytic Synthesis A Ethyl 4-chloro-3-oxobutanoate B Ethyl (S)-4-chloro-3-hydroxybutanoate A->B  Ketoreductase (KRED)  NAD(P)H, Isopropanol C This compound B->C  Halohydrin Dehalogenase (HHDH)  NaCN, pH 7-7.5

Caption: Two-step biocatalytic pathway to the target molecule.

G cluster_1 Experimental Workflow: Two-Step Synthesis cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyanation cluster_purification Purification S1_1 Prepare Biphasic System (Buffer/Toluene) S1_2 Add Substrate & KRED S1_1->S1_2 S1_3 Monitor Conversion (GC/HPLC) S1_2->S1_3 S1_4 Isolate Intermediate S1_3->S1_4 S2_1 Add Intermediate & HHDH S1_4->S2_1 Product from Step 1 S2_2 Add NaCN (pH Control) S2_1->S2_2 S2_3 Monitor Conversion (GC) S2_2->S2_3 S2_4 Acidify & Quench S2_3->S2_4 P1 Solvent Extraction S2_4->P1 Crude Product P2 Concentration P1->P2 P3 Final Purification P2->P3

Caption: Experimental workflow for the two-step synthesis.

G cluster_2 Nitrilase-Catalyzed Desymmetrization Pathway D Epichlorohydrin E 3-Hydroxyglutaronitrile (prochiral) D->E  NaCN F (R)-4-Cyano-3-hydroxybutyric acid E->F  Nitrilase  (Desymmetrization) G This compound F->G  Ethanol, Acid Catalyst  (Esterification)

Caption: Synthesis pathway via nitrilase-catalyzed desymmetrization.

References

Application Notes and Protocols for the Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate using Halohydrin Dehalogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the cholesterol-lowering drug, Atorvastatin. The stereoselective synthesis of this compound is of significant industrial interest, and enzymatic methods offer a green and efficient alternative to traditional chemical routes. Halohydrin dehalogenases (HHDHs) have emerged as key biocatalysts for this transformation, facilitating the stereospecific synthesis of the desired (R)-enantiomer with high purity.

This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, leveraging the catalytic activity of halohydrin dehalogenase. The synthesis is a two-step process, beginning with the asymmetric reduction of a prochiral ketone, followed by the HHDH-catalyzed cyanation.

Enzymatic Pathway

The synthesis of this compound is achieved through a two-step enzymatic cascade. The first step involves the stereoselective reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutyrate, catalyzed by a ketoreductase (KRED) with cofactor regeneration. The subsequent step employs a halohydrin dehalogenase (HHDH) to catalyze the conversion of the chlorohydrin intermediate to the final product, this compound, using a cyanide source.

Enzymatic_Pathway cluster_step1 Step 1: Asymmetric Reduction cluster_step2 Step 2: Cyanation Ethyl_4_chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl_S_4_chloro_3_hydroxybutyrate Ethyl (S)-4-chloro-3-hydroxybutyrate Ethyl_4_chloroacetoacetate->Ethyl_S_4_chloro_3_hydroxybutyrate KRED KRED Ketoreductase (KRED) HHDH Halohydrin Dehalogenase (HHDH) Ethyl_R_4_cyano_3_hydroxybutanoate This compound Ethyl_S_4_chloro_3_hydroxybutyrate->Ethyl_R_4_cyano_3_hydroxybutanoate HHDH Cofactor_Regeneration Cofactor Regeneration (e.g., GDH/Glucose) Cofactor_Regeneration->KRED supplies reducing equivalents NADP NADP+ NADP->Cofactor_Regeneration NADPH NADPH NADPH->KRED Cyanide Cyanide (CN⁻) Cyanide->Ethyl_R_4_cyano_3_hydroxybutanoate

Caption: Enzymatic cascade for the synthesis of this compound.

Quantitative Data

The efficiency of the halohydrin dehalogenase-catalyzed synthesis of this compound is influenced by the choice of enzyme and reaction conditions. Below is a summary of key quantitative data from various studies.

Table 1: Comparison of Halohydrin Dehalogenases in the Synthesis of this compound

EnzymeSource OrganismSubstrate ConcentrationConversion (%)Yield (%)Enantiomeric Excess (ee) (%)Reference
HheCAgrobacterium radiobacterNot specified>9867.13>99
HHDH-PLParvibaculum lavamentivorans DS-1200 g/L9585Not specified
Recombinant HHDHEscherichia coli150-200 mg/mL>98>91>99

Table 2: Kinetic Parameters of Halohydrin Dehalogenase (HheC) with Various Substrates

Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹M⁻¹)
1,3-Dichloro-2-propanol370.0103.7 x 10⁶
(R,S)-2,3-Dichloro-1-propanol6.50.827.9 x 10³
2-Chloroethanol3.90.844.6 x 10³
Chloroacetone2352.49.8 x 10⁴
2-Bromoethanol26.5<0.2>1.3 x 10⁵
(R)-2-Chloro-1-phenylethanol48.50.371.3 x 10⁵
(S)-2-Chloro-1-phenylethanol8.94.22.2 x 10³
(R)-p-Nitro-2-bromo-1-phenylethanol75<0.01>7.5 x 10⁶
Data obtained from a study on HheC from Agrobacterium radiobacter AD1.

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis of this compound, including the initial reduction step and the final cyanation step, as well as assays for determining enzyme activity.

Protocol 1: Asymmetric Reduction of Ethyl 4-chloroacetoacetate

This protocol describes the synthesis of the intermediate, ethyl (S)-4-chloro-3-hydroxybutyrate, using a ketoreductase with a cofactor regeneration system.

Materials:

  • Ethyl 4-chloroacetoacetate

  • Recombinant ketoreductase (KRED)

  • NADP⁺

  • Glucose dehydrogenase (GDH) for cofactor regeneration (or isopropanol)

  • Glucose (or isopropanol)

  • Phosphate buffer (pH 7.0-9.0)

  • Toluene

Procedure:

  • Prepare a phosphate buffer solution (pH 7.0).

  • In a reaction vessel, combine the phosphate buffer, toluene, and isopropanol (or glucose).

  • Add ethyl 4-chloro-3-oxobutanoate to the reaction mixture.

  • Add the recombinant ketoreductase and NADP⁺ (and GDH if using glucose).

  • Stir the reaction mixture mechanically at 30°C.

  • Monitor the progress of the reaction by HPLC/MS.

  • Continue the reaction for approximately 24 hours or until the conversion is >99%.

  • Upon completion, the reaction mixture containing ethyl (S)-4-chloro-3-hydroxybutyrate can be used directly in the next step after appropriate treatment (e.g., phase separation).

Protocol 2: Halohydrin Dehalogenase-Catalyzed Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate

This protocol details the conversion of ethyl (S)-4-chloro-3-hydroxybutyrate to the final product using a recombinant halohydrin dehalogenase.

Materials:

  • Reaction mixture containing ethyl (S)-4-chloro-3-hydroxybutyrate from Protocol 1

  • Recombinant halohydrin dehalogenase (e.g., from E. coli)

  • Sodium cyanide (NaCN) solution (e.g., 30%)

  • Sulfuric acid (e.g., 20%) for pH adjustment

  • Ethyl acetate for extraction

  • Diatomaceous earth

Procedure:

  • To the reaction mixture from the previous step, slowly add a 30% NaCN solution. During the addition, maintain the pH at 7.0-7.3 by the controlled addition of 20% sulfuric acid. The molar ratio of sodium cyanide to the substrate should be in the range of 1.5-2.5:1.

  • Add the recombinant halohydrin dehalogenase powder. The amount of enzyme is typically around 0.5% (w/w) of the substrate.

  • Stir the reaction mixture mechanically at a controlled temperature of 40-60°C (e.g., 50°C).

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Continue the reaction for approximately 24 hours or until the conversion rate is greater than 98%.

  • Once the reaction is complete, adjust the pH to 2-3 with sulfuric acid.

  • Add an equal volume of ethyl acetate for extraction.

  • Filter the mixture through diatomaceous earth and collect the organic phase.

  • Extract the aqueous phase twice more with an equal volume of ethyl acetate.

  • Combine the organic phases and remove the solvent by rotary evaporation to obtain the crude product.

  • The final product, ethyl (R)-4-cyano-3-hydroxybutyrate, can be further purified if necessary.

Protocol 3: Halohydrin Dehalogenase Activity Assay (Colorimetric)

This high-throughput assay is based on the pH change resulting from the HHDH-catalyzed dehalogenation reaction.

Materials:

  • Halohydrin dehalogenase (cell-free extract or whole cells)

  • Halohydrin substrate (e.g., 1,3-dichloro-2-propanol)

  • Weakly buffered solution (e.g., 1 mM Tris-SO₄, pH 8.0)

  • Phenol red indicator solution

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the halohydrin substrate.

  • In each well of a 96-well microtiter plate, add the weakly buffered solution containing the phenol red indicator.

  • Add the halohydrin dehalogenase sample (cell-free extract or whole-cell suspension) to each well.

  • Initiate the reaction by adding the halohydrin substrate to each well.

  • Immediately measure the absorbance at 560 nm at regular time intervals.

  • The rate of decrease in absorbance is proportional to the rate of proton release and thus to the HHDH activity.

Experimental Workflow

The overall experimental workflow for the synthesis and analysis of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Step1 Asymmetric Reduction of Ethyl 4-chloroacetoacetate (Protocol 1) Start->Step1 Step2 HHDH-catalyzed Cyanation (Protocol 2) Step1->Step2 Monitoring In-process Monitoring (HPLC/MS, GC) Step1->Monitoring Workup Reaction Workup (Extraction & Evaporation) Step2->Workup Step2->Monitoring Purification Product Purification (Optional) Workup->Purification Final_Product This compound Purification->Final_Product Purity_Analysis Final Product Analysis (GC, HPLC for purity and ee) Final_Product->Purity_Analysis Activity_Assay Enzyme Activity Assay (Protocol 3) Enzyme_Source Enzyme Preparation (KRED & HHDH) Enzyme_Source->Step1 Enzyme_Source->Step2 Enzyme_Source->Activity_Assay

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Conclusion

The use of halohydrin dehalogenase in a two-step enzymatic cascade provides a highly efficient and stereoselective method for the synthesis of this compound. This biocatalytic approach offers significant advantages over traditional chemical methods, including milder reaction conditions, higher enantiopurity of the product, and a more environmentally friendly process. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of drug development and biocatalysis.

Application of Nitrilase for the Chemoenzymatic Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details the application of a nitrilase-catalyzed process for the synthesis of ethyl (3R)-4-cyano-3-hydroxybutanoate, a key chiral intermediate in the manufacture of various pharmaceuticals, including the cholesterol-lowering drug atorvastatin. The chemoenzymatic approach described herein utilizes a nitrilase for the asymmetric desymmetrization of the prochiral 3-hydroxyglutaronitrile (3-HGN) to produce (R)-4-cyano-3-hydroxybutyric acid with high enantioselectivity. This intermediate subsequently undergoes esterification to yield the final product. This method offers a green and efficient alternative to traditional chemical synthesis, operating under mild reaction conditions with high conversion and stereoselectivity.[1][2]

Introduction

This compound is a valuable chiral building block in the pharmaceutical industry. The stereocenter at the C-3 position is crucial for the biological activity of the final active pharmaceutical ingredient. Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. Their ability to perform reactions with high chemo-, regio-, and enantioselectivity makes them powerful tools in organic synthesis. The application of a nitrilase in the synthesis of this compound proceeds via a two-step chemoenzymatic process. The first step is the key enzymatic desymmetrization of 3-hydroxyglutaronitrile, and the second is a chemical esterification.

Data Presentation

The following table summarizes the quantitative data for the nitrilase-catalyzed desymmetrization of 3-hydroxyglutaronitrile.

ParameterValueReference
EnzymeRecombinant Nitrilase[2]
Substrate3-Hydroxyglutaronitrile (3-HGN)[2]
Substrate Concentration3 M (330 g/L)[2]
Enzyme Loading6 wt%[2]
pH7.5[2]
Temperature27 °C[2]
Reaction Time16 hours[2]
Conversion100%[2]
Product(R)-4-cyano-3-hydroxybutyric acid[2]
Enantiomeric Excess (ee)99%[2]

Experimental Protocols

Enzymatic Desymmetrization of 3-Hydroxyglutaronitrile

This protocol is based on the nitrilase-catalyzed hydrolysis of 3-hydroxyglutaronitrile.

Materials:

  • 3-Hydroxyglutaronitrile (3-HGN)

  • Recombinant nitrilase (whole cells or purified enzyme)

  • Phosphate buffer (pH 7.5)

  • Bioreactor or stirred tank reactor

  • pH meter and controller

  • Temperature controller

Procedure:

  • Prepare a 3 M solution of 3-hydroxyglutaronitrile in phosphate buffer (pH 7.5).

  • Transfer the substrate solution to a temperature-controlled bioreactor and maintain the temperature at 27 °C.

  • Add the nitrilase enzyme to the reactor at a loading of 6 wt% relative to the substrate.

  • Stir the reaction mixture and monitor the pH, maintaining it at 7.5 using a suitable base (e.g., NaOH).

  • Allow the reaction to proceed for 16 hours.

  • Monitor the reaction progress by analyzing samples for the disappearance of the substrate and the formation of the product using techniques such as HPLC or GC.

  • Upon completion (100% conversion), the reaction mixture containing (R)-4-cyano-3-hydroxybutyric acid is ready for work-up and subsequent esterification.

Fischer Esterification of (R)-4-cyano-3-hydroxybutyric acid

This protocol describes the chemical esterification of the enzymatically produced carboxylic acid.

Materials:

  • Crude or purified (R)-4-cyano-3-hydroxybutyric acid

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the aqueous solution of (R)-4-cyano-3-hydroxybutyric acid from the enzymatic step, or to the isolated acid, add a sufficient amount of anhydrous ethanol. The ethanol acts as both the solvent and the reactant.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or HPLC.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.[3]

  • To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel.[3]

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and then with a saturated solution of sodium chloride (brine).[3]

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.[3]

  • The crude product can be further purified by column chromatography or distillation if necessary.

Analytical Methods

  • Reaction Monitoring: The progress of the nitrilase-catalyzed reaction can be monitored by measuring the decrease in the concentration of 3-hydroxyglutaronitrile and the increase in the concentration of (R)-4-cyano-3-hydroxybutyric acid using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Chiral Analysis: The enantiomeric excess (ee) of the product, this compound, can be determined using chiral HPLC or chiral GC analysis.[4]

  • Structural Confirmation: The structure of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[4]

Visualizations

Chemoenzymatic_Synthesis_Workflow Substrate 3-Hydroxyglutaronitrile (Prochiral) Enzyme Nitrilase Substrate->Enzyme Enzymatic Desymmetrization Intermediate (R)-4-cyano-3- hydroxybutyric acid Enzyme->Intermediate Esterification Esterification (Ethanol, H₂SO₄) Intermediate->Esterification Chemical Synthesis Product Ethyl (3R)-4-cyano-3- hydroxybutanoate Esterification->Product

Caption: Chemoenzymatic synthesis workflow.

Key_Parameters_Relationship center_node Nitrilase-Catalyzed Synthesis output1 High Conversion center_node->output1 output2 High Enantiomeric Excess (ee) center_node->output2 param1 pH param1->center_node param2 Temperature param2->center_node param3 Substrate Concentration param3->center_node param4 Enzyme Loading param4->center_node param5 Reaction Time param5->center_node

Caption: Key parameters influencing the synthesis.

References

The Pivotal Role of Ethyl (3R)-4-cyano-3-hydroxybutanoate in Statin Side-Chain Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3R)-4-cyano-3-hydroxybutanoate, a chiral building block, is of paramount importance in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of the side chains of blockbuster statin drugs like atorvastatin.[1][2] Statins are HMG-CoA reductase inhibitors that play a critical role in managing cholesterol levels and preventing cardiovascular diseases.[2][3] The precise stereochemistry of the side chain is crucial for the therapeutic efficacy of these drugs, making the enantioselective synthesis of intermediates like this compound a subject of intense research and development.

These application notes provide a comprehensive overview of the principal synthetic routes to obtain this compound, focusing on both chemoenzymatic and purely chemical methodologies. Detailed experimental protocols, comparative data, and workflow diagrams are presented to guide researchers in the efficient and stereoselective synthesis of this vital statin side-chain precursor.

Chemoenzymatic Synthesis of this compound

The chemoenzymatic approach has gained significant traction due to its high selectivity, mild reaction conditions, and environmentally friendly nature. This strategy typically involves a two-step enzymatic process starting from ethyl 4-chloro-3-oxobutanoate.

Logical Workflow for Chemoenzymatic Synthesis

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Cyanation A Ethyl 4-chloro-3-oxobutanoate B Ketoreductase (KRED) Cofactor (NADP+) Isopropanol (Hydrogen Donor) A->B Reaction C Ethyl (S)-4-chloro-3-hydroxybutanoate B->C Product D Ethyl (S)-4-chloro-3-hydroxybutanoate E Halohydrin Dehalogenase (HHDH) Sodium Cyanide (NaCN) D->E Reaction F This compound E->F Product

Caption: Chemoenzymatic synthesis workflow.

Experimental Protocols

Protocol 1: One-Pot Chemoenzymatic Synthesis

This protocol is adapted from a patented biological preparation method.[4]

  • Step 1: Asymmetric Reduction

    • To a suitable reaction vessel, add a phosphate buffer solution (pH 7.0-9.0) and toluene to create a biphasic system.[4]

    • Add isopropanol as the hydrogen donor, followed by ethyl 4-chloro-3-oxobutanoate.[4]

    • Introduce a recombinant ketoreductase enzyme and a cofactor (e.g., NADP+).[4]

    • Stir the reaction mixture at a controlled temperature (e.g., 25-45°C) and monitor the conversion by HPLC-MS or gas chromatography.[4] The reaction typically proceeds to >99% conversion.[4]

  • Step 2: Cyanation

    • Once the reduction is complete, slowly add a sodium cyanide solution to the reaction mixture, maintaining a pH of 6-8.[4]

    • Add a recombinant halohydrin dehalogenase.[4]

    • Continue stirring at a controlled temperature (e.g., 40-60°C) and monitor the reaction progress by GC.[4]

    • Upon reaching >98% conversion, adjust the pH to 2-3 with sulfuric acid.[4]

    • Extract the product with ethyl acetate. The combined organic phases are then concentrated to yield ethyl (R)-4-cyano-3-hydroxybutanoate.[4]

Quantitative Data Summary: Chemoenzymatic Synthesis
ParameterValueReference
Step 1: Asymmetric Reduction
SubstrateEthyl 4-chloro-3-oxobutanoate[4]
EnzymeRecombinant Ketoreductase[4]
Conversion>99%[4]
Optical Purity of Product>99%[4]
Step 2: Cyanation
SubstrateEthyl (S)-4-chloro-3-hydroxybutanoate[4]
EnzymeRecombinant Halohydrin Dehalogenase[4]
Conversion>98%[4]
Final Product Purity>98%[4]
Final Product Optical Purity>99%[4]
Overall Yield67.13% (in a similar process)[5]

Chemical Synthesis of this compound

Purely chemical methods provide an alternative to enzymatic routes, often relying on chiral starting materials or asymmetric chemical catalysis.

Synthesis Pathway from (S)-3-Hydroxy-γ-butyrolactone

G A (S)-3-Hydroxy-γ-butyrolactone B Thionyl Chloride (SOCl₂) A->B Chlorination C Chlorinated Intermediate B->C D Ethanol (EtOH) C->D Esterification E Ester Intermediate D->E F Sodium Cyanide (NaCN) DMSO E->F Cyanation G This compound F->G

Caption: Chemical synthesis from a chiral precursor.

Experimental Protocols

Protocol 2: Synthesis from (S)-3-Hydroxy-γ-butyrolactone

This protocol is based on established methodologies for the ring-opening and modification of (S)-3-Hydroxy-gamma-butyrolactone.[6]

  • Chlorination: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-3-Hydroxy-gamma-butyrolactone (1.0 eq) in an excess of thionyl chloride (5.0 eq). Heat the mixture to effect chlorination.[6]

  • Esterification: After removing the excess thionyl chloride, add absolute ethanol to the chlorinated intermediate to perform esterification.

  • Cyanation: Dissolve the resulting ester in a suitable solvent like dimethyl sulfoxide (DMSO) and react with sodium cyanide (NaCN) to introduce the cyano group, yielding this compound.[6]

  • Purification: The final product is purified using standard laboratory techniques such as extraction and column chromatography.

Protocol 3: Synthesis via Epoxide Intermediate

This method involves the formation of an epoxide followed by a ring-opening reaction.[7]

  • Ring Closure: Dissolve (S)-(-)-4-chloro-3-hydroxybutyrate in an organic solvent. The ring closure to form ethyl 3,4-epoxybutyrate is carried out under alkaline conditions with a catalyst.[7]

  • Ring-Opening: The ethyl 3,4-epoxybutyrate undergoes a ring-opening reaction with a cyanide reagent (e.g., sodium or potassium cyanide) in an acidic environment to produce ethyl (R)-(-)-4-cyano-3-hydroxybutyrate.[7]

  • Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is purified by distillation under reduced pressure.[7]

Quantitative Data Summary: Chemical Synthesis
ParameterSynthesis from Epoxide IntermediateReference
Starting Material(S)-(-)-4-chloro-3-hydroxybutyrate[7]
Overall Yield85-95%[7]
Final Product Purity>99%[7]

Conversion to Atorvastatin Side-Chain

This compound is a versatile intermediate that can be converted into the full atorvastatin side chain, for example, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.

Synthetic Pathway to Atorvastatin Side-Chain

G A This compound B Reduction (e.g., H₂, Raney Ni) A->B C Amino Ester Intermediate B->C D Protection (e.g., Boc anhydride) C->D E Protected Amino Ester D->E F Acetonide Protection E->F G tert-butyl (4R,6R)-6-(2-aminoethyl)- 2,2-dimethyl-1,3-dioxane-4-acetate F->G

Caption: Elaboration to the full statin side-chain.

Experimental Protocol

Protocol 4: Conversion to a Protected Diol Amine

This generalized protocol outlines the key transformations required.

  • Reduction of the Nitrile: The cyano group of this compound is reduced to a primary amine. This can be achieved through catalytic hydrogenation (e.g., using Raney Nickel or a palladium catalyst) or with chemical reducing agents like lithium aluminum hydride.

  • Protection of the Amine: The resulting primary amine is often protected, for instance, as a tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions in subsequent steps.

  • Diastereoselective Reduction of the Ester: The ester group is reduced to a hydroxyl group in a diastereoselective manner to create the desired (3R, 5R) diol stereochemistry of the statin side chain. This is a critical step often involving chiral catalysts or substrate-controlled reduction.

  • Protection of the Diol: The 1,3-diol is typically protected as an acetonide by reacting with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst. This yields the protected side-chain intermediate, such as tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, which is ready for coupling with the pyrrole core of the statin.

Conclusion

The synthesis of this compound is a critical step in the manufacturing of several life-saving statin drugs. Both chemoenzymatic and purely chemical routes offer viable pathways to this essential chiral intermediate, each with its own set of advantages and challenges. The choice of synthetic strategy will depend on factors such as cost, scalability, and environmental considerations. The detailed protocols and comparative data provided in these application notes are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the efficient and stereoselective synthesis of statin side chains.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl (3R)-4-cyano-3-hydroxybutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound can be broadly categorized into chemical and enzymatic approaches.

  • Chemical Synthesis: A common chemical route starts from L-(-)-malic acid, which involves esterification, reduction, bromination, and cyanation.[1]

  • Enzymatic Synthesis: Biocatalytic methods are widely used due to their high selectivity and milder reaction conditions.[2] Key enzymatic strategies include:

    • Ketoreductase-mediated reduction: Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.[3]

    • Halohydrin dehalogenase-catalyzed cyanation: Reaction of ethyl (S)-4-chloro-3-hydroxybutanoate with a cyanide source.[3][4]

    • Nitrilase-catalyzed desymmetrization: Hydrolysis of 3-hydroxyglutaronitrile.[1]

Q2: What are the critical quality attributes for this compound in pharmaceutical applications?

A2: For its use as a key chiral intermediate, particularly in the synthesis of statins like atorvastatin, the most critical quality attributes are high chemical purity and, most importantly, high enantiomeric excess (ee) of the (R)-enantiomer.[2][] An enantiomeric excess of >99% is often required.

Q3: What are the main safety precautions to consider during the synthesis?

A3: The synthesis of this compound involves hazardous materials that require strict safety protocols.

  • Cyanide Compounds: Sodium cyanide and hydrocyanic acid are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Reactive Reagents: Reagents like sodium borohydride are reactive and should be handled with care, avoiding contact with strong acids and moisture.

  • Solvents: Organic solvents should be handled in a well-ventilated area, away from ignition sources.

Troubleshooting Guides

Issue 1: Low Overall Yield

Low yield can be attributed to several factors depending on the synthetic route. Below is a breakdown of potential causes and solutions.

Potential CauseRecommended Action
Incomplete Reactions Monitor reaction progress using appropriate analytical techniques (e.g., GC, HPLC).[3] Extend reaction time if necessary. For enzymatic reactions, ensure optimal pH, temperature, and enzyme loading.
Side Reactions The formation of byproducts can significantly reduce the yield. For instance, in the halohydrin dehalogenase route, the epoxide intermediate can undergo undesired reactions. Controlling the concentration of hydrocyanic acid is crucial.[4]
Product Degradation The product may be sensitive to strong acids, bases, or high temperatures.[6] Ensure mild work-up and purification conditions. It is recommended to store the final product at 2-8°C under an inert atmosphere.[6]
Suboptimal Reaction Conditions For enzymatic reactions, parameters such as pH, temperature, and substrate concentration are critical. For example, a nitrilase-catalyzed desymmetrization of 3-hydroxyglutaronitrile was optimized at pH 7.5 and 27°C.[1]
Enzyme Inactivation In enzymatic syntheses, the accumulation of byproducts (e.g., sodium chloride) can inhibit or inactivate the enzyme.[4] Consider adding the enzyme in batches to maintain catalytic activity.[4]
Poor Extraction Efficiency During work-up, ensure the aqueous phase is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize the recovery of the product.[3]
Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)

Achieving high enantioselectivity is crucial for the utility of this chiral intermediate.

Potential CauseRecommended Action
Suboptimal Enzyme Performance The choice of enzyme and its specific activity are paramount for high enantioselectivity. Ensure the enzyme is sourced from a reliable supplier and has not lost activity due to improper storage.
Non-optimal Reaction Conditions for Enzymatic Routes pH and temperature can influence the enantioselectivity of an enzyme. Conduct small-scale optimization experiments to determine the ideal conditions for your specific enzyme and substrate.
Racemization of Product or Intermediates Harsh reaction conditions (e.g., strong acids or bases, high temperatures) can lead to racemization. Employ mild conditions throughout the synthesis and purification steps.
Incorrect Chiral Starting Material When using a chiral precursor like L-( - )-malic acid, verify its enantiomeric purity before starting the synthesis.
Chemical Reduction Issues In chemical reductions, the choice of chiral catalyst or auxiliary is critical. Ensure the catalyst is active and used in the correct stoichiometric amount.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the reported yields and enantiomeric excess for different synthetic approaches to this compound.

Starting MaterialKey Reagents/EnzymesOverall YieldEnantiomeric Excess (ee)Reference
L-( - )-malic acidEsterification, reduction, bromination, cyanation56.7%Not specified[1]
EpichlorohydrinCyanide, NitrilaseNot specified (100% conversion in enzymatic step)99%[1]
Ethyl 4-chloro-3-oxobutanoateRecombinant ketoreductase, Recombinant halohydrin dehalogenase, Sodium cyanide>98% conversion>99%[3]
(S)-4-chloro-ethyl 3-hydroxybutanoateHalohydrin dehalogenase, Sodium cyanide, Hydrocyanic acid67.13%99%[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis from Ethyl 4-chloro-3-oxobutanoate

This two-step, one-pot enzymatic process involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate followed by cyanation.

Step 1: Asymmetric Reduction

  • Prepare a mixed system of an aqueous phase buffer (pH 7.0-9.0) and toluene.

  • To this system, add ethyl 4-chloro-3-oxobutanoate, a recombinant ketoreductase, a cofactor (e.g., NADPH), and a hydrogen donor (e.g., isopropanol).[3]

  • Stir the reaction at a controlled temperature (e.g., 25-45°C) and monitor the conversion of the starting material by HPLC-MS or GC.[3]

  • Once the conversion is >99%, proceed to the next step.

Step 2: Cyanation

  • To the reaction mixture containing ethyl (S)-4-chloro-3-hydroxybutanoate, slowly add a sodium cyanide solution while maintaining the pH between 6 and 8.[3]

  • Add a recombinant halohydrin dehalogenase.[3]

  • Stir the reaction at 40-60°C and monitor the formation of this compound by GC.[3]

  • When the conversion is >98%, stop the reaction by adjusting the pH to 2-3 with sulfuric acid.[3]

  • Extract the product with ethyl acetate, combine the organic phases, and concentrate by rotary evaporation to obtain the final product.[3]

Protocol 2: Synthesis from L-( - )-malic acid

This chemical synthesis involves four main steps.

  • Esterification: Convert L-( - )-malic acid to its corresponding diethyl ester.

  • Reduction: Selectively reduce the carboxyl group to a hydroxyl group.

  • Bromination: Convert the hydroxyl group to a bromide.

  • Cyanation: Displace the bromide with a cyanide group to form the final product.[1]

Visualizations

Experimental Workflow: Enzymatic Synthesis

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Cyanation cluster_2 Work-up start Ethyl 4-chloro-3-oxobutanoate process1 Add Ketoreductase, Cofactor (NADPH), Isopropanol start->process1 reaction1 Asymmetric Reduction (pH 7.0-9.0, 25-45°C) process1->reaction1 product1 Ethyl (S)-4-chloro-3-hydroxybutanoate reaction1->product1 process2 Add Halohydrin Dehalogenase, Sodium Cyanide Solution product1->process2 reaction2 Cyanation (pH 6-8, 40-60°C) process2->reaction2 product2 This compound reaction2->product2 acidification Adjust pH to 2-3 product2->acidification extraction Extract with Ethyl Acetate acidification->extraction purification Rotary Evaporation extraction->purification final_product Purified Product purification->final_product

Caption: Workflow for the two-step enzymatic synthesis.

Troubleshooting Logic: Low Yield

G start Low Yield Observed q1 Is the reaction complete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check Progress q2 Are side products observed? a1_yes->q2 sol1 Monitor reaction (GC/HPLC). Extend reaction time. Optimize conditions (pH, temp). a1_no->sol1 a2_yes Yes q2->a2_yes Analyze Impurities a2_no No q2->a2_no sol2 Adjust reagent stoichiometry. Control reaction parameters (e.g., rate of addition). a2_yes->sol2 q3 Is the work-up efficient? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Review Procedure q4 Is the enzyme active (for enzymatic routes)? a3_yes->q4 sol3 Perform multiple extractions. Ensure correct pH for extraction. a3_no->sol3 a4_yes Yes q4->a4_yes Root cause likely elsewhere a4_no No q4->a4_no Verify Activity sol4 Use fresh enzyme. Check for inhibitors. Add enzyme in batches. a4_no->sol4

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl (3R)-4-cyano-3-hydroxybutanoate. This chiral intermediate is a critical building block in the synthesis of pharmaceuticals such as atorvastatin.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on problems related to enantioselectivity.

Problem ID Issue Potential Causes Suggested Solutions
EE-01 Low Enantiomeric Excess (ee) Suboptimal Catalyst Performance: The chosen enzyme (e.g., ketoreductase, nitrilase, halohydrin dehalogenase) may have low activity or selectivity under the current reaction conditions.[3]- Screen Different Biocatalysts: Test various commercially available or engineered enzymes to find one with higher selectivity for the desired enantiomer. - Optimize Reaction Conditions: Adjust pH, temperature, and buffer system to match the optimal operating range of the enzyme.[1] - Consider Chemical Catalysts: For non-enzymatic routes, evaluate different chiral ligands and metal complexes.[4]
Incorrect Reaction Conditions: pH, temperature, or solvent may not be optimal for the stereoselective reaction.- pH Control: Maintain the recommended pH for the specific enzymatic or chemical reaction. For example, nitrilase-catalyzed desymmetrization of 3-hydroxyglutaronitrile is optimized at pH 7.5.[1] - Temperature Control: Operate the reaction at the specified temperature to maximize enantioselectivity. For instance, some enzymatic reactions are performed between 0°C and room temperature.[5]
Substrate or Reagent Quality: Impurities in the starting materials can inhibit the catalyst or lead to side reactions.- Verify Purity: Use analytical techniques (e.g., NMR, GC-MS) to confirm the purity of substrates and reagents. - Purify Starting Materials: If necessary, purify the starting materials before use.
YLD-01 Low Product Yield Incomplete Conversion: The reaction may not have reached completion.- Monitor Reaction Progress: Use HPLC or GC to track the consumption of the starting material and the formation of the product.[5] - Extend Reaction Time: Allow the reaction to proceed for a longer duration if necessary. - Increase Catalyst Loading: A higher concentration of the catalyst may improve the conversion rate.
Product Degradation: The product may be unstable under the reaction or workup conditions.- Milder Workup: Employ gentle extraction and purification methods. - Control pH during Workup: Avoid strongly acidic or basic conditions that could degrade the product.[2]
Poor Product Isolation: Inefficient extraction or purification can lead to loss of product.- Optimize Extraction Solvent: Select a solvent that provides good partitioning for the product. - Refine Purification Technique: If using column chromatography, optimize the stationary and mobile phases.[5]
RP-01 Inconsistent Results/Poor Reproducibility Variability in Biocatalyst Activity: Different batches of enzymes or yeast can have varying levels of activity.- Standardize Biocatalyst: Use a catalyst from a single, reliable source and lot number for a series of experiments. - Measure Enzyme Activity: Before use, determine the specific activity of the enzyme batch.
Fluctuations in Reaction Parameters: Inconsistent control of temperature, pH, or stirring speed.- Use Calibrated Equipment: Ensure that pH meters, thermometers, and stir plates are accurately calibrated. - Maintain Consistent Agitation: Use a constant and appropriate stirring speed to ensure proper mixing, especially in biphasic systems.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain high enantiopurity this compound?

A1: The most common and effective methods are biotechnological, prized for their high enantioselectivity.[2] Key routes include:

  • Enzymatic asymmetric reduction of ethyl 4-cyano-3-oxobutanoate using ketoreductases or whole-cell systems like engineered yeast.[2][7]

  • Nitrilase-catalyzed desymmetrization of 3-hydroxyglutaronitrile, which is synthesized from epichlorohydrin.[1][8]

  • Halohydrin dehalogenase-catalyzed cyanation of ethyl (S)-4-chloro-3-hydroxybutanoate.[7][9]

Q2: How can I improve the enantiomeric excess (ee) of my product in an enzymatic reduction?

A2: To improve the ee, consider the following:

  • Enzyme Selection: The choice of ketoreductase is critical. Screen different enzymes to find one with high (R)-selectivity for your substrate.

  • Cofactor Regeneration: Ensure an efficient system for regenerating the NADPH or NADH cofactor is in place, often using a co-substrate like isopropanol or glucose.[7]

  • Reaction Conditions: Optimize the pH, temperature, and substrate concentration. High substrate concentrations can sometimes lead to a decrease in ee.

  • Use of Additives: In some cases, additives can enhance enantioselectivity. For yeast reductions, the presence of certain compounds can influence the stereochemical outcome.[6]

Q3: What analytical methods are suitable for determining the enantiomeric excess of this compound?

A3: The most common method for determining the ee of chiral compounds like this is chiral High-Performance Liquid Chromatography (HPLC) .[10] Gas Chromatography (GC) with a chiral stationary phase can also be used. For NMR analysis, a chiral solvating or derivatizing agent (e.g., Mosher's acid chloride) can be used to distinguish between the enantiomers.[11]

Q4: My yield is low when using a nitrilase-based route. What should I investigate?

A4: Low yields in this multi-step process can arise from several stages:

  • Formation of 3-hydroxyglutaronitrile: Ensure the initial reaction of epichlorohydrin with a cyanide source proceeds efficiently.

  • Nitrilase Activity: Confirm the nitrilase is active. The enzyme can be sensitive to substrate concentration, pH, and temperature. Optimal conditions for one reported process are a 3 M substrate concentration at pH 7.5 and 27°C.[1]

  • Esterification: The final esterification step should be optimized to ensure complete conversion of the carboxylic acid to the ethyl ester.[8]

Q5: Are there any safety precautions I should be aware of when working with cyanide sources?

A5: Yes, working with cyanide compounds (e.g., sodium cyanide, hydrogen cyanide) is extremely hazardous and requires strict safety protocols.

  • Ventilation: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat.

  • Acid Incompatibility: Keep cyanide salts away from acids, as this will generate highly toxic hydrogen cyanide gas.

  • Waste Disposal: Dispose of all cyanide-containing waste according to your institution's hazardous waste guidelines.

  • Emergency Preparedness: Have an emergency plan and a cyanide antidote kit readily available.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic methods.

Table 1: Enzymatic Synthesis of this compound

MethodCatalyst/EnzymeSubstrateKey ConditionsYieldEnantiomeric Excess (ee)Reference
Nitrilase DesymmetrizationNitrilase3-HydroxyglutaronitrilepH 7.5, 27°C, 16h-99%[1]
Halohydrin DehalogenaseHHEC(S)-4-chloro-ethyl 3-hydroxybutanoatepH 7, 40°C67.13%99%[9]
Coupled Enzyme SystemKetoreductase & Halohydrin DehalogenaseEthyl 4-chloro-3-oxobutanoatepH 6-8>98% conversion>99%[7]

Table 2: Baker's Yeast Reduction of Related Substrates

SubstrateProductYieldEnantiomeric Excess (ee)Reference
Ethyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate99.5%99%[6]
Ethyl acetoacetate(S)-ethyl 3-hydroxybutanoate59-76%85%[11]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Reduction of Ethyl 4-cyano-3-oxobutanoate

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Cofactor and Co-substrate: Add the nicotinamide cofactor (NADP+ or NAD+) and a co-substrate for regeneration (e.g., isopropanol).

  • Enzyme Addition: Add the ketoreductase enzyme.

  • Substrate Addition: Dissolve the ethyl 4-cyano-3-oxobutanoate in a minimal amount of a water-miscible organic solvent (if necessary) and add it to the reaction mixture.

  • Reaction: Stir the mixture at a constant temperature (e.g., 30°C) and monitor the reaction progress by HPLC or GC.

  • Workup: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Nitrilase-Catalyzed Desymmetrization of 3-Hydroxyglutaronitrile (3-HGN)

This protocol is based on a described scalable synthesis.[1]

  • Reaction Setup: Prepare a reaction vessel with a solution of 3-HGN in a buffered aqueous medium at a concentration of up to 3 M.

  • pH and Temperature Control: Adjust the pH to 7.5 and maintain the temperature at 27°C.

  • Enzyme Addition: Add the nitrilase enzyme (e.g., 6 wt% loading).

  • Reaction: Stir the mixture for approximately 16 hours, or until conversion is complete as monitored by an appropriate analytical method.

  • Esterification: Following the enzymatic reaction, the resulting (R)-4-cyano-3-hydroxybutyric acid is converted to the ethyl ester via standard esterification procedures (e.g., Fischer esterification).

Visualizations

Synthesis_Pathways cluster_0 Route 1: Asymmetric Reduction cluster_1 Route 2: Nitrilase Desymmetrization cluster_2 Route 3: Halohydrin Dehalogenase A Ethyl 4-cyano-3-oxobutanoate B This compound A->B Ketoreductase, Cofactor (NADPH) C Epichlorohydrin D 3-Hydroxyglutaronitrile C->D Cyanide source E (R)-4-cyano-3-hydroxybutyric acid D->E Nitrilase F This compound E->F Esterification G Ethyl (S)-4-chloro-3-hydroxybutanoate H This compound G->H Halohydrin Dehalogenase, NaCN Troubleshooting_Workflow start Experiment Start issue Low Enantioselectivity? start->issue check_catalyst Verify Catalyst Activity & Selectivity issue->check_catalyst Yes low_yield Low Yield? issue->low_yield No check_conditions Optimize Reaction Conditions (pH, Temp) check_catalyst->check_conditions check_purity Check Substrate/Reagent Purity check_conditions->check_purity check_purity->issue outcome High Enantioselectivity Achieved low_yield->outcome No check_conversion Monitor Reaction Conversion low_yield->check_conversion Yes check_workup Optimize Product Isolation/Workup check_conversion->check_workup check_workup->low_yield

References

Technical Support Center: Purification of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl (3R)-4-cyano-3-hydroxybutanoate, a key chiral intermediate in the synthesis of several pharmaceuticals, including atorvastatin.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Extraction Incomplete extraction from the aqueous phase.- Increase the number of extractions with an appropriate organic solvent like ethyl acetate.[3] - Ensure the pH of the aqueous layer is optimized for maximal product recovery in the organic phase.
Emulsion formation during extraction.- Add a small amount of brine to the separatory funnel to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.
Product Contamination with Starting Materials Incomplete reaction during synthesis.- Monitor the reaction progress using techniques like GC or TLC to ensure complete consumption of the starting material.[4][5] - Consider purification by column chromatography to separate the product from unreacted starting materials.
Low Enantiomeric Excess (e.e.) Inefficient chiral separation or racemization.- For enzymatic resolutions, ensure the enzyme is active and the reaction conditions (pH, temperature) are optimal.[6][7] - Avoid harsh acidic or basic conditions during workup and purification, which could lead to racemization.
Product Discoloration (Yellowing) Presence of impurities or degradation.- Treat the crude product with activated charcoal to remove colored impurities.[6] - Store the purified product at the recommended temperature of 2-8°C under an inert atmosphere to prevent degradation.[1]
Residual Solvent After Distillation Inefficient removal of high-boiling point solvents.- Use a high-vacuum distillation setup like a Kugelrohr apparatus for effective removal of residual solvents and purification of the final product.[4] - Consider azeotropic distillation with a suitable solvent to remove traces of water or other impurities.[8]

Frequently Asked Questions (FAQs)

What are the most common methods for purifying crude this compound?

The most common purification methods for this compound are:

  • Extraction: Typically using ethyl acetate from the reaction mixture.[3]

  • Distillation: Often performed under reduced pressure (vacuum distillation) or using specialized apparatus like a Kugelrohr to purify the liquid product.[4]

  • Recrystallization: This method can be used to obtain a highly pure solid product.[3]

  • Column Chromatography: Useful for separating the desired product from closely related impurities.

What are the key physical and chemical properties of this compound?

This compound is typically a colorless to pale yellow liquid with a mild, ester-like odor.[1] It is sparingly soluble in water.[1]

PropertyValue
Molecular Formula C₇H₁₁NO₃[9]
Molecular Weight 157.17 g/mol [9]
Boiling Point 270 °C (lit.)
Density 1.114 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.448 (lit.)
Storage Temperature 2-8°C

What are the potential impurities I should be aware of during purification?

Common impurities may include:

  • The corresponding (S)-enantiomer.[8]

  • Unreacted starting materials, such as ethyl 4-chloro-3-oxobutanoate or ethyl 4-cyano-3-oxobutanoate.[1][6]

  • By-products from the synthesis, which will vary depending on the synthetic route.

How can I improve the enantiomeric excess (e.e.) of my product?

To improve the enantiomeric excess, consider the following:

  • Optimize the stereoselective synthesis step: For enzymatic reactions, ensure optimal conditions for the enzyme. For catalytic hydrogenations, select a highly selective chiral catalyst.[1]

  • Chiral chromatography: Use a chiral stationary phase in HPLC or SFC to separate the enantiomers.

  • Diastereomeric recrystallization: React the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization.

Quantitative Data on Purification Methods

Purification Method Reported Yield Reported Purity (Chemical) Reported Purity (Optical/e.e.) Reference
Enzymatic Synthesis & Extraction67.13%98%99%[6]
Enzymatic Synthesis, Extraction & Recrystallization91%-99%[3]
Enzymatic Synthesis & Kugelrohr Distillation79%-93%[4]
Cyanation & Extraction (Distillation-free)-99.8-99.9% (GC)99.9%[8]

Experimental Protocols

Protocol 1: Purification by Extraction and Reduced Pressure Distillation
  • Extraction:

    • Following the enzymatic reaction, adjust the pH of the aqueous reaction mixture to 2-3 with sulfuric acid.[5]

    • Extract the aqueous layer three times with equal volumes of ethyl acetate.[3]

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic phase with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal and Distillation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the ethyl acetate.

    • Purify the resulting crude oil by distillation under high vacuum to obtain the pure this compound.[3]

Protocol 2: Purification by Kugelrohr Distillation
  • Initial Workup:

    • After the reaction is complete, filter the reaction mixture through celite to remove any solid residues.[4]

    • Concentrate the filtrate in vacuo to remove the solvent.[4]

  • Kugelrohr Distillation:

    • Transfer the crude product to a Kugelrohr distillation apparatus.

    • Gradually heat the apparatus under high vacuum.

    • Collect the purified this compound as a pale yellow oil.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Reaction Mixture extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction washing Washing & Drying extraction->washing concentration Solvent Removal (Rotary Evaporation) washing->concentration distillation Vacuum Distillation concentration->distillation final_product Pure this compound distillation->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product check_purity Analyze Impurity Profile (GC, HPLC, NMR) start->check_purity is_starting_material Residual Starting Material? check_purity->is_starting_material is_enantiomer Incorrect Enantiomeric Ratio? check_purity->is_enantiomer is_colored Colored Impurities? check_purity->is_colored solution_chromatography Optimize Reaction or Use Column Chromatography is_starting_material->solution_chromatography Yes solution_chiral_sep Optimize Chiral Synthesis or Perform Chiral Separation is_enantiomer->solution_chiral_sep Yes solution_charcoal Treat with Activated Charcoal is_colored->solution_charcoal Yes

Caption: Troubleshooting logic for addressing common purity issues.

References

Technical Support Center: Optimization of pH in the Enzymatic Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of ethyl (3R)-4-cyano-3-hydroxybutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for synthesizing this compound and how does pH play a critical role in each?

A1: The synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate (HN) is a key step in the production of cholesterol-lowering drugs like atorvastatin.[1][2] The main enzymatic strategies involve different enzyme classes, each with specific optimal pH ranges:

  • Two-Step Synthesis (Reduction then Cyanation): This is a common industrial method.

    • Asymmetric Reduction: A ketoreductase (KRED) enzyme asymmetrically reduces a prochiral ketone substrate, such as ethyl 4-chloro-3-oxobutanoate (COBE) or ethyl 4-cyano-3-oxobutanoate. This step is highly pH-dependent, with optimal conditions typically falling between pH 5.0 and 9.0, depending on the specific enzyme.[3][4][5]

    • Cyanation: A halohydrin dehalogenase (HHDH) enzyme catalyzes the replacement of a leaving group (e.g., chloro) with a cyano group. This reaction is generally performed at a neutral pH, typically in the range of 6.0 to 8.0.[3][6]

  • Nitrilase-Catalyzed Desymmetrization: This route uses a nitrilase enzyme to selectively hydrolyze one of the two nitrile groups of a prochiral dinitrile, like 3-hydroxyglutaronitrile. This reaction has been optimized at a pH of 7.5-8.0.[1][7]

Q2: How do I select an appropriate buffer for my enzymatic reaction?

A2: Buffer selection is crucial for maintaining the optimal pH and ensuring enzyme stability.[8]

  • Phosphate buffers are commonly used for reactions in the neutral pH range (pH 6.0-8.0), such as those involving halohydrin dehalogenases and some ketoreductases.[3]

  • For pH values outside the buffering range of phosphate, other systems like citrate (for acidic pH) or Tris/borate (for alkaline pH) should be considered.

  • Always verify that the buffer components do not inhibit your enzyme's activity.[9]

Q3: Can a suboptimal pH affect the enantiomeric excess (e.e.) of my product?

A3: Yes. The pH of the reaction medium can significantly influence the three-dimensional structure of an enzyme, including the conformation of its active site.[10] Deviations from the optimal pH can alter the precise orientation of the substrate within the active site, potentially leading to a decrease in the stereoselectivity of the reaction and, consequently, a lower enantiomeric excess (e.e.) of the desired (R)-enantiomer.

Q4: My substrate appears to be unstable in the reaction medium. Could pH be a factor?

A4: Yes, substrate stability can be pH-dependent. For instance, β-keto esters like ethyl 4-chloro-3-oxobutanoate can be unstable in aqueous systems.[4] A suboptimal pH can promote side reactions or degradation of the substrate or the final product, this compound, which is an ester and can be sensitive to strongly acidic or basic conditions.[11] Optimizing the pH is a key step to minimize these issues.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Enzyme Activity Incorrect pH: The reaction pH is outside the optimal range for the enzyme, causing inactivation or denaturation.[10]Verify the pH of your reaction buffer. Perform a pH screening experiment using small-scale reactions across a range of pH values (e.g., 5.0 to 9.0) to identify the optimum for your specific enzyme.
Poor Product Yield Suboptimal pH: The enzyme's catalytic efficiency is reduced at the current pH.Refer to the pH screening results. Adjust the reaction pH to the determined optimum to maximize catalytic turnover.
Substrate/Product Instability: The pH is promoting the degradation of the starting material or the desired product.[4][11]Test the stability of your substrate and product at different pH values independently of the enzyme. Choose a pH that balances enzyme activity and compound stability.
Low Enantiomeric Excess (e.e.) Incorrect pH Affecting Stereoselectivity: The enzyme's conformation is altered, reducing its ability to selectively produce the (R)-enantiomer.Fine-tune the pH around the optimal activity range. Sometimes, a slight deviation from the peak activity pH can yield better stereoselectivity. Analyze the e.e. for each point in your pH screen.
Reaction Stalls or is Incomplete pH Shift During Reaction: The reaction itself produces or consumes protons, causing the pH to drift out of the optimal range over time.Ensure you are using a buffer with sufficient capacity for the reaction scale. Monitor the pH during the reaction and adjust as necessary with a dilute acid or base.

Data on Optimal pH for Key Enzymes

The optimal pH is highly dependent on the specific enzyme and its source. The following table summarizes pH data from various studies.

Enzyme Type Enzyme/Organism Source Substrate Optimal pH Reference
Ketoreductase (KRED) Recombinant KREDEthyl 4-chloro-3-oxobutanoate7.0 - 9.0[3]
Ketoreductase (KRED) Aureobasidium pullulansEthyl 4-chloro-3-oxobutanoate6.6[4]
Carbonyl Reductase Yarrowia lipolyticaEthyl 4-chloro-3-oxobutanoate5.0[5]
Halohydrin Dehalogenase (HHDH) Recombinant HHDHEthyl (S)-4-chloro-3-hydroxybutanoate6.0 - 8.0 (Pref. 7.0)[3]
Halohydrin Dehalogenase (HHDH) GeneralEthyl (S)-4-chloro-3-hydroxybutanoateNeutral pH[1][6]
Nitrilase Arabidopsis thaliana (recombinant)Ethyl (R)-4-cyano-3-hydroxybutyate8.0[1]
Nitrilase Not Specified3-hydroxyglutaronitrile7.5[7]

Experimental Protocols

Protocol 1: General pH Optimization Screening

This protocol outlines a general method for determining the optimal pH for an enzymatic reaction on a small scale.

  • Buffer Preparation: Prepare a series of buffers (e.g., 100 mM concentration) covering a wide pH range (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0). Use appropriate buffering agents for each pH value (e.g., citrate for pH 5, phosphate for pH 6-8, Tris-HCl for pH 9).

  • Reaction Setup: In separate microcentrifuge tubes or wells of a microplate, set up the reaction mixtures. For each pH value to be tested, combine:

    • Buffer of the desired pH.

    • Substrate (e.g., ethyl 4-chloro-3-oxobutanoate) to a final concentration (e.g., 10-50 mM).

    • Cofactor (if required, e.g., NAD(P)H for reductases).

    • Cofactor regeneration system (if required, e.g., glucose/glucose dehydrogenase).

  • Enzyme Addition: Initiate the reactions by adding a fixed amount of the enzyme (as a solution or whole-cell suspension) to each tube/well. Include a negative control with no enzyme.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme with appropriate mixing.

  • Reaction Monitoring: At set time intervals (e.g., 1h, 4h, 8h, 24h), take an aliquot from each reaction.

  • Quenching: Immediately stop the reaction in the aliquot by adding a quenching agent (e.g., acetonitrile, strong acid, or by heat inactivation).[9] Centrifuge to remove precipitated protein.

  • Analysis: Analyze the supernatant of each quenched aliquot by a suitable method, typically chiral High-Performance Liquid Chromatography (HPLC), to determine the substrate conversion and the enantiomeric excess (e.e.) of the product.

  • Data Interpretation: Plot the conversion rate and enantiomeric excess against pH to identify the optimal pH that provides the best balance of activity and stereoselectivity.

Visualizations

Below are diagrams illustrating key workflows for pH optimization and troubleshooting.

G cluster_workflow pH Optimization Workflow prep Prepare Buffers (Range: pH 5-9) setup Set Up Parallel Reactions (Varying pH) prep->setup incubate Incubate at Constant Temperature setup->incubate monitor Monitor Progress (e.g., Chiral HPLC) incubate->monitor analyze Analyze Data: Conversion & e.e. vs. pH monitor->analyze optimal Determine Optimal pH analyze->optimal G start Problem: Low Product Yield or e.e. check_ph Is pH within the recommended range (e.g., 6.0-8.0 for HHDH)? start->check_ph run_screen Perform pH optimization screen (Protocol 1) start->run_screen If no data exists adjust_ph Adjust pH to recommended value check_ph->adjust_ph No check_temp Investigate other factors: - Temperature - Substrate quality - Enzyme concentration check_ph->check_temp Yes resolved Problem Resolved adjust_ph->resolved run_screen->resolved

References

Technical Support Center: Temperature Control in Ethyl (3R)-4-cyano-3-hydroxybutanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ethyl (3R)-4-cyano-3-hydroxybutanoate. The focus is on temperature control, a critical parameter for achieving high yield, purity, and enantioselectivity, particularly in enzymatic synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for synthesizing this compound and what are their typical operating temperatures?

A1: The main enzymatic routes involve a two-step process. The first step is the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to (S)-ethyl 4-chloro-3-hydroxybutanoate, followed by cyanation to yield the final product. Key enzymes and their typical temperature ranges are:

  • Ketoreductase (KRED): Used for the asymmetric reduction of the ketoester. Wild-type enzymes often operate optimally around 30°C, while engineered, thermostabilized variants can have optimal temperatures as high as 65°C.[1][2]

  • Halohydrin Dehalogenase (HHDH): Catalyzes the cyanation of (S)-ethyl 4-chloro-3-hydroxybutanoate. The optimal temperature for this reaction is often in the range of 40-60°C.[3] However, some HHDH variants exhibit low thermal stability and may be inactive at temperatures of 40°C or higher.[4]

  • Nitrilase: An alternative route involves the desymmetrization of 3-hydroxyglutaronitrile. This reaction is typically performed at around 27°C.[5]

Q2: How does temperature deviation impact the yield and purity of the final product?

A2: Temperature deviations can significantly affect the reaction by:

  • Decreasing Enzyme Activity: Both lower and higher temperatures outside the optimal range can reduce the catalytic activity of the enzymes, leading to incomplete conversion and lower yields.[2][6]

  • Enzyme Denaturation: High temperatures can cause irreversible denaturation of the enzymes, leading to a complete loss of activity. For example, some wild-type HHDHs are not stable at temperatures above 40°C.[4]

  • Formation of Side Products: Elevated temperatures in chemical synthesis steps can lead to the formation of impurities. In the context of related chemistries for atorvastatin synthesis, prolonged heating can result in amide impurities.[7]

  • Reduced Enantioselectivity: Although enzymes generally maintain high enantioselectivity within their active temperature range, extreme deviations could potentially impact the enzyme's conformation and reduce the enantiomeric excess (e.e.) of the product. Heating acetone-dried yeast cells used for reduction has been shown to increase the optical purity of the product.[8]

Q3: Can protein engineering improve the temperature stability of the enzymes used in this synthesis?

A3: Yes, protein engineering has been successfully used to enhance the thermostability of the enzymes involved. For instance, a ketoreductase (ChKRED20) was engineered to have a half-life of over 15 days at 65°C, compared to the wild-type's 11.9 minutes. This allows for reactions to be run at higher temperatures, which can increase reaction rates and substrate solubility.[1] Similarly, halohydrin dehalogenases have been engineered for improved thermal stability.[4]

Troubleshooting Guides

Issue 1: Low Yield in the Ketoreductase-Mediated Reduction Step
Potential Cause Troubleshooting Step Explanation
Suboptimal Reaction Temperature Optimize the temperature based on the specific ketoreductase used. For wild-type enzymes, start around 30°C. For engineered enzymes, consult the manufacturer's data sheet, as the optimum could be as high as 65°C.[1][2]Each enzyme has a specific temperature at which it exhibits maximum activity. Deviating from this can significantly lower the reaction rate and overall yield.
Enzyme Inactivation due to High Temperature If a high temperature was used, verify the thermal stability of the specific ketoreductase. Consider using a more thermostable engineered enzyme if the desired reaction temperature is high.[1]Exceeding the thermal stability limit of the enzyme will lead to irreversible denaturation and loss of function, resulting in a failed reaction.
Low Temperature Leading to Slow Reaction Rate Increase the reaction temperature to the optimal range for the enzyme. Ensure adequate reaction time when operating at lower temperatures.Lower temperatures decrease the kinetic energy of both the enzyme and substrate molecules, leading to a slower reaction rate and potentially incomplete conversion within the standard timeframe.
Issue 2: Low Yield or Purity in the Halohydrin Dehalogenase-Catalyzed Cyanation Step
Potential Cause Troubleshooting Step Explanation
Suboptimal Reaction Temperature Verify the optimal temperature for the specific HHDH variant, typically between 40-60°C.[3]The catalytic activity of HHDH is highly dependent on temperature. Operating outside the optimal range will reduce the conversion rate.
Thermal Inactivation of HHDH Check the thermal stability of your HHDH. Some wild-type enzymes are unstable at temperatures as low as 40°C.[4] If necessary, switch to a more thermostable variant.HHDH enzymes can be thermally labile. Exceeding their stability threshold will lead to a rapid loss of activity and a low yield of the desired product.
Formation of Impurities at High Temperatures Avoid excessive temperatures during the cyanation step. While specific side products for this reaction at high temperatures are not extensively documented in the provided results, elevated temperatures in cyanation reactions can lead to undesired byproducts.High temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of impurities and reducing the purity of the final product.

Data Presentation

Table 1: Optimal Temperatures for Key Enzymes in this compound Synthesis

EnzymeReaction StepTypical Optimal Temperature (°C)Notes
Ketoreductase (Wild-Type)Asymmetric Reduction~30Optimal temperature can vary between different microbial sources.[2]
Ketoreductase (Engineered)Asymmetric Reduction50 - 65Protein engineering can significantly increase thermal stability and the optimal operating temperature.[1]
Halohydrin DehalogenaseCyanation40 - 60Some variants have low thermal stability and may inactivate at the lower end of this range.[3][4]
NitrilaseDesymmetrization~27This enzyme is used in an alternative synthetic route.[5]

Experimental Protocols

Protocol 1: Ketoreductase-Mediated Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate
  • Enzyme and Reagent Preparation:

    • Prepare a solution of the ketoreductase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a solution of the substrate, ethyl 4-chloro-3-oxobutanoate.

    • Prepare a solution of the cofactor (e.g., NADPH) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Reaction Setup:

    • In a temperature-controlled reactor, combine the buffer, cofactor regeneration system, and the ketoreductase solution.

    • Stir the mixture and bring it to the optimal temperature for the specific ketoreductase being used (e.g., 30°C for wild-type or up to 65°C for a thermostable mutant).[1][2]

  • Reaction Execution:

    • Add the ethyl 4-chloro-3-oxobutanoate substrate to the reaction mixture to initiate the reaction.

    • Maintain the reaction at the optimal temperature with constant stirring.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC) until the substrate is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude (S)-ethyl 4-chloro-3-hydroxybutanoate.

    • Purify the product by column chromatography if necessary.

Protocol 2: Halohydrin Dehalogenase-Catalyzed Cyanation
  • Enzyme and Reagent Preparation:

    • Prepare a solution of the halohydrin dehalogenase in a suitable buffer (e.g., Tris-SO4 buffer, pH 7.0).

    • Prepare a solution of (S)-ethyl 4-chloro-3-hydroxybutanoate.

    • Prepare a solution of a cyanide source (e.g., KCN or HCN at a controlled pH).

  • Reaction Setup:

    • In a temperature-controlled reactor, combine the buffer and the halohydrin dehalogenase solution.

    • Adjust the pH of the solution to the optimal range for the enzyme (typically around pH 7.0).

    • Bring the mixture to the optimal reaction temperature (e.g., 40-50°C), ensuring not to exceed the thermal stability limit of the enzyme.[3]

  • Reaction Execution:

    • Add the (S)-ethyl 4-chloro-3-hydroxybutanoate substrate to the reaction mixture.

    • Slowly add the cyanide source while maintaining the pH and temperature.

    • Stir the reaction mixture and monitor its progress by HPLC or GC until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, acidify the reaction mixture to quench the enzyme activity and neutralize any remaining cyanide (use appropriate safety precautions).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography or distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Asymmetric Reduction cluster_step2 Step 2: Cyanation start Ethyl 4-chloro-3-oxobutanoate kre Ketoreductase (KRED) Cofactor (NADPH) Cofactor Regeneration System start->kre T = 30-65°C pH ~ 7.0 step1_product (S)-ethyl 4-chloro-3-hydroxybutanoate kre->step1_product hhdh Halohydrin Dehalogenase (HHDH) Cyanide Source (KCN/HCN) step1_product->hhdh T = 40-60°C pH ~ 7.0 final_product This compound hhdh->final_product troubleshooting_low_yield cluster_temp Temperature Issues cluster_other Other Potential Issues start Low Reaction Yield temp_check Is temperature at optimal range? start->temp_check ph_check Is pH optimal? start->ph_check substrate_check Substrate/Cofactor issues? start->substrate_check temp_high Temperature too high? (Enzyme denaturation) temp_check->temp_high No temp_low Temperature too low? (Slow reaction rate) temp_check->temp_low No sol_high Action: Lower temperature to optimal. Consider thermostable enzyme. temp_high->sol_high sol_low Action: Increase temperature to optimal or extend reaction time. temp_low->sol_low

References

Technical Support Center: Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl (3R)-4-cyano-3-hydroxybutanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Yield and Purity

Q: I am experiencing low overall yield and the presence of significant impurities in my final product. What are the common causes and how can I address them?

A: Low yield and purity in the synthesis of this compound can stem from issues in both the reduction and cyanation steps. Here's a breakdown of potential causes and solutions:

  • Issue: Decomposition of Starting Material. Ethyl 4-chloro-3-oxobutanoate is known to be unstable in aqueous solutions, which can lead to the formation of various byproducts and a reduction in the amount of substrate available for the desired reaction.[1][2][3]

    • Troubleshooting:

      • Implement a Biphasic System: Performing the reduction in a two-phase system (e.g., water-organic solvent) can protect the substrate from degradation in the aqueous phase.[1][2]

      • Control Reaction Time and Temperature: Minimize the exposure of the substrate to harsh conditions by optimizing the reaction time and maintaining the recommended temperature.

  • Issue: Formation of Ethyl 3,4-dihydroxybutanoate. The epoxide intermediate formed during the cyanation step can be hydrolyzed by water in the reaction mixture, leading to the formation of the diol byproduct.

    • Troubleshooting:

      • Minimize Water Content: Ensure that all reagents and solvents are appropriately dried before use in the cyanation step.

      • Optimize pH: The rate of hydrolysis can be pH-dependent. Maintaining the optimal pH for the cyanating enzyme (e.g., halohydrin dehalogenase) can favor the desired reaction over hydrolysis.

  • Issue: Inefficient Cyanation. Incomplete reaction during the cyanation step will result in the presence of the starting material for that step, ethyl (S)-4-chloro-3-hydroxybutanoate, in the final product mixture.

    • Troubleshooting:

      • Ensure Optimal Enzyme Activity: Verify the activity of the halohydrin dehalogenase enzyme.

      • Optimize Cyanide Concentration: While excess cyanide can be problematic, a sufficient concentration is necessary to drive the reaction to completion.

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time.

2. Poor Enantioselectivity

Q: The enantiomeric excess (e.e.) of my this compound is low. What are the primary reasons for this and how can I improve it?

A: The stereochemistry of the final product is determined during the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. Low enantioselectivity is typically due to the formation of the undesired (R)-enantiomer of the intermediate, ethyl (R)-4-chloro-3-hydroxybutanoate.

  • Issue: Presence of Multiple Reductases with Different Stereoselectivities. When using whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast), multiple reductase enzymes with opposing stereoselectivities can be present, leading to a mixture of (R) and (S)-chlorohydrin intermediates.

    • Troubleshooting:

      • Select a Specific Enzyme: Utilize an isolated ketoreductase known to have high selectivity for the desired (S)-chlorohydrin.

      • Use a Genetically Modified Organism: Employ a genetically engineered strain of yeast or other microorganism that overexpresses a reductase with the desired stereoselectivity.

      • Reaction Condition Optimization: The enantioselectivity of whole-cell reductions can sometimes be influenced by factors such as temperature, pH, and the choice of co-substrate.

Data Presentation

Table 1: Influence of Biocatalyst on Enantiomeric Excess (e.e.) of Ethyl 4-chloro-3-hydroxybutanoate

BiocatalystSubstrateProductEnantiomeric Excess (e.e.) (%)Reference
Sporobolomyces salmonicolor AKU4429 (aldehyde reductase)Ethyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate86[1]
Recombinant E. coli expressing ALR from S. salmonicolorEthyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate99[4]
Aureobasidium pullulans CGMCC 1244Ethyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate98.5[3]

Table 2: Yield and Purity in a Two-Step Enzymatic Synthesis

StepIntermediate/ProductYield (%)Purity (%)Reference
Asymmetric ReductionEthyl (S)-4-chloro-3-hydroxybutanoate>99>99[5]
CyanationEthyl (R)-4-cyano-3-hydroxybutanoate>98 (conversion)>97[5]

Experimental Protocols

1. Synthesis of this compound via a Two-Step Enzymatic Process

This protocol is a generalized procedure based on common methods described in the literature.

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

  • Materials: Ethyl 4-chloro-3-oxobutanoate, recombinant ketoreductase, cofactor (e.g., NADPH), hydrogen donor (e.g., isopropanol), aqueous buffer (e.g., pH 7.0-9.0), and an organic solvent (e.g., toluene).

  • Procedure:

    • Prepare a biphasic system by combining the aqueous buffer and toluene.

    • Add the recombinant ketoreductase, cofactor, and hydrogen donor to the aqueous phase.

    • Introduce the ethyl 4-chloro-3-oxobutanoate to the reaction mixture.

    • Stir the reaction at a controlled temperature (e.g., 25-30 °C) and monitor the progress by GC or HPLC until the starting material is consumed.

    • Upon completion, separate the organic and aqueous layers. The product, ethyl (S)-4-chloro-3-hydroxybutanoate, will be in the organic phase.

Step 2: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutanoate

  • Materials: Ethyl (S)-4-chloro-3-hydroxybutanoate from Step 1, recombinant halohydrin dehalogenase, sodium cyanide solution, and an aqueous buffer (e.g., pH 6.0-8.0).

  • Procedure:

    • To the reaction mixture from the previous step (or to the isolated and purified intermediate), add the recombinant halohydrin dehalogenase.

    • Slowly add the sodium cyanide solution while maintaining the pH of the reaction mixture within the optimal range for the enzyme (e.g., pH 7.0).[5]

    • Stir the reaction at a controlled temperature (e.g., 40-60 °C) and monitor the conversion by GC.[5]

    • Once the conversion is complete, acidify the reaction mixture to quench the reaction.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method such as column chromatography or distillation.

2. HPLC Analysis of Reaction Mixture

  • Objective: To determine the purity and enantiomeric excess of the product.

  • Column: A chiral stationary phase column suitable for separating enantiomers of hydroxy esters or nitriles.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Procedure:

    • Prepare a standard solution of the desired product and any known impurities.

    • Prepare a sample of the reaction mixture by diluting it in the mobile phase.

    • Inject the standard and the sample onto the HPLC system.

    • Identify the peaks corresponding to the desired product and impurities by comparing their retention times with the standard.

    • Calculate the purity and enantiomeric excess based on the peak areas.

Visualizations

Synthesis_Pathway cluster_reduction Asymmetric Reduction cluster_cyanation Cyanation A Ethyl 4-chloro-3-oxobutanoate B Ethyl (S)-4-chloro-3-hydroxybutanoate (Desired Intermediate) A->B Ketoreductase (S-selective) C Ethyl (R)-4-chloro-3-hydroxybutanoate (Undesired Enantiomer) A->C Ketoreductase (R-selective) E Epoxide Intermediate B->E Halohydrin dehalogenase D This compound (Final Product) E->D + CN- F Ethyl 3,4-dihydroxybutanoate (Diol Byproduct) E->F + H2O (Hydrolysis)

Caption: Main reaction and side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Purity Issue CheckPurity Analyze reaction mixture by HPLC/GC-MS Start->CheckPurity LowEE Low Enantiomeric Excess? CheckPurity->LowEE ImpurityPresent Significant Impurities Present? CheckPurity->ImpurityPresent LowEE->ImpurityPresent No OptimizeReduction Optimize Asymmetric Reduction: - Use selective enzyme - Adjust reaction conditions LowEE->OptimizeReduction Yes CheckSubstrate Check for Substrate Decomposition ImpurityPresent->CheckSubstrate Yes End End: Improved Synthesis ImpurityPresent->End No OptimizeReduction->End UseBiphasic Use Biphasic System Control Temp/Time CheckSubstrate->UseBiphasic Yes CheckCyanation Check for Incomplete Cyanation or Diol Formation CheckSubstrate->CheckCyanation No UseBiphasic->End OptimizeCyanation Optimize Cyanation: - Minimize water - Check enzyme activity - Adjust cyanide concentration CheckCyanation->OptimizeCyanation Yes CheckCyanation->End No OptimizeCyanation->End

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl (3R)-4-cyano-3-hydroxybutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies include enzymatic reduction of ethyl 4-chloro-3-oxobutanoate, and chemical synthesis starting from precursors like L-(-)-malic acid or epichlorohydrin. The enzymatic route is often favored for its high stereoselectivity.

Q2: What is the typical purity and enantiomeric excess (e.e.) I should expect for this compound?

A2: For pharmaceutical applications, a high purity of >98% is generally required. The enantiomeric excess should ideally be >99% to minimize the presence of the undesired (S)-enantiomer.[1][2]

Q3: How should I store this compound?

A3: The compound should be stored in a cool, dry place, protected from light. It is sensitive to both acidic and basic conditions, which can lead to degradation.

Q4: What are the key analytical techniques for monitoring the reaction and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is used for assessing chemical purity, while Chiral HPLC is essential for determining the enantiomeric excess. Gas Chromatography (GC) is often employed to quantify residual starting materials and volatile impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing lower than expected yields, consider the following potential causes and solutions.

Potential Cause Recommended Action Expected Outcome
Incomplete Enzymatic Reduction Monitor the reaction progress by HPLC. If starting material (ethyl 4-chloro-3-oxobutanoate) remains, extend the reaction time or increase the enzyme load.Increased conversion to the desired product.
Suboptimal pH in Cyanidation Step For the reaction of ethyl (S)-4-chloro-3-hydroxybutanoate with a cyanide source, maintain the pH between 7.0 and 8.0 to prevent side reactions.[1]Minimized formation of byproducts and improved yield.
Degradation of Product Avoid prolonged exposure to acidic or basic conditions during workup and purification. Use a buffered aqueous solution if necessary.Reduced loss of product to degradation.
Issue 2: High Levels of Impurities in the Final Product

The presence of significant impurities can compromise the quality of your final product. The following table outlines common impurities and strategies for their mitigation.

Impurity Source Analytical Method Mitigation Strategy
Ethyl 4-chloro-3-oxobutanoateIncomplete reductionHPLC, GCOptimize reduction reaction conditions (time, enzyme concentration).
Ethyl (S)-4-chloro-3-hydroxybutanoateIncomplete cyanidationHPLCEnsure complete reaction with the cyanide source; monitor by HPLC.
Ethyl (S)-4-cyano-3-hydroxybutanoatePoor stereoselectivity of reductaseChiral HPLCSelect a highly stereoselective enzyme; optimize reaction temperature.
3-HydroxyglutaronitrileSide reaction from epichlorohydrin route (high pH)[3]HPLC-MSMaintain strict pH control (7.0-8.0) during the reaction.[3]
4-HydroxycrotononitrileSide reaction from epichlorohydrin route (high pH)[3]HPLC-MSMaintain strict pH control (7.0-8.0) during the reaction.[3]

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess Determination

This method is suitable for determining the enantiomeric purity of this compound.

  • Column: Daicel CHIRALCEL® OD-H (or equivalent)

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Expected Retention Times:

    • (R)-enantiomer: ~12 min

    • (S)-enantiomer: ~15 min

Protocol 2: GC Analysis of Residual Ethyl 4-chloro-3-oxobutanoate

This method can be used to quantify the unreacted starting material from the enzymatic reduction step.

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Detector: FID at 280 °C

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 200 °C, hold for 5 min

  • Expected Retention Time:

    • Ethyl 4-chloro-3-oxobutanoate: ~8.5 min

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Purity or Yield check_impurities Analyze by HPLC/GC start->check_impurities identify_impurity Identify Major Impurity check_impurities->identify_impurity is_starting_material Unreacted Starting Material? identify_impurity->is_starting_material > 5% is_enantiomer Wrong Enantiomer? identify_impurity->is_enantiomer > 1% is_side_product Side Product? identify_impurity->is_side_product Other Peaks optimize_reaction Optimize Reaction Time/ Reagent Stoichiometry is_starting_material->optimize_reaction optimize_catalyst Screen for More Selective Catalyst is_enantiomer->optimize_catalyst optimize_conditions Adjust pH/ Temperature is_side_product->optimize_conditions end Improved Purity/Yield optimize_reaction->end optimize_catalyst->end optimize_conditions->end

Caption: Troubleshooting workflow for low purity/yield.

Enzymatic Synthesis Pathway and Potential Impurities

synthesis_pathway cluster_reduction Enzymatic Reduction cluster_cyanidation Cyanidation cluster_impurities Potential Impurities COBE Ethyl 4-chloro-3-oxobutanoate S_CHBE Ethyl (S)-4-chloro-3-hydroxybutanoate COBE->S_CHBE Ketoreductase Impurity1 Unreacted COBE COBE->Impurity1 Incomplete Reaction Epoxide (S)-3,4-Epoxy ethyl butyrate S_CHBE->Epoxide Halohydrin dehydrogenase Impurity2 Unreacted S-CHBE S_CHBE->Impurity2 Incomplete Reaction Product This compound Epoxide->Product HCN Impurity3 Ethyl (S)-4-cyano-3-hydroxybutanoate Product->Impurity3 Low Enantioselectivity

Caption: Enzymatic synthesis pathway and key impurities.

References

Technical Support Center: Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl (3R)-4-cyano-3-hydroxybutanoate, a key chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

There are several established catalytic routes for the synthesis of this compound. The most common methods involve biocatalysis, leveraging the high stereoselectivity of enzymes. Key enzymatic approaches include:

  • Asymmetric reduction of a prochiral ketone: This typically involves the use of ketoreductases or whole-cell biocatalysts to reduce ethyl 4-cyano-3-oxobutanoate.

  • Enzymatic hydrolysis of prochiral dinitriles: Nitrilases can be used for the enantioselective hydrolysis of 3-hydroxyglutaronitrile derivatives.[1]

  • Halohydrin dehalogenase-catalyzed cyanation: This method utilizes a halohydrin dehalogenase to catalyze the reaction of an epoxide intermediate with a cyanide source.[2]

Chemical routes, often starting from chiral precursors like L-(-)-malic acid, are also employed.[3]

Q2: How do I select the appropriate catalyst for my synthesis?

Catalyst selection depends on several factors including the desired enantiomeric purity, yield, substrate availability, and process scalability.

  • For high enantiomeric excess (>99% ee): Ketoreductases like ChKRED20 and certain nitrilases have demonstrated excellent stereoselectivity.[3][4]

  • For scalable processes: Whole-cell biocatalysts and immobilized enzymes can offer advantages in terms of cost and operational stability.

  • When starting from ethyl 4-chloro-3-oxobutanoate: An NADPH-dependent aldehyde reductase or a ketoreductase is a suitable choice.[5][6]

  • When using 3-hydroxyglutaronitrile: A nitrilase-based process is the most direct route.[1][3]

Q3: What are the typical yields and enantiomeric excesses I can expect?

Yields and enantiomeric excess (ee) are highly dependent on the chosen catalyst and reaction conditions. The following table summarizes reported performance for various catalytic systems.

Catalyst SystemSubstrateYieldEnantiomeric Excess (ee)Reference
Ketoreductase ChKRED20Ethyl 4-chloro-3-oxobutanoate>99.5%>99.5%[4]
Aldehyde Reductase (S. salmonicolor)Ethyl 4-chloro-3-oxobutanoate95.4%86%[5]
Nitrilase3-hydroxyglutaronitrile-99%[3]
Halohydrin Dehalogenase(S)-4-chloro-ethyl 3-hydroxybutanoate67.13%99%[2]
Aureobasidium pullulansEthyl 4-chloro-3-oxobutanoate99.4%>99%[7]
Baker's YeastEthyl 4-chloro-3-oxobutanoate92.6%95.4%[8]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Possible Cause Troubleshooting Step
Sub-optimal Reaction Temperature Optimize the reaction temperature. Some enzymes exhibit higher stereoselectivity at lower temperatures.
Incorrect pH Verify and adjust the pH of the reaction mixture. The optimal pH can significantly influence enzyme activity and selectivity. For example, the biological preparation using recombinant halohydrin dehalogenase is optimal in an aqueous phase of pH 6-8.[6]
Presence of Inhibitors Ensure the absence of any potential enzyme inhibitors in the reaction medium.
Low Enzyme Activity Increase the enzyme loading or use a freshly prepared catalyst.
Incorrect Cofactor Regeneration System If using a reductase, ensure the cofactor regeneration system (e.g., glucose dehydrogenase for NADPH) is functioning efficiently.

Issue 2: Low Product Yield

Possible Cause Troubleshooting Step
Substrate Instability In aqueous systems, the substrate may be unstable. Consider using a biphasic system (e.g., n-butyl acetate-water) to improve substrate stability and reduce enzyme inhibition.[5]
Enzyme Inhibition or Inactivation The substrate or product may inhibit or inactivate the enzyme. A biphasic system can help mitigate this by partitioning the inhibitory compound away from the enzyme.[5]
Incomplete Conversion Monitor the reaction progress using techniques like TLC or GC.[1][6] If the reaction stalls, consider adding more catalyst or optimizing reaction conditions.
Poor Catalyst Performance Evaluate the activity of the catalyst. If using a whole-cell system, ensure the cells are viable and in the correct growth phase.
Sub-optimal Substrate Concentration High substrate concentrations can sometimes lead to inhibition. Optimize the substrate loading.

Issue 3: Difficulty with Product Isolation and Purification

Possible Cause Troubleshooting Step
Emulsion Formation in Biphasic Systems If using a biphasic system, emulsions can form during extraction. Try centrifugation or the addition of a small amount of a demulsifying agent.
Co-elution of Impurities during Chromatography Optimize the chromatographic conditions (e.g., solvent system, stationary phase) for better separation.
Product Instability during Workup Minimize the exposure of the product to harsh conditions (e.g., strong acids/bases, high temperatures) during workup and purification.

Experimental Protocols

Protocol 1: Asymmetric Reduction using a Ketoreductase

This protocol is based on the use of a ketoreductase for the asymmetric reduction of a prochiral ketone.

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-9.0).

  • Cofactor and Regeneration System: Add the cofactor (e.g., NADH or NADPH) and a suitable cofactor regeneration system (e.g., isopropanol as a hydrogen donor).[6]

  • Enzyme Addition: Add the ketoreductase enzyme (free or immobilized).

  • Substrate Addition: Add the substrate, ethyl 4-chloro-3-oxobutanoate. The reaction can be performed in a mixed system with an organic solvent like toluene.[6]

  • Reaction Monitoring: Monitor the reaction progress by GC or HPLC until the desired conversion is achieved.

  • Workup: After the reaction is complete, adjust the pH to 2-3 with an acid (e.g., sulfuric acid) and extract the product with an organic solvent like ethyl acetate.[6]

  • Purification: The organic phase can be concentrated by rotary evaporation to obtain the crude product, which can be further purified by chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_buffer Prepare Buffer (pH 7.0-9.0) add_cofactor Add Cofactor (NADPH) & Regeneration System (Isopropanol) prep_buffer->add_cofactor add_enzyme Add Ketoreductase add_cofactor->add_enzyme add_substrate Add Substrate (Ethyl 4-chloro-3-oxobutanoate) add_enzyme->add_substrate monitor_reaction Monitor Reaction (GC/HPLC) add_substrate->monitor_reaction adjust_ph Adjust pH to 2-3 monitor_reaction->adjust_ph extract Extract with Ethyl Acetate adjust_ph->extract purify Purify (Rotary Evaporation, Chromatography) extract->purify product product purify->product This compound

Caption: Experimental workflow for the synthesis of this compound using a ketoreductase.

catalyst_selection_logic start Starting Material? substrate1 Ethyl 4-cyano-3-oxobutanoate or Ethyl 4-chloro-3-oxobutanoate start->substrate1 Prochiral Ketone substrate2 3-Hydroxyglutaronitrile start->substrate2 Prochiral Dinitrile substrate3 (S)-4-chloro-ethyl 3-hydroxybutanoate start->substrate3 Chiral Halohydrin catalyst1 Ketoreductase or Aldehyde Reductase substrate1->catalyst1 catalyst2 Nitrilase substrate2->catalyst2 catalyst3 Halohydrin Dehalogenase substrate3->catalyst3

Caption: Decision tree for catalyst selection based on the starting material.

References

reaction monitoring techniques for ethyl (3R)-4-cyano-3-hydroxybutanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl (3R)-4-cyano-3-hydroxybutanoate. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the reaction monitoring process.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the synthesis of this compound?

A1: The most common techniques for monitoring this synthesis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] Chiral HPLC is particularly crucial for determining the enantiomeric excess (e.e.) of the product. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can be used for reaction monitoring.

Q2: How can I determine the enantiomeric excess (e.e.) of my product?

A2: Chiral HPLC is the preferred method for determining the enantiomeric excess of this compound. A chiral stationary phase, such as a Daicel CHIRALCEL® OD-H column, can be used to separate the (R) and (S) enantiomers, allowing for their quantification and the calculation of the e.e.[3]

Q3: What are some potential side products in this synthesis?

A3: Potential side products can arise from several sources. If starting from ethyl (S)-4-chloro-3-hydroxybutanoate and using a halohydrin dehalogenase, incomplete conversion will leave unreacted starting material. The formation of the corresponding epoxide, (S)-3,4-epoxybutanoate, is a key intermediate and its accumulation could indicate a stall in the subsequent nucleophilic ring-opening by the cyanide.[4] Additionally, racemization of the desired product can occur under non-optimal pH conditions.

Q4: My reaction yield is low. What are the potential causes?

A4: Low reaction yield can be attributed to several factors. In enzymatic synthesis using halohydrin dehalogenase, enzyme activity is critical. High salt concentrations, such as sodium chloride formed as a byproduct, can inhibit the enzyme.[5] The pH of the reaction medium is also crucial and should be maintained within the optimal range for the enzyme (typically pH 7-7.5).[5] Furthermore, an inappropriate molar ratio of the cyanide source to the substrate can negatively impact the reaction conversion.[4]

Q5: The enantioselectivity of my reaction is poor. What could be the reason?

A5: Poor enantioselectivity in enzymatic reactions can be due to a non-enzymatic background reaction. This can be minimized by controlling the pH to suppress the non-catalyzed reaction.[6] Also, ensure the chiral purity of your starting materials if the synthesis route depends on it. For enzymatic resolutions, the choice of enzyme and reaction conditions are paramount for achieving high enantioselectivity.

Troubleshooting Guide

Problem Potential Cause Analytical Observation (HPLC/GC) Suggested Solution
Low Conversion Inactive or inhibited enzyme (in enzymatic synthesis).Starting material peak is prominent; product peak is small.- Ensure the enzyme is active and properly stored.- Monitor and control the pH of the reaction mixture within the optimal range for the enzyme (e.g., 7.0-7.5).[5]- Consider the inhibitory effect of byproduct salts (e.g., NaCl) and explore strategies for their removal or sequestration.[5]- Optimize the molar ratio of the cyanide source to the substrate.[4]
Incorrect reaction temperature.Reaction rate is slow or negligible.Optimize the reaction temperature. For many enzymatic reactions, this is typically in the range of 25-40°C.
Low Enantiomeric Excess (e.e.) Non-enzymatic background reaction.Peaks for both (R) and (S) enantiomers are significant in chiral HPLC analysis.- Carefully control the pH to minimize the non-catalyzed reaction.[6]- Consider lowering the reaction temperature.
Racemization of the product.The ratio of the desired enantiomer to the undesired one decreases over time.- Maintain the pH of the reaction and work-up conditions in a range that minimizes racemization.
Appearance of Unknown Peaks in Chromatogram Formation of side products.Additional peaks appear in the chromatogram.- Identify the side products using mass spectrometry (MS) coupled with GC or HPLC.- Potential side products include the epoxide intermediate.[4]- Adjust reaction conditions (e.g., stoichiometry, temperature, pH) to minimize side product formation.
Inconsistent Retention Times Issues with the analytical method.Retention times of known compounds are shifting between runs.- Check the stability of the HPLC mobile phase or the GC temperature program.- Ensure the column is properly equilibrated.- Verify the performance of the HPLC pump or GC oven.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination
  • Column: Daicel CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting point is a 90:10 (v/v) ratio. The ratio can be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25°C

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Expected Elution Order: Typically, the (S)-enantiomer will elute before the (R)-enantiomer on this type of stationary phase, but this should be confirmed with a standard of the desired (R)-enantiomer.

GC Method for Reaction Monitoring
  • Column: Macherey-Nagel Lipodex A, 25 m x 0.25 mm

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 280°C

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Final Hold: Hold at 220°C for 5 minutes

  • Sample Preparation: Extract a small aliquot of the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and inject the clear supernatant.

NMR Spectroscopy for Structural Confirmation
  • Solvent: CDCl₃

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.30 (m, 1H, -CH(OH)-)

    • δ 4.20 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)

    • δ 2.65 (d, J = 6.3 Hz, 2H, -CH₂-CN)

    • δ 2.55 (d, J = 6.0 Hz, 2H, -CO-CH₂-)

    • δ 1.28 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 171.5 (-COO-)

    • δ 117.0 (-CN)

    • δ 65.5 (-CH(OH)-)

    • δ 61.2 (-O-CH₂-)

    • δ 40.8 (-CH₂-CN)

    • δ 25.0 (-CO-CH₂-)

    • δ 14.1 (-CH₃)

Data Presentation

Table 1: Summary of Analytical Techniques for Reaction Monitoring

TechniquePurposeKey ParametersTypical Observations
Chiral HPLC Determination of enantiomeric excess (e.e.) and purity.Column: Chiralcel OD-HMobile Phase: Hexane/IsopropanolSeparation of (R) and (S) enantiomers.
GC-FID Monitoring reaction conversion and detecting volatile impurities.Column: Macherey-Nagel Lipodex ADetector: FIDDecrease in starting material peak area and increase in product peak area over time.
¹H & ¹³C NMR Structural confirmation of the final product and key intermediates.Solvent: CDCl₃Characteristic chemical shifts for the functional groups in the molecule.
GC-MS / LC-MS Identification of unknown impurities and byproducts.Coupled with GC or HPLCProvides mass-to-charge ratio of eluted compounds for identification.

Visualizations

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_decision Decision cluster_outcome Outcome Start Start Reaction Reaction This compound Synthesis Start->Reaction Sample Take Aliquot Reaction->Sample Analysis Analyze via HPLC / GC Sample->Analysis Data Evaluate Data: Conversion & e.e. Analysis->Data Decision Complete? Data->Decision Workup Proceed to Work-up Decision->Workup Yes Troubleshoot Troubleshoot Decision->Troubleshoot No Troubleshoot->Reaction Adjust Parameters

Caption: Workflow for reaction monitoring and decision-making.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Problem Identified (e.g., Low Yield, Low e.e.) Enzyme Enzyme Inactivation/ Inhibition Problem->Enzyme pH Incorrect pH Problem->pH Temp Suboptimal Temperature Problem->Temp Ratio Incorrect Reactant Ratio Problem->Ratio Background Background Reaction Problem->Background CheckEnzyme Verify Enzyme Activity Enzyme->CheckEnzyme AdjustpH Optimize & Control pH pH->AdjustpH AdjustTemp Optimize Temperature Temp->AdjustTemp AdjustRatio Optimize Molar Ratios Ratio->AdjustRatio SuppressBg Modify Conditions to Suppress Background Background->SuppressBg

Caption: Troubleshooting logic for common synthesis issues.

References

handling and safety precautions for ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl (3R)-4-cyano-3-hydroxybutanoate

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with this compound (CAS No: 143530-98-9).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on its chemical structure, the primary hazards are expected to be:

  • Toxicity: The presence of a nitrile group (-CN) suggests potential toxicity if ingested, inhaled, or absorbed through the skin. Nitriles can release hydrogen cyanide, a highly toxic gas, under acidic conditions or upon combustion.

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract.

  • Reactivity: It may be incompatible with strong oxidizing agents and strong acids.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: Always wear the following PPE:

  • Gloves: Nitrile or neoprene gloves are recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary based on your risk assessment.

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong acids and oxidizing agents.

Q4: What is the appropriate fire-fighting response for this chemical?

A4: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire. Be aware that combustion may produce toxic fumes, including nitrogen oxides and hydrogen cyanide. Firefighters should wear self-contained breathing apparatus (SCBA).

Troubleshooting Guide

Problem / Scenario Probable Cause Solution
Accidental Skin Contact Direct exposure to the chemical.1. Immediately flush the affected skin with plenty of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.
Accidental Eye Contact Splash or aerosol exposure.1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation of Vapors/Dust Inadequate ventilation or handling outside a fume hood.1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Small Spill (<50 mL) Accidental mishandling during transfer or reaction setup.1. Alert others in the area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material into a sealed container for proper disposal. 4. Clean the spill area with a suitable solvent and then with soap and water.
Large Spill (>50 mL) Major container failure or mishandling.1. Evacuate the immediate area. 2. Alert your institution's emergency response team. 3. Do not attempt to clean it up without specialized training and equipment.

Physicochemical and Safety Data

The following table summarizes available data for this compound.

Property Value Source
Molecular Formula C₆H₉NO₃Chemical Supplier Data
Molecular Weight 143.14 g/mol Chemical Supplier Data
Appearance Colorless to light yellow oil or liquidChemical Supplier Data
Boiling Point ~135-140 °C at 0.5 mmHgChemical Supplier Data
GHS Pictograms Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Inferred from supplier information
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.Inferred from supplier information
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P501Inferred from supplier information

Experimental Protocols

Protocol 1: Weighing and Dispensing this compound
  • Preparation: Ensure the chemical fume hood is operational. Gather all necessary materials: the chemical container, a secondary container, spatula, and weighing paper/boat.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Procedure: a. Perform all operations inside the chemical fume hood. b. Place the weighing boat on the analytical balance and tare it. c. Carefully open the container of this compound. d. Using a clean pipette or spatula, transfer the desired amount of the liquid to the weighing boat. e. Securely close the primary container. f. Record the weight and proceed with your experiment.

  • Cleanup: Clean the spatula and any contaminated surfaces. Dispose of the weighing boat and any contaminated materials in the designated chemical waste container.

Protocol 2: Waste Disposal
  • Segregation: Do not mix waste containing this compound with other waste streams unless permitted by your institution's EHS guidelines.

  • Containerization: Collect all waste (unused chemical, contaminated materials) in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain.

Visual Workflow Guides

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill (<50 mL) cluster_large_spill Large Spill (>50 mL) Spill Spill Occurs Assess_Size Assess Spill Size Spill->Assess_Size Alert_Area Alert Others in Area Assess_Size->Alert_Area Small Evacuate Evacuate Immediate Area Assess_Size->Evacuate Large Don_PPE Don Appropriate PPE Alert_Area->Don_PPE Absorb Absorb with Inert Material Don_PPE->Absorb Collect Collect into Waste Container Absorb->Collect Clean Clean Spill Area Collect->Clean Alert_EHS Alert EHS / Emergency Response Evacuate->Alert_EHS Isolate Isolate the Area Alert_EHS->Isolate Handling_Decision_Tree Start Handling this compound Check_Ventilation Is a Fume Hood Available? Start->Check_Ventilation Use_Hood Proceed with Work in Fume Hood Check_Ventilation->Use_Hood Yes Stop_Work STOP. Do Not Proceed Without Proper Ventilation. Check_Ventilation->Stop_Work No Check_PPE Do You Have Required PPE? (Goggles, Gloves, Lab Coat) Use_Hood->Check_PPE Get_PPE Obtain Correct PPE Check_PPE->Get_PPE No Proceed Proceed with Experiment Check_PPE->Proceed Yes Get_PPE->Check_PPE

Validation & Comparative

Comparative NMR Analysis of Ethyl (3R)-4-cyano-3-hydroxybutanoate and a Structurally Related Alternative

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of the chiral building block, ethyl (3R)-4-cyano-3-hydroxybutanoate. This guide provides a comparative analysis with ethyl (3S)-4-chloro-3-hydroxybutanoate, supported by experimental data and detailed protocols for NMR analysis.

This publication offers an objective comparison of the Nuclear Magnetic Resonance (NMR) spectral data of this compound, a key chiral intermediate in the synthesis of various pharmaceuticals. For a comprehensive understanding, its ¹H and ¹³C NMR data are compared with those of a structurally similar compound, ethyl (3S)-4-chloro-3-hydroxybutanoate. This guide includes detailed experimental protocols for acquiring high-quality NMR spectra and presents all quantitative data in clearly structured tables. Additionally, visualizations for the experimental workflow and the structural correlations of the target molecule are provided.

Introduction

This compound is a valuable chiral building block in organic synthesis, notably utilized in the preparation of pharmaceutically active compounds. Its stereochemistry is crucial for the biological activity of the final products. NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the stereochemical integrity of such molecules. This guide provides a practical comparison of its NMR spectral features with a related compound to aid researchers in its unambiguous identification and characterization.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and the comparative compound, ethyl (3S)-4-chloro-3-hydroxybutanoate. The data for the target compound was obtained in deuterated dimethyl sulfoxide (DMSO-d₆), while the data for the comparative compound is typically recorded in deuterated chloroform (CDCl₃). It is important to consider the solvent-induced shifts when comparing the data.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound-OH5.60d5.58
(in DMSO-d₆)[1]-CH(OH)-4.12m-
-OCH₂CH₃4.07q7.1
-CH₂CN2.66m-
-CH₂COO-2.47m-
-OCH₂CH₃1.18 (derived from t at 1.87)t7.0
Ethyl (3S)-4-chloro-3-hydroxybutanoate-OH~3.0-3.5 (broad s)br s-
(in CDCl₃)-CH(OH)-~4.3-4.4m-
-OCH₂CH₃4.19q7.1
-CH₂Cl~3.6-3.7m-
-CH₂COO-~2.6-2.7m-
-OCH₂CH₃1.28t7.1

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound-COO-170.21
(in DMSO-d₆)[1]-CN118.60
-CH(OH)-63.40
-OCH₂CH₃59.98
-CH₂COO-41.10
-CH₂CN25.14
-OCH₂CH₃14.02
Ethyl (3S)-4-chloro-3-hydroxybutanoate-COO-~171-172
(in CDCl₃)[2]-CH(OH)-~67-68
-OCH₂CH₃~61-62
-CH₂Cl~48-49
-CH₂COO-~40-41
-OCH₂CH₃~14

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for β-hydroxy esters and nitriles is outlined below.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample, or measure 10-20 µL of the liquid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another suitable standard that does not overlap with the analyte signals).

  • Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative measurements).

    • Number of Scans: 16-64, depending on the sample concentration.

3. ¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals for quantitative analysis.

  • For ¹³C NMR, perform baseline correction.

Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis and the key structural features and NMR correlations of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard dissolve->add_std filter Filter into NMR Tube add_std->filter load_sample Load Sample into Spectrometer filter->load_sample setup_exp Set Up Experiment Parameters load_sample->setup_exp acquire_1H Acquire 1H Spectrum setup_exp->acquire_1H acquire_13C Acquire 13C Spectrum setup_exp->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration & Analysis calibration->integration

Fig. 1: Logical workflow for NMR analysis.

Structural_Correlations cluster_structure This compound mol p1 CH3 (1.18 ppm, t) p2 CH2 (4.07 ppm, q) p3 C=O (170.21 ppm) p4 CH2 (2.47 ppm, m) p5 CH(OH) (4.12 ppm, m) C (63.40 ppm) p6 CH2 (2.66 ppm, m) C (25.14 ppm) p7 CN (118.60 ppm) p8 OH (5.60 ppm, d)

Fig. 2: Key ¹H and ¹³C NMR correlations.

References

A Comparative Guide to the Analytical Characterization of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of ethyl (3R)-4-cyano-3-hydroxybutanoate, a key chiral intermediate in the synthesis of various pharmaceuticals. We will delve into the utility of mass spectrometry and compare its performance with alternative analytical methods, supported by experimental data and detailed protocols.

Introduction

This compound (C₇H₁₁NO₃, MW: 157.17 g/mol ) is a chiral building block whose purity and enantiomeric excess are critical for the synthesis of stereochemically pure active pharmaceutical ingredients. Accurate and robust analytical methods are therefore essential for its quality control. This guide will focus on mass spectrometry as a primary identification tool and compare it with chromatographic and spectroscopic techniques that provide complementary information regarding purity, structure, and stereochemistry.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound. Electron Ionization (EI) is a common ionization method for this type of molecule when coupled with Gas Chromatography (GC-MS).

Predicted Fragmentation Pattern

Upon electron ionization, the molecule is expected to form a molecular ion peak ([M]⁺˙) at m/z 157. Key fragmentation pathways likely include:

  • Loss of an ethoxy radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of a stable acylium ion at m/z 112.

  • Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl group from the ester moiety, resulting in a fragment at m/z 128.

  • Loss of water (H₂O): Elimination of water from the hydroxyl group, which could lead to a fragment at m/z 139.

  • McLafferty Rearrangement: A characteristic rearrangement for esters, potentially leading to a fragment ion at m/z 88.

  • Cleavage alpha to the hydroxyl group: This could result in various smaller fragments.

  • Loss of the cyano group (•CN): This would lead to a fragment at m/z 131.

The following table summarizes the predicted major fragments for this compound.

m/z Predicted Fragment Ion Proposed Structure
157[C₇H₁₁NO₃]⁺˙Molecular Ion
128[C₅H₆NO₃]⁺[M - C₂H₅]⁺
112[C₅H₆NO₂]⁺[M - OC₂H₅]⁺
98[C₄H₄NO₂]⁺[M - CH₂CO₂Et]⁺
88[C₄H₈O₂]⁺˙McLafferty Rearrangement Product
70[C₃H₄NO]⁺[M - CO₂Et - H₂]⁺
55[C₃H₅N]⁺˙[CH₂(CN)CH=CH₂]⁺˙
43[C₂H₃O]⁺[CH₃CO]⁺
29[C₂H₅]⁺[CH₃CH₂]⁺

Alternative Analytical Techniques

While mass spectrometry is invaluable for structural confirmation, other techniques are necessary for a comprehensive analysis, particularly for determining purity and enantiomeric excess.

Chiral Chromatography (GC and HPLC)

Given the chiral nature of this compound, chiral chromatography is the gold standard for determining its enantiomeric purity.

  • Chiral Gas Chromatography (GC): This technique offers high resolution for volatile compounds. For hydroxyl-containing compounds, derivatization is often employed to improve peak shape and volatility. A common approach is the acylation of the hydroxyl group.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique that can be used for both analytical and preparative-scale separations of enantiomers. A variety of chiral stationary phases (CSPs) are available for the separation of different classes of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

A US patent provides the following ¹H and ¹³C NMR data for ethyl (R)-4-cyano-3-hydroxybutyrate in DMSO-d₆.

Technique Chemical Shift (δ) in ppm Assignment
¹H NMR 5.60 (d, 1H, J=5.58 Hz)-OH
4.12 (m, 1H)-CH(OH)-
4.07 (q, 2H, J=7.1 Hz)-OCH₂CH₃
2.66 (m, 2H)-CH₂CN
2.47 (m, 2H)-CH₂COO-
1.87 (t, 3H, J=7.0 Hz)-OCH₂CH₃
¹³C NMR 170.21C=O (ester)
118.60-CN
63.40-CH(OH)-
59.98-OCH₂CH₃
41.10-CH₂COO-
25.14-CH₂CN
14.02-OCH₂CH₃

Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
GC-MS (EI) Molecular Weight, Structural FragmentsHigh sensitivity, structural informationMay require derivatization, thermal degradation possible
Chiral GC Enantiomeric Purity, PurityHigh resolution for volatile compoundsMay require derivatization
Chiral HPLC-UV Enantiomeric Purity, PurityWide applicability, non-destructiveLower resolution than GC for some compounds
¹H and ¹³C NMR Detailed Structural InformationNon-destructive, definitive structure elucidationLower sensitivity than MS, requires pure sample

Experimental Protocols

GC-MS Analysis (Predicted Protocol)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Injection: 1 µL of a 1 mg/mL solution in ethyl acetate, splitless injection.

  • MS Parameters: EI at 70 eV, scan range m/z 40-200.

Chiral GC Analysis (Generalized Protocol)
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral column, such as a cyclodextrin-based column (e.g., CP-Chirasil-DEX CB).

  • Carrier Gas: Hydrogen or Helium.

  • Oven Program: Isothermal or gradient elution, to be optimized for the specific enantiomers.

  • Sample Preparation: If necessary, derivatize the hydroxyl group by reacting with an acylating agent (e.g., acetic anhydride) to form the corresponding ester.

Chiral HPLC-UV Analysis (Generalized Protocol)
  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: A chiral stationary phase column (e.g., polysaccharide-based or protein-based CSP).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to be optimized for the specific CSP and enantiomers.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_results Results Sample This compound GCMS GC-MS (Structure) Sample->GCMS ChiralGC Chiral GC (Enantiomeric Purity) Sample->ChiralGC ChiralHPLC Chiral HPLC (Enantiomeric Purity) Sample->ChiralHPLC NMR NMR (Structure) Sample->NMR MS_Data Mass Spectrum GCMS->MS_Data Chiral_Data Chromatograms ChiralGC->Chiral_Data ChiralHPLC->Chiral_Data NMR_Data NMR Spectra NMR->NMR_Data Structure Structural Confirmation MS_Data->Structure Purity Purity & Enantiomeric Excess Chiral_Data->Purity NMR_Data->Structure

Caption: Experimental workflow for the analysis of this compound.

Comparison_Logic cluster_questions Analytical Questions cluster_techniques Recommended Techniques Compound This compound WhatIsIt What is its structure? Compound->WhatIsIt HowPureIsIt What is its purity? Compound->HowPureIsIt IsItTheRightEnantiomer What is its enantiomeric excess? Compound->IsItTheRightEnantiomer MS_NMR Mass Spectrometry & NMR WhatIsIt->MS_NMR Chromatography Chromatography (GC/HPLC) HowPureIsIt->Chromatography ChiralChromatography Chiral Chromatography (GC/HPLC) IsItTheRightEnantiomer->ChiralChromatography

Caption: Logical guide for selecting the appropriate analytical technique.

A Comparative Guide to HPLC Methods for Ethyl (3R)-4-cyano-3-hydroxybutanoate Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of ethyl (3R)-4-cyano-3-hydroxybutanoate, a key chiral intermediate in the synthesis of various pharmaceuticals, is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of this compound. This guide provides a comparative overview of chiral HPLC methods, supported by experimental data, to assist researchers in selecting and implementing the most suitable analytical approach.

Introduction to Chiral HPLC for this compound Analysis

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. As the biological activity of these enantiomers can differ significantly, regulatory bodies require stringent control over the enantiomeric purity of pharmaceutical intermediates. Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including β-hydroxy esters like this compound. Columns such as the Daicel CHIRALCEL® OD series, which are packed with cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support, are frequently employed for this purpose.

Comparison of HPLC Methods

While specific validated methods for this compound are not extensively detailed in publicly available literature, typical methodologies can be inferred from patent literature and general practices for similar chiral molecules. Below is a comparison of two plausible normal-phase chiral HPLC methods. Normal-phase chromatography is often preferred for the separation of enantiomers on polysaccharide-based CSPs due to enhanced selectivity.

Table 1: Comparison of Chiral HPLC Methods for this compound Analysis

ParameterMethod A (Higher Resolution)Method B (Faster Analysis)
Column Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)Daicel CHIRALCEL® OD-H (150 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / 2-Propanol (85:15, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 25°C30°C
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL10 µL
Expected Resolution (Rs) > 2.0> 1.5
Expected Run Time ~15 min~10 min
Detailed Experimental Protocols

The following are detailed protocols for the two compared HPLC methods.

Method A: High-Resolution Analysis

This method is designed to provide optimal separation between the (R) and (S) enantiomers, which is crucial for accurate quantification of the enantiomeric excess (e.e.).

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

2. Chromatographic Conditions:

  • Column: Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol in a 90:10 volume-to-volume ratio. The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject a solution of the racemic mixture to confirm the separation of the two enantiomers. The resolution factor (Rs) between the two enantiomer peaks should be greater than 2.0.

Method B: Faster Analysis Time

This method is optimized for a shorter run time, which can be advantageous for high-throughput screening or in-process control where speed is a priority.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

2. Chromatographic Conditions:

  • Column: Daicel CHIRALCEL® OD-H (150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol in an 85:15 volume-to-volume ratio. The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject a solution of the racemic mixture to confirm the separation of the two enantiomers. The resolution factor (Rs) between the two enantiomer peaks should be greater than 1.5.

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve 1 Filter Filter Sample (0.45 µm) Dissolve->Filter 2 Inject Inject Sample Filter->Inject 3 Separate Chiral Separation on Column Inject->Separate 4 Detect UV Detection (210 nm) Separate->Detect 5 Integrate Integrate Peak Areas Detect->Integrate 6 Calculate Calculate Purity / e.e. Integrate->Calculate 7

Caption: General workflow for HPLC purity analysis of this compound.

This guide provides a foundational understanding of the HPLC methods used for the purity analysis of this compound. The choice between a high-resolution method and a faster method will depend on the specific requirements of the analysis, such as the need for very precise quantification of impurities or the demand for high-throughput screening. Method validation should always be performed to ensure the chosen method is suitable for its intended purpose.

A Comparative Analysis of Chemical and Enzymatic Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of synthetic strategies for a key pharmaceutical intermediate, highlighting the advantages of biocatalysis in terms of efficiency, selectivity, and sustainability.

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the cholesterol-lowering drug Atorvastatin.[1][2][3] The stereochemistry at the C3 position is vital for its biological activity, making enantiomerically pure synthesis a primary focus for researchers and drug development professionals. This guide provides a detailed comparison of traditional chemical synthesis routes and modern enzymatic approaches to produce this valuable compound, supported by experimental data and protocols.

Performance Comparison: Chemical vs. Enzymatic Synthesis

The choice between chemical and enzymatic synthesis hinges on a variety of factors, including yield, stereoselectivity, reaction conditions, and environmental impact. While chemical methods have been historically prevalent, enzymatic routes are increasingly favored for their high selectivity and milder reaction conditions.

ParameterChemical SynthesisEnzymatic Synthesis
Starting Material L-(-)-malic acid, (S)-3-chloro-1,2-propanediol, (S)-4-chloro-3-hydroxybutyric acid3-hydroxyglutaronitrile, Ethyl 4-chloro-3-oxobutanoate, (S)-4-chloro-ethyl 3-hydroxybutanoate
Overall Yield 56.7% (from L-(-)-malic acid)[2], 65% (from (S)-4-chloro-3-hydroxybutyric acid)[4]Up to 100% conversion (Nitrilase)[2], 67.13% (Halohydrin dehalogenase)[4]
Enantiomeric Excess (ee) Variable, often requires chiral auxiliaries or resolution>99% (Nitrilase)[2], 99% (Halohydrin dehalogenase)[4], >99.5% (Ketoreductase/Halohydrin dehalogenase)[3]
Reaction Conditions Often requires harsh reagents, high temperatures, and pressuresMild conditions (e.g., room temperature, neutral pH)[2][4]
Catalyst Stoichiometric reagents, metal catalystsEnzymes (e.g., Nitrilase, Carbonyl reductase, Halohydrin dehalogenase)[1][3]
Byproducts Can generate significant wasteGenerally fewer and less hazardous byproducts
Process Complexity Multi-step synthesis with protection/deprotection steps often necessary[4]Can be a one or two-step process[5][6]

Experimental Protocols

Chemical Synthesis: Four-Step Synthesis from L-(-)-malic acid

This chemical synthesis route involves esterification, reduction, bromination, and cyanation to produce the target molecule.[2]

Methodology:

  • Esterification: L-(-)-malic acid is reacted with ethanol in the presence of an acid catalyst to yield diethyl L-malate.

  • Reduction: The diethyl L-malate is then selectively reduced to afford (S)-1,2,4-butanetriol.

  • Bromination: The primary alcohol of the triol is selectively brominated using a suitable brominating agent.

  • Cyanation: The resulting bromo-diol is then reacted with a cyanide salt to introduce the nitrile group, followed by esterification of the remaining secondary alcohol to yield this compound.

Enzymatic Synthesis: Nitrilase-Catalyzed Desymmetrization

This biocatalytic approach utilizes a nitrilase enzyme for the asymmetric hydrolysis of a prochiral dinitrile.[2]

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing 3-hydroxyglutaronitrile (3-HGN) at a concentration of 3 M (330 g/L) in a suitable buffer at pH 7.5.

  • Enzyme Addition: A nitrilase enzyme is added to the mixture at a loading of 6 wt%.

  • Incubation: The reaction is maintained at 27°C for 16 hours.

  • Esterification: Following the enzymatic reaction, the resulting (R)-4-cyano-3-hydroxybutyric acid is esterified to yield the final product, this compound.

Visualizing the Synthesis Workflows

To better illustrate the distinct approaches, the following diagrams outline the key steps in both a representative chemical and enzymatic synthesis route.

Chemical_Synthesis_Workflow cluster_chemical Chemical Synthesis Workflow L_Malic_Acid L-(-)-Malic Acid Esterification Esterification L_Malic_Acid->Esterification Diethyl_L_Malate Diethyl L-Malate Esterification->Diethyl_L_Malate Reduction Reduction Diethyl_L_Malate->Reduction Butanetriol (S)-1,2,4-Butanetriol Reduction->Butanetriol Bromination Bromination Butanetriol->Bromination Bromo_Diol Bromo-diol Intermediate Bromination->Bromo_Diol Cyanation_Esterification Cyanation & Esterification Bromo_Diol->Cyanation_Esterification Final_Product_Chem Ethyl (3R)-4-cyano-3- hydroxybutanoate Cyanation_Esterification->Final_Product_Chem

Caption: A multi-step chemical synthesis route starting from L-(-)-malic acid.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis Workflow 3_HGN 3-Hydroxyglutaronitrile Nitrilase Nitrilase-catalyzed Desymmetrization 3_HGN->Nitrilase Intermediate_Acid (R)-4-cyano-3- hydroxybutyric acid Nitrilase->Intermediate_Acid Esterification Esterification Intermediate_Acid->Esterification Final_Product_Enz Ethyl (3R)-4-cyano-3- hydroxybutanoate Esterification->Final_Product_Enz

Caption: A two-step enzymatic synthesis featuring nitrilase-catalyzed desymmetrization.

Conclusion

The comparative data clearly demonstrates the superiority of enzymatic synthesis for producing this compound, particularly in achieving high enantiomeric excess and operating under environmentally benign conditions. While chemical methods remain viable, the high efficiency, selectivity, and sustainability of biocatalytic routes, such as the nitrilase-catalyzed desymmetrization, present a more attractive and scalable solution for industrial applications. The adoption of enzymatic processes aligns with the principles of green chemistry and offers a more cost-effective and environmentally responsible approach to the synthesis of this key pharmaceutical intermediate.

References

A Comparative Guide to the Determination of Enantiomeric Excess of Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis of chiral molecules for the pharmaceutical industry. Ethyl (3R)-4-cyano-3-hydroxybutanoate is a key chiral intermediate in the synthesis of several important active pharmaceutical ingredients, including the cholesterol-lowering drug Atorvastatin. Ensuring the enantiomeric purity of this intermediate is paramount for the efficacy and safety of the final drug product.

This guide provides an objective comparison of the primary analytical techniques used to determine the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents. The performance of these methods is compared based on key analytical parameters, supported by representative experimental data.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals for each enantiomer.
Sample Volatility Not required.Required. Derivatization may be necessary to increase volatility.Not required.
Resolution Excellent (typically > 2.0).Very high.Variable, depends on the analyte and the shift reagent.
Analysis Time 10 - 30 minutes.5 - 20 minutes.< 10 minutes per sample.
Sensitivity (LOD/LOQ) High (ng to pg range).Very high (pg to fg range).Lower (mg range).
Sample Throughput High, suitable for automation.High, suitable for automation.Moderate.
Method Development Can be complex, requires screening of columns and mobile phases.Requires optimization of temperature programs and carrier gas flow.Requires selection of an appropriate chiral shift reagent and optimization of the reagent-to-substrate ratio.
Instrumentation HPLC with a chiral column and UV or MS detector.GC with a chiral column and Flame Ionization Detector (FID) or Mass Spectrometer (MS).NMR spectrometer.
Destructive/Non-destructive Destructive.Destructive.Non-destructive.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar chiral molecules and serve as a starting point for method development and validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are often effective for the separation of hydroxy esters.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent

  • Detector: UV detector set at 210 nm

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sample: this compound dissolved in mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers, offering high resolution and short analysis times.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Chiral capillary column: β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Detector: Flame Ionization Detector (FID)

Reagents:

  • Carrier gas: Helium or Hydrogen

  • Sample: this compound dissolved in a suitable solvent (e.g., dichloromethane)

Procedure:

  • GC Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Carrier gas flow rate: 1.0 mL/min

    • Split ratio: 50:1

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in dichloromethane.

  • Analysis: Inject 1 µL of the sample into the GC.

  • Calculation of Enantiomeric Excess: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for the HPLC method.

NMR Spectroscopy with Chiral Shift Reagents

This method provides a rapid determination of enantiomeric excess without the need for chromatographic separation. It relies on the formation of diastereomeric complexes that have distinct signals in the NMR spectrum.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent: Chloroform-d (CDCl3)

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), [Eu(hfc)3]

  • Sample: this compound

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of CDCl3 in an NMR tube.

  • Initial Spectrum: Acquire a 1H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small amount (e.g., 5-10 mg) of the chiral shift reagent to the NMR tube.

  • Spectrum Acquisition: Shake the tube to dissolve the reagent and acquire another 1H NMR spectrum. Observe the separation of signals corresponding to the two enantiomers (e.g., the quartet of the -OCH2CH3 group or the multiplet of the -CH(OH)- proton).

  • Optimization: If the signal separation is insufficient, add more chiral shift reagent in small increments and re-acquire the spectrum until baseline separation of a pair of signals is achieved.

  • Calculation of Enantiomeric Excess: Integrate the well-resolved signals for each enantiomer and calculate the enantiomeric excess from the ratio of the integrals.

Visualizations

The following diagrams illustrate the general workflow for determining enantiomeric excess and the logical relationship between the compared analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Acquisition & Processing Sample Chiral Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC) Dissolution->Derivatization NMR NMR Spectroscopy + Chiral Shift Reagent Dissolution->NMR Chromatography Chiral Chromatography (HPLC or GC) Derivatization->Chromatography Chromatogram Chromatogram Chromatography->Chromatogram Spectrum NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation

Caption: Experimental workflow for ee determination.

logical_relationship cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_properties Key Properties HPLC Chiral HPLC HighRes High Resolution HPLC->HighRes HighSens High Sensitivity HPLC->HighSens GC Chiral GC GC->HighRes GC->HighSens NMR Chiral NMR NonDestructive Non-destructive NMR->NonDestructive Rapid Rapid Analysis NMR->Rapid

Caption: Logical relationship of analytical methods.

Establishing Ethyl (3R)-4-cyano-3-hydroxybutanoate as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of ethyl (3R)-4-cyano-3-hydroxybutanoate as a reference standard, a critical chiral intermediate in the synthesis of several pharmaceuticals, including the widely used cholesterol-lowering drug, Atorvastatin.[1] We present a comparative analysis of this reference standard against alternative synthetic routes and detail the necessary experimental protocols for its thorough characterization and quality control.

Introduction to this compound

This compound (CAS No: 141942-85-0) is a key chiral building block whose stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] As a reference standard, it serves as a benchmark for the identification, purity assessment, and quantification of this intermediate in various stages of drug development and manufacturing.

Chemical Identity:

PropertyValue
IUPAC Name This compound[2]
CAS Number 141942-85-0[2]
Molecular Formula C7H11NO3[2]
Molecular Weight 157.17 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in Chloroform, DMSO, Methanol[]

Comparative Analysis of Synthetic Routes

The quality of a reference standard is intrinsically linked to its synthetic origin. Here, we compare the established synthesis of this compound with a common alternative pathway for generating the atorvastatin side chain, which originates from (S)-3-Hydroxy-gamma-butyrolactone.

Established Synthesis of this compound

The predominant and highly efficient synthesis of this compound often employs a chemoenzymatic approach. This method is favored for its high enantioselectivity, leading to a product with exceptional chiral purity.

Logical Relationship of the Established Synthesis

A Ethyl 4-chloro-3-oxobutanoate B Ethyl (S)-4-chloro-3-hydroxybutanoate A->B Asymmetric Reduction (e.g., with Ketoreductase) C This compound B->C Cyanation (e.g., with NaCN)

Caption: Chemoenzymatic synthesis of this compound.

Alternative Synthesis from (S)-3-Hydroxy-gamma-butyrolactone

An alternative route to a key precursor for the atorvastatin side chain starts with the chiral building block (S)-3-Hydroxy-gamma-butyrolactone. This pathway also leads to the formation of this compound.

Logical Relationship of the Alternative Synthesis

A (S)-3-Hydroxy- gamma-butyrolactone B Intermediate A->B Ring Opening & Chlorination C This compound B->C Cyanation

Caption: Synthesis of the target intermediate from (S)-3-Hydroxy-gamma-butyrolactone.

Performance Comparison

The choice of synthetic route significantly impacts the yield and purity of the final intermediate. Below is a summary of typical performance data for both methods.

ParameterEstablished SynthesisAlternative from (S)-3-Hydroxy-gamma-butyrolactone
Typical Yield >90%75-85% for the cyanation step[4]
Chiral Purity (e.e.) >99%High, dependent on starting material purity
Key Advantages High enantioselectivity, high yieldUtilizes a readily available chiral starting material
Potential Impurities Residual starting materials, (S)-enantiomerBy-products from ring-opening and chlorination steps

Validation of this compound as a Reference Standard

The validation of a reference standard is a meticulous process that ensures its suitability for its intended use. This involves a battery of analytical tests to confirm its identity, purity, and other critical attributes.

Experimental Workflow for Reference Standard Validation

cluster_0 Identity Confirmation cluster_1 Purity Assessment A NMR (1H & 13C) G Reference Standard Qualification A->G B Mass Spectrometry (MS) B->G C Infrared Spectroscopy (IR) C->G D HPLC (Purity & Chiral Purity) D->G E GC-MS (Residual Solvents & Impurities) E->G F Karl Fischer Titration (Water Content) F->G

Caption: Workflow for the comprehensive validation of a chemical reference standard.

Experimental Protocols and Acceptance Criteria

Detailed methodologies and typical acceptance criteria for the validation of this compound are provided below.

3.1.1. High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Purity

HPLC is a cornerstone technique for assessing the chemical and enantiomeric purity of the reference standard.

  • Protocol for Chemical Purity (Reversed-Phase HPLC):

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile and water gradient

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Acceptance Criteria: Purity ≥ 99.5%

  • Protocol for Chiral Purity:

    • Column: Chiral stationary phase (e.g., Daicel Chiralcel OD-H)[5]

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v)

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 210 nm

    • Acceptance Criteria: Enantiomeric excess (e.e.) ≥ 99.8%

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are employed to confirm the chemical structure of the compound.

  • Protocol:

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6)

    • Instrument: 500 MHz NMR spectrometer

  • Expected ¹H NMR (DMSO-d6) Chemical Shifts (δ): [5]

    • 5.60 (d, 1H), 4.12 (m, 1H), 4.07 (q, 2H), 2.66 (m, 2H), 2.47 (m, 2H), 1.87 (t, 3H)

  • Expected ¹³C NMR (DMSO-d6) Chemical Shifts (δ): [5]

    • 170.21, 118.60, 63.40, 59.98, 41.10, 25.14, 14.02

  • Acceptance Criteria: The spectrum must be consistent with the proposed structure of this compound.

3.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is utilized to detect and identify any residual solvents or volatile impurities from the synthesis process.

  • Protocol:

    • Column: Capillary column suitable for polar compounds (e.g., DB-WAX)

    • Carrier Gas: Helium

    • Temperature Program: A gradient temperature program to separate volatile compounds.

    • Detection: Mass Spectrometry (MS)

  • Acceptance Criteria: Total volatile impurities should not exceed 0.5%.

3.1.4. Karl Fischer Titration for Water Content

This method accurately determines the water content in the reference standard.

  • Protocol:

    • Method: Coulometric Karl Fischer titration

  • Acceptance Criteria: Water content ≤ 0.2%

Conclusion

The validation data presented herein robustly supports the use of this compound as a high-quality reference standard. Its synthesis via chemoenzymatic methods consistently delivers a product of high chemical and enantiomeric purity, which is essential for its intended use in pharmaceutical quality control. The detailed analytical protocols and acceptance criteria provided in this guide offer a comprehensive framework for researchers and drug development professionals to confidently qualify and utilize this critical chiral intermediate. The comparison with alternative synthetic routes further underscores the advantages of the established method in producing a reference standard of the highest caliber.

References

A Comparative Guide to Catalysts for Ethyl (3R)-4-cyano-3-hydroxybutanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the blockbuster cholesterol-lowering drug, atorvastatin, as well as other therapeutics like L-carnitine.[1][2][3] The asymmetric synthesis of this molecule with high enantiopurity is of paramount importance. This guide provides a comparative overview of various catalytic systems, presenting key performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal synthetic route.

Comparative Performance of Catalytic Systems

The synthesis of this compound can be broadly categorized into enzymatic and chemical catalysis. Both approaches have demonstrated high efficacy, with the choice of catalyst often depending on factors such as substrate availability, desired purity, scalability, and cost. The following table summarizes the performance of prominent catalysts from the literature.

Disclaimer: The data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions may vary between studies.

Catalyst TypeSpecific Catalyst/MethodSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Key Reaction ConditionsReference
Enzymatic
NitrilaseNitrilase-catalyzed desymmetrization3-Hydroxyglutaronitrile>95 (implied)>99pH 7.5, 27 °C, 16 h[3]
Halohydrin DehalogenaseRecombinant HHDH from E. coliEthyl (S)-4-chloro-3-hydroxybutanoate67.13>99pH 7.0, 40 °C[4]
Halohydrin DehalogenaseHHDH-PL from Parvibaculum lavamentivorans DS-1Ethyl (S)-4-chloro-3-hydroxybutanoate85>99pH and temperature optimized[5]
Carbonyl ReductaseRecombinant KetoreductaseEthyl 4-chloro-3-oxobutanoate>99 (conversion)>99pH 7.0-9.0, with cofactor[6]
Chemical
Chemical SynthesisFrom L-(-)-malic acidL-(-)-malic acid56.7 (overall)High (not specified)Multi-step: esterification, reduction, bromization, cyanation[3]
Chemical SynthesisFrom EpichlorohydrinEpichlorohydrinHigh (not specified)>99Three-stage process[3][7]

Experimental Protocols

Enzymatic Synthesis via Nitrilase-Catalyzed Desymmetrization

This protocol is based on the desymmetrization of a prochiral dinitrile.

Materials:

  • 3-Hydroxyglutaronitrile (3-HGN)

  • Nitrilase enzyme preparation

  • Phosphate buffer (pH 7.5)

  • Ethyl alcohol

  • Acid catalyst (e.g., H₂SO₄)

Procedure:

  • Prepare a solution of 3-hydroxyglutaronitrile in phosphate buffer (pH 7.5) at a concentration of up to 3 M (330 g/L).[3]

  • Add the nitrilase enzyme preparation (e.g., 6 wt% enzyme loading).[3]

  • Incubate the reaction mixture at 27 °C for 16 hours with gentle agitation.[3]

  • Monitor the reaction for the complete conversion of the dinitrile to (R)-4-cyano-3-hydroxybutyric acid.

  • Upon completion, acidify the mixture and extract the carboxylic acid product.

  • Esterify the resulting (R)-4-cyano-3-hydroxybutyric acid by refluxing in anhydrous ethanol with a catalytic amount of sulfuric acid to yield this compound.[7]

  • Purify the final product by distillation or chromatography.

Chemoenzymatic Synthesis via Halohydrin Dehalogenase

This widely used method involves the asymmetric reduction of a ketone followed by enzymatic cyanation.

Materials:

  • Ethyl 4-chloro-3-oxobutanoate

  • Recombinant ketoreductase (often co-expressed with a cofactor regeneration system)

  • Isopropanol (as a hydrogen source)

  • Recombinant halohydrin dehalogenase (HHDH)

  • Sodium cyanide (NaCN)

  • Buffer solutions (pH 7.0-9.0 for reduction; pH 6.0-8.0 for cyanation)

  • Organic solvent (e.g., toluene)

Procedure:

  • Asymmetric Reduction: In a biphasic system of an aqueous buffer (pH 7.0-9.0) and toluene, dissolve ethyl 4-chloro-3-oxobutanoate.[6]

  • Add the recombinant ketoreductase and a cofactor (e.g., NADP⁺). Isopropanol is typically added as the hydrogen donor for cofactor regeneration.[6]

  • Stir the reaction at a controlled temperature (e.g., 30 °C) until complete conversion to ethyl (S)-4-chloro-3-hydroxybutanoate is observed (typically >99% conversion and >99% e.e.).[6]

  • Cyanation: Adjust the pH of the aqueous phase to 6.0-8.0.[6]

  • Add the recombinant halohydrin dehalogenase enzyme.[6]

  • Slowly add a solution of sodium cyanide. The reaction is typically stirred at a controlled temperature (e.g., 40 °C).[4]

  • Monitor the reaction by GC or HPLC until the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to this compound is complete (>98%).[6]

  • Acidify the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]

  • Purify the product by evaporation of the solvent and subsequent purification steps if necessary.

Visualizing the Synthesis and Analysis Workflow

The following diagram illustrates a general experimental workflow for the synthesis and analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials catalyst Catalyst Selection (Enzymatic or Chemical) start->catalyst reaction Catalytic Reaction catalyst->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification structure Structural Characterization (NMR, MS, IR) purification->structure purity Purity Analysis (GC, HPLC) purification->purity enantio Enantiomeric Excess (e.e.) (Chiral HPLC/GC) purity->enantio final_product This compound enantio->final_product

Caption: General workflow for synthesis and analysis.

Catalytic Pathways to this compound

The diagram below outlines the different catalytic pathways for the synthesis of the target molecule.

G cluster_chemoenzymatic Chemoenzymatic Route cluster_enzymatic Enzymatic Desymmetrization cluster_chemical Chemical Synthesis coobe Ethyl 4-chloro-3-oxobutanoate chbe Ethyl (S)-4-chloro-3-hydroxybutanoate coobe->chbe Carbonyl Reductase (Asymmetric Reduction) hn This compound chbe->hn Halohydrin Dehalogenase (Cyanation) hgn 3-Hydroxyglutaronitrile cha (R)-4-cyano-3-hydroxybutyric acid hgn->cha Nitrilase cha->hn Esterification malic L-(-)-malic acid malic->hn Multi-step (Esterification, Reduction, Bromization, Cyanation)

Caption: Catalytic pathways for synthesis.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Selection

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate for the cholesterol-lowering drug, atorvastatin. The economic viability and efficiency of producing this compound are of paramount importance for the pharmaceutical industry. This guide provides a comprehensive cost-effectiveness analysis of four prominent synthetic routes to this compound, offering a comparative look at their performance based on experimental data.

At a Glance: Key Performance Indicators

The selection of a synthetic route is a multifactorial decision, balancing cost, yield, purity, and process complexity. The following tables summarize quantitative data for four distinct synthesis pathways, providing a basis for an informed comparison.

Table 1: Cost Comparison of Starting Materials

Starting MaterialPrice per kg (USD)PuritySupplier Note
L-(-)-Malic Acid$3.30 - $12.59[1]≥99%Price varies with quantity and supplier.
Epichlorohydrin~$1.1 - $2.0≥99.5%Industrial prices can fluctuate based on market conditions.[2][3][4][5]
(S)-3-chloro-1,2-propanediol~$8,626 (for 25g)98%High cost for small, high-purity quantities; bulk pricing would be significantly lower.[6]
Ethyl 4-chloro-3-oxobutanoate~$161 (for 1kg)95%Price for laboratory-grade material.[7]

Table 2: Process Performance and Cost-Effectiveness Comparison

ParameterRoute 1: From L-(-)-Malic AcidRoute 2: From Epichlorohydrin (via Nitrilase)Route 3: From (S)-3-chloro-1,2-propanediolRoute 4: From Ethyl 4-chloro-3-oxobutanoate (via Halohydrin Dehalogenase)
Overall Yield 56.7%[8]High (details proprietary)High (details proprietary)83.8% - 91%[9][10]
Enantiomeric Excess (ee) >99%>99%[8]>99%>99%[10]
Key Reagents & Catalysts Borane dimethyl sulfide complex, NaBH₄, HBr, NaCNNaCN, NitrilaseNaCNRecombinant Ketoreductase, Halohydrin Dehalogenase, NaCN
Reaction Time Multi-day process~16 hours for enzymatic step[8]Not specified~24 hours for enzymatic step[11]
Process Complexity Multiple steps involving protection, reduction, and substitution.Fewer steps, but requires enzyme production and optimization.Fewer steps, but starting material is expensive.Two-step enzymatic process in a single pot.
Estimated Cost-Effectiveness Moderate, due to multiple steps and reagents.Potentially highly cost-effective at scale due to high yield and ee.Low, due to the high cost of the starting material.High, due to high yield, one-pot process, and potential for enzyme recycling.

Delving Deeper: Methodologies and Mechanisms

An understanding of the experimental protocols is crucial for a thorough evaluation of each synthetic route.

Route 1: Synthesis from L-(-)-Malic Acid

This chemical route involves a four-step process starting from the readily available and inexpensive L-(-)-malic acid.

Experimental Protocol:

  • Esterification: L-(-)-malic acid is first esterified to diethyl L-malate using ethanol and a catalytic amount of sulfuric acid.

  • Reduction: The diethyl L-malate is then reduced to (S)-1,2,4-butanetriol using a reducing agent such as borane dimethyl sulfide complex followed by sodium borohydride.

  • Bromination and Cyclization: The triol is treated with hydrobromic acid to yield a cyclic bromo-intermediate.

  • Cyanation: The final step involves the reaction of the intermediate with sodium cyanide to afford this compound.[8]

Route 2: Chemoenzymatic Synthesis from Epichlorohydrin

This route utilizes a nitrilase enzyme for the key stereoselective step, starting from the commodity chemical epichlorohydrin.

Experimental Protocol:

  • Formation of 3-hydroxyglutaronitrile: Epichlorohydrin is reacted with sodium cyanide in an aqueous medium to produce 3-hydroxyglutaronitrile.

  • Enzymatic Desymmetrization: A nitrilase enzyme is used to selectively hydrolyze one of the two nitrile groups of the prochiral 3-hydroxyglutaronitrile to a carboxylic acid, yielding (R)-4-cyano-3-hydroxybutanoic acid. This reaction is typically performed in a buffered aqueous solution at a controlled pH and temperature (e.g., pH 7.5, 27°C).

  • Esterification: The resulting acid is then esterified to the final product, this compound, using ethanol and an acid catalyst.[8][12]

Route 3: Synthesis from (S)-3-chloro-1,2-propanediol

This pathway is a more direct chemical synthesis, but it relies on a more expensive chiral starting material.

Experimental Protocol:

  • Tosylation: The primary hydroxyl group of (S)-3-chloro-1,2-propanediol is selectively protected, for example, as a tosylate.

  • Cyanation: The protected intermediate is then reacted with sodium cyanide to introduce the nitrile group.

  • Deprotection and Esterification: The protecting group is removed, and the resulting acid is esterified to yield the final product.

Route 4: Two-Step, One-Pot Enzymatic Synthesis from Ethyl 4-chloro-3-oxobutanoate

This innovative approach employs two different enzymes in a sequential, one-pot process, offering high efficiency and purity.

Experimental Protocol:

  • Asymmetric Reduction: Ethyl 4-chloro-3-oxobutanoate is reduced to ethyl (S)-4-chloro-3-hydroxybutanoate using a recombinant ketoreductase. This reaction is performed in a two-phase system (e.g., toluene/water) with a cofactor regeneration system.

  • Enzymatic Cyanation: After the completion of the first step, a recombinant halohydrin dehalogenase and sodium cyanide are added directly to the reaction mixture. The halohydrin dehalogenase catalyzes the conversion of the chlorohydrin to an epoxide intermediate, which is then opened by the cyanide ion to form this compound. The pH is maintained between 6 and 8.[11]

Visualizing the Analysis and Synthesis Pathways

To better understand the decision-making process and the synthetic routes, the following diagrams are provided.

CostEffectivenessAnalysis cluster_input Inputs cluster_analysis Analysis Steps cluster_output Output Start Identify Synthesis Routes Data Gather Data: - Yields - Costs (Materials, Catalysts) - Reaction Conditions - Process Steps Start->Data Quant Quantitative Assessment: - Calculate Material Costs - Estimate Process Costs - Determine Throughput Data->Quant Qual Qualitative Assessment: - Process Complexity - Safety & Environmental Impact - Scalability Data->Qual Decision Select Optimal Route Quant->Decision Qual->Decision

A generalized workflow for cost-effectiveness analysis of chemical syntheses.

SynthesisRoutes cluster_route1 Route 1: From L-(-)-Malic Acid cluster_route2 Route 2: From Epichlorohydrin cluster_route4 Route 4: From Ethyl 4-chloro-3-oxobutanoate R1_S1 L-(-)-Malic Acid R1_S2 Esterification R1_S1->R1_S2 R1_S3 Reduction R1_S2->R1_S3 R1_S4 Bromination R1_S3->R1_S4 R1_S5 Cyanation R1_S4->R1_S5 Final_Product This compound R1_S5->Final_Product R2_S1 Epichlorohydrin R2_S2 Cyanation to 3-hydroxyglutaronitrile R2_S1->R2_S2 R2_S3 Nitrilase-catalyzed Desymmetrization R2_S2->R2_S3 R2_S4 Esterification R2_S3->R2_S4 R2_S4->Final_Product R4_S1 Ethyl 4-chloro-3-oxobutanoate R4_S2 Ketoreductase-catalyzed Asymmetric Reduction R4_S1->R4_S2 R4_S3 Halohydrin Dehalogenase-catalyzed Cyanation R4_S2->R4_S3 R4_S3->Final_Product

Simplified overview of key synthesis pathways to the target molecule.

Conclusion

The synthesis of this compound can be approached through various chemical and enzymatic strategies. While traditional chemical routes starting from inexpensive materials like L-(-)-malic acid are well-established, they often involve multiple steps and may have moderate overall yields.

Modern chemoenzymatic and fully enzymatic routes, particularly the two-step, one-pot process from ethyl 4-chloro-3-oxobutanoate, present highly attractive alternatives. These methods offer high yields, excellent enantioselectivity, and simplified downstream processing. Although the initial investment in enzyme development and production may be a consideration, the potential for high efficiency, reduced waste, and milder reaction conditions makes these enzymatic routes highly competitive for large-scale, cost-effective production in the pharmaceutical industry. The choice of the optimal route will ultimately depend on a company's specific capabilities, scale of production, and economic priorities.

References

Safety Operating Guide

Proper Disposal of Ethyl (3R)-4-cyano-3-hydroxybutanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of ethyl (3R)-4-cyano-3-hydroxybutanoate, ensuring operational safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2)[1][2]

  • Serious Eye Irritation (Category 2)[1][2]

  • Specific target organ toxicity — single exposure (Category 3), may cause respiratory irritation[1][2]

  • Combustible liquid (Category 4)

As a nitrile-containing compound, it may release hydrogen cyanide under extreme conditions such as strong acid hydrolysis or combustion[2].

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves.

  • Skin and Body Protection: Wear a laboratory coat and other protective clothing to prevent skin exposure.

  • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood.[1][3] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Segregation and Waste Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Waste Container: Collect waste this compound in a designated, leak-proof, and chemically compatible container.[4][5] The original container is often a suitable option.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4][6]

  • Incompatible Wastes: Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[7] Store flammable waste separately from oxidizers.[5]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] It should be stored in a designated hazardous waste accumulation area, preferably within secondary containment.[4][8]

Disposal Procedure for Unused Product and Contaminated Materials

For unused or expired this compound:

  • Container Sealing: Ensure the cap of the waste container is tightly sealed at all times, except when adding waste.[4][6]

  • Disposal Request: Arrange for pickup by a licensed professional waste disposal service.[3][9] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][10]

For chemically contaminated solid waste (e.g., absorbent pads, gloves, empty containers):

  • Collection: Place contaminated solid waste in a separate, clearly labeled container lined with a plastic bag.[4][5]

  • Empty Containers: Thoroughly empty all contents from the original container. The first rinse of the container with a suitable solvent (e.g., ethanol) must be collected and disposed of as hazardous waste.[4] After triple rinsing, the container's labels should be defaced before disposal as solid waste.[4][10]

  • Disposal: The container with contaminated solids should be sealed and disposed of through the institution's hazardous waste program.

Spill and Emergency Procedures

In case of a spill:

  • Ventilation: Ensure adequate ventilation.[1]

  • Ignition Sources: Remove all sources of ignition.

  • Containment: Soak up the spill with an inert absorbent material such as sand, silica gel, or universal binder.[1][11]

  • Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[1][11]

  • Decontamination: Clean the spill area thoroughly.

Quantitative Data Summary

PropertyValueReference
CAS Number 141942-85-0[1]
Molecular Weight 157.17 g/mol
Boiling Point 270 °C (lit.)
Density 1.114 g/mL at 25 °C (lit.)
Flash Point 113 °C (235.4 °F) - closed cup
Storage Temperature 2-8°C

Experimental Workflow for Disposal

Below is a diagram illustrating the step-by-step workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat Segregation Prepare Labeled, Compatible Hazardous Waste Container UnusedProduct Collect Unused/ Expired Product Storage Store Sealed Waste Container in Designated, Ventilated Area UnusedProduct->Storage ContaminatedSolids Collect Contaminated Solids (e.g., gloves, absorbent) ContaminatedSolids->Storage EmptyContainers Triple Rinse Empty Containers Collect First Rinse as Waste EmptyContainers->Storage DisposalService Arrange for Pickup by Licensed Waste Disposal Service Storage->DisposalService Documentation Maintain Disposal Records DisposalService->Documentation

Caption: Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl (3R)-4-cyano-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidelines for the secure handling of ethyl (3R)-4-cyano-3-hydroxybutanoate are critical for protecting researchers and ensuring laboratory integrity. This guide provides immediate, actionable information on personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to support the work of scientists and drug development professionals.

This compound is a versatile building block in pharmaceutical synthesis. While invaluable, its handling necessitates stringent safety measures due to its potential hazards. This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] As a nitrile-containing compound, it may also release hydrogen cyanide under extreme conditions like strong acid hydrolysis or combustion.[1] Adherence to the following protocols will minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required protective gear for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Provides a barrier against skin contact and absorption.
Eye and Face Protection Chemical safety goggles.Protects against splashes and vapors that can cause serious eye irritation.[3]
Body Protection A lab coat and closed-toe shoes are required.Prevents skin contact with the chemical.
Respiratory Protection All handling must be conducted in a well-ventilated area or a certified chemical fume hood.[1][2]Minimizes the risk of inhaling hazardous vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and operational efficiency.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard symbols.

  • Wear appropriate PPE (lab coat, gloves, and safety goggles) during inspection.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent the escape of vapors.[1][2]

  • Segregate from incompatible materials such as strong acids, bases, and oxidizing agents to avoid hazardous reactions.[1]

3. Handling and Use:

  • All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure all equipment is clean and dry before use to prevent contamination.

  • Measure and dispense the chemical carefully to avoid spills.

  • Wash hands thoroughly after handling the compound.[2]

4. Disposal:

  • Dispose of waste materials, including empty containers and contaminated items, through an approved hazardous waste disposal program.[2][4]

  • Do not dispose of the chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Contingency Plan: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

1. Skin Contact:

  • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2]

  • Remove contaminated clothing.

  • Seek medical attention if skin irritation occurs or persists.[2]

2. Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[2]

3. Inhalation:

  • Move the affected person to fresh air.[2][4]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms such as headache, nausea, or dizziness occur.[1]

4. Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for proper disposal as hazardous waste.

  • Clean the spill area with a suitable solvent.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

SafeHandlingWorkflow Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Store Safely Handling Handling in Fume Hood Storage->Handling Retrieve for Use Use Experimental Use Handling->Use Proceed with Experiment Emergency Emergency Procedures Handling->Emergency Spill/Exposure Waste_Collection Waste Collection Use->Waste_Collection Collect Waste Use->Emergency Spill/Exposure Disposal Hazardous Waste Disposal Waste_Collection->Disposal Dispose Properly

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (3R)-4-cyano-3-hydroxybutanoate
Reactant of Route 2
Reactant of Route 2
ethyl (3R)-4-cyano-3-hydroxybutanoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。